Methyl 2-methyl-2-phenylpropanoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-methyl-2-phenylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-11(2,10(12)13-3)9-7-5-4-6-8-9/h4-8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WITYUUTUSPKOAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60206288 | |
| Record name | Benzeneacetic acid, alpha,alpha-dimethyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60206288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57625-74-8 | |
| Record name | Methyl α,α-dimethylbenzeneacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57625-74-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzeneacetic acid, alpha,alpha-dimethyl-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057625748 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzeneacetic acid, alpha,alpha-dimethyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60206288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2-methyl-2-phenylpropanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.232.697 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 2-methyl-2-phenylpropanoate
CAS Number: 57625-74-8
This technical guide provides a comprehensive overview of Methyl 2-methyl-2-phenylpropanoate, a versatile intermediate in organic synthesis, particularly in the development of pharmaceutical agents. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical and physical properties, experimental protocols for its synthesis and hydrolysis, and its role in biologically relevant pathways.
Chemical and Physical Properties
This compound is a colorless to light yellow liquid.[1] Its key properties are summarized in the table below, providing a quick reference for laboratory and research applications.
| Property | Value |
| CAS Number | 57625-74-8[1][2][3][4][5] |
| Molecular Formula | C₁₁H₁₄O₂[1][2][3][5] |
| Molecular Weight | 178.23 g/mol [3][5] |
| Appearance | Colorless to light yellow liquid[1] |
| Density | 1.01 g/cm³[1] |
| Boiling Point | 230.2 °C at 760 mmHg[1], 70 °C at 1.5 Torr[6] |
| Flash Point | 92.2 °C[1] |
| Refractive Index | 1.491[6] |
| Purity | ≥97%[3][5] |
| Storage | Store at room temperature in a dry, sealed container.[3] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound. The following table summarizes the key ¹³C NMR spectral data.
| Chemical Shift (δ) ppm | Assignment |
| ~26 | -C(CH₃)₂ |
| ~46 | -C(CH₃)₂ |
| ~52 | -O-CH₃ |
| ~125-145 | Aromatic Carbons (-C₆H₅) |
| ~177 | C=O (Ester) |
Table adapted from available spectral data.[3]
Experimental Protocols
Detailed methodologies for the synthesis and hydrolysis of this compound are provided below. These protocols are foundational for its application in further synthetic endeavors.
Synthesis of this compound
One common method for the synthesis of this compound is the alkylation of 2-methyl-2-phenylpropionic acid with methyl iodide.[3]
Procedure:
-
Dissolve 9.00 g (55 mmol) of 2-methyl-2-phenyl-propionic acid in 90 ml of N,N-dimethylformamide.[2]
-
Add 11.51 g (2.5 eq.) of sodium hydrogencarbonate to the solution.[2]
-
Follow with the addition of 6.89 mL (15.72 g, 2 eq.) of methyl iodide.[2]
-
Stir the mixture at room temperature for 40 hours.[2]
-
Pour the reaction mixture into ice water and adjust the pH to approximately 3.0 with 1N HCl (aq).[2]
-
Extract the mixture three times with ether.[2]
-
Wash the combined organic phases with water, dry over MgSO₄, filter, and evaporate the solvent to yield the crude product.[2]
References
- 1. This compound CAS 57625-74-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 2. Synthesis routes of this compound [benchchem.com]
- 3. This compound | 57625-74-8 | Benchchem [benchchem.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. chemscene.com [chemscene.com]
- 6. echemi.com [echemi.com]
Methyl 2-methyl-2-phenylpropanoate physical properties
An In-depth Technical Guide to the Physical Properties of Methyl 2-methyl-2-phenylpropanoate
This guide provides a comprehensive overview of the core physical properties of this compound, tailored for researchers, scientists, and professionals in drug development. It includes a detailed summary of quantitative data, experimental protocols for property determination, and a workflow visualization.
Core Physical and Chemical Properties
This compound is a methyl ester with the chemical formula C₁₁H₁₄O₂.[1][2][3] It is also known by synonyms such as Methyl α,α-dimethylphenylacetate and Benzeneacetic acid, α,α-dimethyl-, methyl ester.[2][4] This compound presents as a colorless to light yellow liquid at room temperature.[1][5]
Data Presentation: Summary of Physical Properties
The following table summarizes the key physical properties of this compound, compiled from various sources for easy comparison.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [2][5] |
| CAS Number | 57625-74-8 | [1][2][3][5] |
| Molecular Formula | C₁₁H₁₄O₂ | [1][2][3] |
| Molecular Weight | 178.23 g/mol | [2][4][6] |
| Appearance | Colorless to light yellow liquid | [1] |
| Density | 1.01 g/cm³ | [1] |
| 1.0 ± 0.1 g/cm³ | [4] | |
| Boiling Point | 230.2 °C at 760 mmHg | [1] |
| 70 °C at 1.5 Torr | [4] | |
| Refractive Index | 1.491 | [4] |
| Flash Point | 92.2 °C | [1] |
| Polar Surface Area | 26.3 Ų | [2][4] |
| XLogP3 | 2.6 | [3][4] |
Experimental Protocols for Property Determination
This section details the methodologies for determining the key physical properties of liquid compounds like this compound.
Determination of Boiling Point
The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[7][8] It is a crucial indicator of purity.
Methodology: Capillary Method using Thiele Tube
This is a common method for determining the boiling point of small quantities of liquid.
-
Apparatus: Thiele tube, thermometer, small test tube (fusion tube), capillary tube (sealed at one end), heating apparatus (e.g., Bunsen burner), and a suitable bath liquid (e.g., paraffin oil).[7][9]
-
Procedure:
-
A small amount (a few milliliters) of the liquid sample (this compound) is placed into the fusion tube.[8][9]
-
A capillary tube, sealed at one end, is inverted and placed into the liquid in the fusion tube.[7]
-
The fusion tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.
-
The assembly is placed in a Thiele tube containing paraffin oil, ensuring the heat-transfer liquid is above the level of the sample.[7]
-
The Thiele tube is gently heated at its side arm. Convection currents will ensure uniform temperature distribution.[7]
-
As the temperature rises, trapped air in the capillary tube will escape, forming a stream of bubbles.
-
Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube.[7]
-
The heat source is then removed. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[7]
-
Determination of Density
Density is the mass of a substance per unit volume (d = m/V).[10] It is typically measured in g/mL or g/cm³.
Methodology: Pycnometer Method
A pycnometer is a flask with a specific, accurately known volume, used for precise density measurements.[11]
-
Apparatus: Pycnometer (volumetric flask with a ground-glass stopper containing a capillary tube), analytical balance.[11]
-
Procedure:
-
A clean, dry pycnometer is weighed accurately on an analytical balance (m₁).
-
The pycnometer is filled with the liquid sample (this compound), ensuring no air bubbles are present. The stopper is inserted, and any excess liquid that emerges from the capillary is carefully wiped off.
-
The filled pycnometer is weighed again to determine its mass (m₂).[11]
-
The mass of the liquid is calculated as m_liquid = m₂ - m₁.
-
To determine the exact volume of the pycnometer (V), the process is repeated with a reference liquid of known density at a specific temperature (e.g., distilled water).
-
The density of the sample liquid is then calculated by dividing the mass of the liquid by the known volume of the pycnometer.
-
Determination of Refractive Index
The refractive index is a dimensionless number that describes how fast light travels through the material. It is a fundamental physical property.
Methodology: Abbe Refractometer
The Abbe refractometer is a common laboratory instrument for the high-precision measurement of the refractive index of liquids.[12]
-
Apparatus: Abbe refractometer, light source (often built-in), and a dropper or pipette.
-
Procedure:
-
The prism surfaces of the refractometer are cleaned with a suitable solvent (e.g., ethanol or acetone) and a soft lens tissue.
-
A few drops of the liquid sample are placed on the surface of the measuring prism.
-
The prisms are closed and locked. If the sample is volatile, this should be done quickly.
-
The light source is switched on, and the eyepiece is adjusted to bring the crosshairs into focus.
-
The adjustment knob is turned until the light and dark fields appear in the field of view.
-
The compensator knob is adjusted to eliminate any color fringe at the border of the light and dark fields, making the boundary sharp.
-
The adjustment knob is used to align the boundary line precisely with the center of the crosshairs.
-
The refractive index value is read directly from the instrument's scale. The temperature should also be recorded, as the refractive index is temperature-dependent.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the experimental determination of a liquid's boiling point using the capillary method.
References
- 1. This compound CAS 57625-74-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 2. This compound | C11H14O2 | CID 143498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. aablocks.com [aablocks.com]
- 4. echemi.com [echemi.com]
- 5. This compound | 57625-74-8 [sigmaaldrich.com]
- 6. chemscene.com [chemscene.com]
- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 8. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. uoanbar.edu.iq [uoanbar.edu.iq]
- 11. mt.com [mt.com]
- 12. pubs.aip.org [pubs.aip.org]
An In-depth Technical Guide to Methyl 2-methyl-2-phenylpropanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-methyl-2-phenylpropanoate, a notable organic compound with the molecular formula C₁₁H₁₄O₂, plays a significant role in modern chemical research. Its structure, featuring an ester group and a branched alkyl chain, renders it a versatile building block in organic synthesis.[1] The presence of a tertiary carbon attached to the phenyl group introduces considerable steric hindrance, which in turn influences its reactivity and stability.[1] A key area of interest is its function as a derivative of 2-methyl-2'-phenylpropionic acid, a compound recognized for its potent antihistamine properties.[1] Research has shown that derivatives of this structure exhibit high selectivity for H1 receptors, a desirable characteristic in the development of antiallergic agents.[1] This selectivity may offer advantages for patients on multiple medications.[1] Consequently, this compound is an important intermediate in the synthesis of various antiallergic drugs and serves as a precursor for creating new compounds with potentially enhanced efficacy and reduced side effects compared to existing antihistamines.[1]
Synonyms and Identifiers
For clarity and comprehensive database searching, a list of synonyms and identifiers for this compound is provided below.
| Type | Identifier |
| IUPAC Name | This compound[2][3] |
| CAS Number | 57625-74-8[2][3][4][5] |
| Molecular Formula | C₁₁H₁₄O₂[1][2][5] |
| InChI Key | WITYUUTUSPKOAB-UHFFFAOYSA-N[2][3][6] |
| Synonyms | Methyl 2,2-dimethyl-2-phenylacetate[7], Methyl Dimethylbenzeneacetate[4][8], Benzeneacetic acid, alpha,alpha-dimethyl-, methyl ester[2], 2-methyl-2-phenyl-propionic acid methyl ester[2], methyl phenylisobutyrate[2], 2-Methyl-2-phenylpropanoic acid methyl ester[2][7] |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Weight | 178.23 g/mol | [2][6] |
| Appearance | Colorless to light yellow liquid | [4] |
| Density | 1.01 g/cm³ | [4] |
| Boiling Point | 230.2°C at 760 mmHg | [4] |
| Flash Point | 92.2°C | [4] |
| Purity | ≥98.0% | [4] |
| Storage | Sealed in dry, room temperature | [3] |
Experimental Protocols
Detailed methodologies for the synthesis and hydrolysis of this compound are outlined below.
Synthesis of this compound
Method 1: Acid-Catalyzed Esterification (Fischer-Speier Esterification)
This widely used method involves the esterification of 2-methyl-2-phenylpropanoic acid with methanol.[1]
-
Reactants : 2-methyl-2-phenylpropanoic acid and excess methanol.[1]
-
Catalyst : A catalytic amount of a strong acid (e.g., sulfuric acid).[1]
-
Procedure :
-
A mixture of 2-methyl-2-phenylpropanoic acid and an excess of methanol is heated in the presence of the acid catalyst.[1]
-
The excess methanol acts as both a reactant and the solvent, driving the reaction equilibrium towards the formation of the ester.[1]
-
The reaction is typically conducted under reflux conditions to enhance the reaction rate.[1]
-
Method 2: Alkylation of 2-Methyl-2-phenylpropanoic Acid with Methyl Iodide
This method utilizes the carboxylate salt of 2-methyl-2-phenylpropanoic acid and methyl iodide.[1]
-
Reactants : 9.00 g (55 mmol) of 2-methyl-2-phenyl-propionic acid, 90 ml of N,N-dimethylformamide, 11.51 g (2.5 eq.) of sodium hydrogencarbonate, and 6.89 mL (15.72 g, 2 eq.) of methyl iodide.[6]
-
Procedure :
-
2-methyl-2-phenyl-propionic acid is dissolved in N,N-dimethylformamide.[6]
-
Sodium hydrogencarbonate is added, followed by methyl iodide.[6]
-
The mixture is stirred at room temperature for 40 hours.[6]
-
The reaction mixture is then poured into ice water, and the pH is adjusted to ~3.0 with aqueous HCl (1N).[6]
-
The mixture is extracted three times with ether.[6]
-
The combined organic phases are washed with water, dried over MgSO₄, filtered, and evaporated to yield the crude title compound as a yellow oil.[6]
-
Hydrolytic Cleavage Reactions
The hydrolysis of this compound results in the cleavage of the ester bond to produce 2-methyl-2-phenylpropanoic acid and methanol.[1] This can be performed under acidic or basic conditions.[1]
Acid-Catalyzed Hydrolysis
-
Catalyst : A strong acid, such as sulfuric acid.[1]
-
Mechanism :
-
Protonation : The carbonyl oxygen of the ester is protonated by the acid catalyst.[1]
-
Nucleophilic Attack : A water molecule, acting as a nucleophile, attacks the highly electrophilic carbonyl carbon.[1]
-
Proton Transfer : A proton is transferred from the oxonium ion to the oxygen of the original methoxy group, converting it into a good leaving group (methanol).[1]
-
Elimination : The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling a molecule of methanol.[1]
-
Signaling Pathways and Reaction Workflows
The following diagrams illustrate key processes related to this compound.
Caption: Role as an intermediate in the synthesis of antihistamine drugs that block the H1 receptor.
Caption: Workflow for the acid-catalyzed esterification synthesis of this compound.
Caption: Mechanism of acid-catalyzed hydrolysis of this compound.
References
- 1. This compound | 57625-74-8 | Benchchem [benchchem.com]
- 2. This compound | C11H14O2 | CID 143498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 57625-74-8 [sigmaaldrich.com]
- 4. This compound CAS 57625-74-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 5. aablocks.com [aablocks.com]
- 6. Synthesis routes of this compound [benchchem.com]
- 7. This compound [oakwoodchemical.com]
- 8. chemscene.com [chemscene.com]
Unveiling the Biological Profile of Methyl 2-methyl-2-phenylpropanoate: A Prodrug Approach to Histamine H1 Receptor Antagonism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-methyl-2-phenylpropanoate is a key chemical intermediate recognized for its integral role in the synthesis of fexofenadine, a widely-used second-generation antihistamine. While direct biological activity of the methyl ester is not extensively documented, its structural relationship with fexofenadine strongly indicates its function as a prodrug. Upon administration, it is anticipated to undergo hydrolysis to its active carboxylic acid form, 2-methyl-2-phenylpropanoic acid, which is a core component of the fexofenadine molecule. This guide delves into the biological activity stemming from this chemical lineage, focusing on the well-established pharmacology of its active counterpart, fexofenadine, as a selective histamine H1 receptor antagonist.
Core Biological Activity: Selective Histamine H1 Receptor Antagonism
The primary biological function of the active metabolite of this compound is the selective antagonism of the histamine H1 receptor. Histamine, a key mediator in allergic reactions, exerts its effects by binding to H1 receptors on various cells, leading to symptoms such as itching, sneezing, and rhinorrhea. By blocking these receptors, the active form of the compound prevents histamine binding, thereby mitigating the allergic cascade.
Mechanism of Action
Fexofenadine, the ultimate active derivative, acts as an inverse agonist at the H1 receptor. This means it binds to and stabilizes the inactive conformation of the receptor, shifting the equilibrium away from the active state and preventing its activation by histamine. This selective antagonism is potent and does not exhibit significant activity at other receptors, such as cholinergic, adrenergic, or serotonergic receptors, which contributes to a favorable side-effect profile.
Quantitative Biological Data
The following table summarizes key quantitative parameters for fexofenadine, the active derivative of this compound.
| Parameter | Value | Description |
| H1 Receptor Binding Affinity (Ki) | 10 nM | A measure of the drug's affinity for the histamine H1 receptor. A lower Ki value indicates a higher binding affinity. |
| Time to Maximum Plasma Concentration (Tmax) | 1 - 3 hours | The time it takes for the drug to reach its highest concentration in the blood after oral administration. |
| Plasma Protein Binding | 60% - 70% | The extent to which the drug binds to proteins in the blood plasma, primarily albumin and α1-acid glycoprotein. |
| Elimination Half-Life | ~14.4 hours | The time required for the concentration of the drug in the body to be reduced by half. |
| Metabolism | Minimal (<5%) | Fexofenadine undergoes very limited metabolism in the liver. |
| Excretion | Primarily in feces (~80%) and urine (~11%) as unchanged drug. | The main routes by which the drug and its metabolites are eliminated from the body. |
Signaling Pathway
The biological activity of fexofenadine, and by extension the active form of this compound, is centered on the histamine H1 receptor signaling pathway. The following diagram illustrates the mechanism of action.
Caption: Mechanism of H1 Receptor Antagonism by Fexofenadine.
Experimental Protocols
Histamine H1 Receptor Binding Assay
Objective: To determine the affinity of a compound for the histamine H1 receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells expressing the human histamine H1 receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: A radiolabeled H1 antagonist, such as [³H]-pyrilamine, is used as the ligand.
-
Incubation: The cell membranes are incubated with the radioligand and varying concentrations of the test compound (fexofenadine).
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.
In Vivo Models of Allergic Response
Objective: To assess the in vivo efficacy of an antihistamine in reducing allergic symptoms.
Methodology (e.g., Guinea Pig Model of Histamine-Induced Bronchoconstriction):
-
Animal Model: Male Dunkin-Hartley guinea pigs are commonly used.
-
Compound Administration: The test compound (fexofenadine) is administered orally or intraperitoneally at various doses prior to histamine challenge.
-
Histamine Challenge: Animals are exposed to an aerosol of histamine, which induces bronchoconstriction.
-
Measurement: The severity of bronchoconstriction is measured, often by recording changes in respiratory airflow or by observing the onset of pre-convulsive dyspnea.
-
Data Analysis: The dose of the test compound that provides 50% protection against the effects of the histamine challenge (ED50) is calculated.
Logical Workflow: From Prodrug to Biological Effect
The following diagram illustrates the logical progression from the administration of this compound to the observed biological effect.
Caption: Prodrug to Active Metabolite Workflow.
Conclusion
This compound serves as a crucial precursor in the synthesis of the non-sedating antihistamine, fexofenadine. Its biological significance is realized through its conversion to an active carboxylic acid derivative that potently and selectively antagonizes the histamine H1 receptor. The well-characterized pharmacology of fexofenadine, including its mechanism of action, favorable pharmacokinetic profile, and lack of central nervous system side effects, underscores the therapeutic potential derived from this chemical scaffold. This guide provides a comprehensive overview for researchers and drug development professionals, highlighting the pathway from a synthetic intermediate to a clinically effective antiallergic agent.
Antihistamine Properties of 2-Methyl-2'-Phenylpropionic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Derivatives of 2-methyl-2'-phenylpropionic acid represent a significant class of histamine H1 receptor antagonists. These compounds, most notably bilastine, exhibit high potency and selectivity for the H1 receptor, translating to effective management of allergic conditions with a favorable safety profile. This technical guide provides an in-depth analysis of the antihistamine properties of this chemical class, focusing on their mechanism of action, structure-activity relationships, and the experimental methodologies used for their evaluation. Quantitative binding affinity data, detailed experimental protocols, and visualizations of key biological and experimental pathways are presented to serve as a comprehensive resource for researchers in the field of antihistamine drug discovery and development.
Introduction
Histamine, a key mediator in allergic and inflammatory responses, exerts its effects through four distinct G-protein coupled receptors (GPCRs), designated H1, H2, H3, and H4. The histamine H1 receptor is the primary target for the treatment of allergic conditions such as allergic rhinitis and urticaria. Antagonists of the H1 receptor block the actions of histamine, thereby alleviating the symptoms associated with allergic reactions.
The 2-methyl-2'-phenylpropionic acid scaffold has emerged as a crucial pharmacophore in the design of modern second-generation antihistamines. These derivatives are characterized by their high affinity and selectivity for the H1 receptor, coupled with a lack of sedative effects due to their limited ability to cross the blood-brain barrier. This guide will delve into the core scientific principles underlying the antihistamine properties of this important class of compounds.
Mechanism of Action: H1 Receptor Signaling
The histamine H1 receptor is a Gq-coupled receptor. Upon binding of an agonist like histamine, the receptor undergoes a conformational change, leading to the activation of the Gq alpha subunit. This initiates a downstream signaling cascade that ultimately results in the physiological effects associated with allergic responses. Antagonists, including the 2-methyl-2'-phenylpropionic acid derivatives, act by competitively binding to the H1 receptor, thereby preventing histamine from binding and activating this cascade. Many modern antihistamines, including those in this class, are inverse agonists, meaning they also reduce the basal, constitutive activity of the receptor in the absence of an agonist.
The signaling pathway initiated by H1 receptor activation is depicted in the following diagram:
Caption: H1 Receptor Signaling Pathway.
Quantitative Analysis of H1 Receptor Binding Affinity
The antihistamine potency of 2-methyl-2'-phenylpropionic acid derivatives is primarily determined by their binding affinity to the H1 receptor. This is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) in radioligand binding assays. A lower Ki or IC50 value indicates a higher binding affinity and, generally, greater antihistamine activity.
The following table summarizes the H1 receptor binding affinities for bilastine, a key example of this class, and the impact of specific mutations on its affinity.
| Compound | Receptor | Ki (nM) | Reference |
| Bilastine | Wild-Type H1 Receptor | 1.92 ± 0.08 | [1] |
| Bilastine | K179A Mutant H1 Receptor | 5.20 ± 1.18 | [1] |
| Bilastine | K191A Mutant H1 Receptor | 2.57 ± 0.16 | [1] |
| Bilastine | K179A + K191A Double Mutant H1 Receptor | 7.96 ± 0.76 | [1] |
Data presented as mean ± standard error of the mean (SEM).
These data highlight the importance of the lysine residues at positions 179 and 191 in the H1 receptor for the high-affinity binding of bilastine.[1]
Experimental Protocols
The evaluation of the antihistamine properties of 2-methyl-2'-phenylpropionic acid derivatives involves a combination of in vitro and in vivo assays.
In Vitro Assays
4.1.1. Histamine H1 Receptor Binding Assay
This assay directly measures the affinity of a compound for the H1 receptor.
-
Objective: To determine the Ki or IC50 value of a test compound for the H1 receptor.
-
Principle: A radiolabeled ligand with known high affinity for the H1 receptor (e.g., [³H]-mepyramine) is incubated with a source of H1 receptors (e.g., cell membranes from cells expressing the receptor). The test compound is added at various concentrations to compete with the radioligand for binding. The amount of bound radioactivity is measured, and the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.
-
Materials:
-
H1 receptor source (e.g., membrane preparations from CHO or HEK293 cells transfected with the human H1 receptor)
-
Radioligand: [³H]-mepyramine
-
Test compounds
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Non-specific binding control (e.g., a high concentration of a known H1 antagonist like diphenhydramine)
-
Glass fiber filters
-
Scintillation counter and scintillation fluid
-
-
Procedure:
-
Incubate the receptor preparation with various concentrations of the test compound and a fixed concentration of [³H]-mepyramine in the incubation buffer.
-
For determining non-specific binding, a parallel set of tubes is prepared with the addition of a high concentration of a non-labeled H1 antagonist.
-
Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold incubation buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
4.1.2. Guinea Pig Ileum Contraction Assay
This is a classic functional assay to assess the H1 antagonist activity of a compound.
-
Objective: To determine the ability of a test compound to inhibit histamine-induced smooth muscle contraction.
-
Principle: The guinea pig ileum contains H1 receptors, and histamine induces its contraction. An H1 antagonist will inhibit this contraction in a concentration-dependent manner.
-
Materials:
-
Guinea pig
-
Tyrode's solution (physiological salt solution)
-
Histamine
-
Test compounds
-
Organ bath with an isotonic transducer and recording system
-
-
Procedure:
-
A segment of the guinea pig ileum is isolated and suspended in an organ bath containing Tyrode's solution, maintained at 37°C and aerated with carbogen (95% O2, 5% CO2).
-
The tissue is allowed to equilibrate under a constant tension.
-
A cumulative concentration-response curve to histamine is obtained to determine the baseline contractile response.
-
The tissue is then incubated with a specific concentration of the test compound for a set period.
-
A second cumulative concentration-response curve to histamine is generated in the presence of the test compound.
-
The antagonistic effect is quantified by the rightward shift of the histamine concentration-response curve. The pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist's EC50, can be calculated to quantify the antagonist's potency.
-
Caption: Guinea Pig Ileum Contraction Assay Workflow.
In Vivo Assays
4.2.1. Histamine-Induced Wheal and Flare Test
This is a common in vivo model in humans or animals to assess the antihistaminic effect of a drug.
-
Objective: To evaluate the ability of a test compound to suppress the cutaneous vascular response to histamine.
-
Principle: Intradermal injection of histamine causes a localized swelling (wheal) due to increased vascular permeability and a surrounding redness (flare) due to vasodilation. An H1 antagonist administered systemically or topically will reduce the size of the wheal and flare.
-
Materials:
-
Human volunteers or laboratory animals (e.g., guinea pigs, rats)
-
Histamine solution for injection
-
Test compound (formulated for administration)
-
Calipers or imaging system to measure the wheal and flare area
-
-
Procedure:
-
Administer the test compound or placebo to the subjects.
-
At specific time points after drug administration, inject a fixed dose of histamine intradermally at designated sites on the skin (e.g., forearm in humans).
-
After a set time (e.g., 15-20 minutes), measure the diameter or area of the resulting wheal and flare.
-
Compare the size of the wheal and flare in the drug-treated group to the placebo group to determine the percentage of inhibition.
-
Structure-Activity Relationships (SAR)
The antihistamine activity of 2-methyl-2'-phenylpropionic acid derivatives is highly dependent on their chemical structure. Key structural features that influence their potency and selectivity include:
-
The 2-methyl-2'-phenylpropionic acid moiety: The carboxylic acid group is crucial for interacting with key residues in the H1 receptor binding pocket, such as lysine residues.[1]
-
The central piperidine ring: This nitrogen-containing ring is a common feature in many H1 antagonists and plays a role in the overall binding to the receptor.
-
The linker between the phenylpropionic acid and the piperidine ring: The length and nature of this ethyl linker are important for optimal positioning of the pharmacophoric groups within the receptor.
-
The substituent on the piperidine nitrogen: This is a key point for modification to modulate activity and pharmacokinetic properties. In bilastine, this is a benzimidazole-containing group.
-
The substituent on the benzimidazole ring: The ethoxyethyl group in bilastine contributes to its overall properties.
A systematic modification of these structural components allows for the optimization of antihistamine activity, selectivity, and pharmacokinetic profile.
Caption: Structure-Activity Relationship Logic.
Conclusion
Derivatives of 2-methyl-2'-phenylpropionic acid are a clinically important class of H1 receptor antagonists. Their high affinity and selectivity for the H1 receptor, as demonstrated by rigorous in vitro and in vivo testing, have led to the development of effective and well-tolerated treatments for allergic diseases. A thorough understanding of their mechanism of action, structure-activity relationships, and the experimental methodologies used for their evaluation is essential for the continued discovery and development of novel antihistamines with improved therapeutic profiles. This guide provides a foundational resource for researchers and professionals working in this dynamic area of medicinal chemistry and pharmacology.
References
An In-Depth Technical Guide on the Role of Steric Hindrance in the Reactivity of Methyl 2-Methyl-2-phenylpropanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-methyl-2-phenylpropanoate, an ester characterized by a sterically demanding α-quaternary carbon, serves as a compelling case study for understanding the profound impact of steric hindrance on chemical reactivity. The bulky α,α-disubstituted phenylpropyl group significantly shields the electrophilic carbonyl center and restricts access to the α-protons, thereby dictating the rates and outcomes of fundamental organic reactions. This technical guide provides a comprehensive analysis of how steric hindrance governs the reactivity of this compound, with a focus on hydrolysis and enolate-mediated reactions. Quantitative data is presented to contextualize the magnitude of these steric effects, and detailed experimental protocols for key transformations are provided. Furthermore, logical and mechanistic diagrams generated using Graphviz are integrated to visually articulate the core concepts.
Introduction
Steric hindrance, the spatial arrangement of atoms within a molecule that impedes chemical reactions, is a cornerstone of physical organic chemistry. In the context of ester reactivity, the substitution pattern at the α-carbon plays a pivotal role. This compound, with its neopentyl-like α-carbon, presents a formidable steric barrier to nucleophilic attack at the carbonyl carbon and to the abstraction of α-protons. This inherent structural feature renders the ester significantly less reactive in comparison to its less substituted counterparts. Understanding the nuances of this steric impediment is crucial for predicting reaction feasibility, optimizing reaction conditions, and designing synthetic routes involving similarly hindered motifs, which are prevalent in pharmacologically active molecules. This guide will delve into the quantitative and qualitative aspects of this steric control.
The Influence of Steric Hindrance on Ester Hydrolysis
The hydrolysis of esters, a fundamental reaction in both biological and industrial processes, is exquisitely sensitive to steric effects. The saponification of esters proceeds via a nucleophilic acyl substitution mechanism, which involves the attack of a hydroxide ion on the carbonyl carbon to form a tetrahedral intermediate.
Mechanistic Implications of Steric Hindrance
The presence of two methyl groups and a phenyl group at the α-carbon of this compound creates a congested environment around the carbonyl group. This steric bulk raises the energy of the transition state leading to the tetrahedral intermediate, thereby increasing the activation energy of the reaction and consequently decreasing the reaction rate.
Figure 1: Energy profile diagram illustrating the increased activation energy for the hydrolysis of a sterically hindered ester.
Quantitative Assessment of Steric Effects on Hydrolysis
| Ester | Relative Rate of Saponification (k_rel) | Taft Steric Parameter (E_s) of R in RCO₂Me |
| Methyl Acetate (CH₃CO₂Me) | 1.00 | 0.00 |
| Methyl Propanoate (CH₃CH₂CO₂Me) | 0.47 | -0.07 |
| Methyl Isobutyrate ((CH₃)₂CHCO₂Me) | 0.10 | -0.47 |
| Methyl Pivalate ((CH₃)₃CCO₂Me) | 0.01 | -1.74 |
| This compound | Significantly < 0.01 (estimated) | Highly Negative (estimated) |
Table 1: Comparison of relative saponification rates and Taft steric parameters for various methyl esters. The reactivity of this compound is estimated to be significantly lower than that of methyl pivalate due to the even greater steric bulk of the phenyl group.
Experimental Protocol for the Hydrolysis of this compound
The following protocol is adapted from the literature and demonstrates the conditions required to overcome the steric hindrance and effect hydrolysis.[1][2]
Materials:
-
This compound (0.840 g, 4.71 mmol)
-
1,4-Dioxane (5 mL)
-
1.0 M Sodium Hydroxide (NaOH) solution (10 mL, 10.0 mmol)
-
1.0 M Hydrochloric Acid (HCl)
-
Dichloromethane
-
Brine
Procedure:
-
Dissolve this compound in 1,4-dioxane in a round-bottom flask.
-
Add the 1.0 M NaOH solution to the flask.
-
Heat the reaction mixture at 95 °C for 24 hours.
-
After cooling to room temperature, acidify the mixture with 1.0 M HCl.
-
Extract the aqueous mixture with dichloromethane (3 x 20 mL).
-
Wash the combined organic fractions with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-methyl-2-phenylpropanoic acid.
Figure 2: Experimental workflow for the hydrolysis of this compound.
Steric Hindrance in Enolate Formation and Reactivity
The α-protons of esters can be abstracted by a strong base to form an enolate, a key nucleophilic intermediate in carbon-carbon bond formation. However, the structure of this compound presents significant challenges to this process.
The Challenge of Enolate Formation
This compound lacks α-protons. The carbon adjacent to the carbonyl group is a quaternary center, fully substituted with two methyl groups and a phenyl ring. Consequently, it is not possible to form an enolate directly from this ester through deprotonation. This inherent structural feature completely precludes its participation in typical enolate-mediated reactions such as aldol additions and Claisen condensations.
Figure 3: Logical diagram showing the impossibility of enolate formation from this compound.
Implications for Drug Development and Synthesis
The inability to form an enolate has significant consequences in synthetic chemistry and drug development. While it prevents undesired side reactions, it also limits the straightforward functionalization at the α-position. For the synthesis of derivatives of 2-methyl-2-phenylpropanoic acid, functionalization must be carried out on precursors before the creation of the quaternary center, or through alternative synthetic strategies that do not rely on enolate chemistry. For instance, in the synthesis of certain antihistaminic piperidine derivatives, the 2-methyl-2-phenylpropanoic acid moiety is often introduced as a pre-formed unit.
Conclusion
The reactivity of this compound is unequivocally dominated by the profound steric hindrance imparted by its α,α-disubstituted structure. This steric bulk dramatically retards the rate of nucleophilic acyl substitution reactions, such as hydrolysis, by destabilizing the transition state leading to the tetrahedral intermediate. Furthermore, the absence of α-protons renders the molecule incapable of forming an enolate, thereby precluding a vast array of common carbon-carbon bond-forming reactions at the α-position. A thorough understanding of these steric constraints is paramount for researchers and professionals in the fields of organic synthesis and drug development, as it informs the design of reaction conditions and the strategic planning of synthetic routes for molecules containing this and other similarly hindered structural motifs. The quantitative data and experimental protocols provided herein offer a practical framework for navigating the chemical behavior of this challenging yet important class of compounds.
References
- 1. WO2019099760A1 - Aryl-substituted acetamide and pyrrolidin-2-one derivatives and their use for the treatment of seizures - Google Patents [patents.google.com]
- 2. US20200360342A1 - Aryl-substituted acetamide and pyrrolidin-2-one derivatives and their use for the treatment of seizures - Google Patents [patents.google.com]
The Ascendancy of Phenylpropanoate Esters: A Technical Guide to Their Discovery, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylpropanoate esters, a class of organic compounds characterized by a phenyl group attached to a propanoate ester moiety, have emerged from relative obscurity to become pivotal players in diverse scientific fields, ranging from materials science to pharmacology. Their unique structural features and versatile reactivity have made them indispensable building blocks in the synthesis of complex molecules, including pharmaceuticals and fine chemicals. This in-depth technical guide provides a comprehensive overview of the discovery and history of phenylpropanoate esters, details their synthesis and characterization, and critically examines their interactions with key biological signaling pathways.
A Historical Perspective: From Esterification to Specificity
The journey of phenylpropanoate esters is intrinsically linked to the broader history of ester synthesis. The classical Fischer-Speier esterification, first reported in 1895, laid the foundational groundwork for the synthesis of esters from carboxylic acids and alcohols in the presence of an acid catalyst. While the term "ester" was coined by the German chemist Leopold Gmelin in the first half of the 19th century, the specific exploration of phenylpropanoate esters as a distinct class of compounds gained momentum much later.
Early research into esterification, as noted by Russian chemist Nikolaj Mensutkin between 1879 and 1883, focused on the reaction rates of various acids and alcohols. It was the burgeoning fields of medicinal chemistry and materials science in the 20th century that propelled the investigation into more complex esters like the phenylpropanoates. Their utility as intermediates in the synthesis of pharmaceuticals and as modifiers for polymers spurred the development of more refined and efficient synthetic methodologies. A significant milestone was the development of a continuous process for ester manufacturing, patented in 1921, which enabled large-scale production.
Physicochemical Properties of Representative Phenylpropanoate Esters
The physical and chemical properties of phenylpropanoate esters vary depending on the specific alcohol and any substituents on the phenyl ring. The following table summarizes key quantitative data for several common phenylpropanoate esters.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| Phenyl propanoate | 637-27-4 | C₉H₁₀O₂ | 150.17 | 20 | 211 |
| Methyl 3-phenylpropanoate | 103-25-3 | C₁₀H₁₂O₂ | 164.20 | N/A | 238-239 |
| Ethyl 3-phenylpropanoate | 2021-28-5 | C₁₁H₁₄O₂ | 178.23 | N/A | 250 |
| Phenyl 3-phenylpropanoate | 726-26-1 | C₁₅H₁₄O₂ | 226.27 | N/A | 328.5 (Predicted) |
Synthesis and Characterization: Detailed Experimental Protocols
The synthesis of phenylpropanoate esters can be achieved through several methods. Below are detailed protocols for two common approaches: Fischer-Speier esterification and synthesis via acid anhydride.
Protocol 1: Fischer-Speier Esterification of Phenylpropanoic Acid with Ethanol
Objective: To synthesize ethyl 3-phenylpropanoate.
Materials:
-
3-Phenylpropanoic acid
-
Absolute ethanol
-
Concentrated sulfuric acid
-
Sodium bicarbonate (saturated solution)
-
Anhydrous magnesium sulfate
-
Dichloromethane
-
Round-bottom flask, reflux condenser, separatory funnel, distillation apparatus
Procedure:
-
In a 250 mL round-bottom flask, dissolve 15.0 g (0.1 mol) of 3-phenylpropanoic acid in 50 mL of absolute ethanol.
-
Slowly add 2 mL of concentrated sulfuric acid to the mixture while cooling the flask in an ice bath.
-
Add a few boiling chips and attach a reflux condenser.
-
Heat the mixture to reflux for 4 hours.
-
After cooling to room temperature, pour the reaction mixture into 150 mL of cold water in a separatory funnel.
-
Extract the aqueous layer with three 50 mL portions of dichloromethane.
-
Combine the organic extracts and wash with 50 mL of saturated sodium bicarbonate solution, followed by 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purify the crude product by vacuum distillation to obtain pure ethyl 3-phenylpropanoate.
Characterization:
-
¹H NMR (CDCl₃): δ 7.35-7.20 (m, 5H, Ar-H), 4.15 (q, 2H, -OCH₂CH₃), 2.95 (t, 2H, -CH₂-Ar), 2.65 (t, 2H, -CH₂-COO), 1.25 (t, 3H, -OCH₂CH₃).
-
IR (neat): ν 1735 cm⁻¹ (C=O, ester), 1180 cm⁻¹ (C-O, ester).
-
Mass Spectrometry (EI): m/z (%) 178 (M⁺), 133, 105, 91.
Protocol 2: Synthesis of Phenyl Propanoate from Propanoic Anhydride and Phenol
Objective: To synthesize phenyl propanoate.
Materials:
-
Phenol
-
Propanoic anhydride
-
Pyridine
-
Diethyl ether
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Round-bottom flask, dropping funnel, magnetic stirrer
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve 9.4 g (0.1 mol) of phenol in 30 mL of pyridine.
-
Cool the mixture in an ice bath.
-
Slowly add 13.0 g (0.1 mol) of propanoic anhydride from a dropping funnel over 30 minutes.
-
Allow the reaction to stir at room temperature for 2 hours.
-
Pour the reaction mixture into 100 mL of 1 M hydrochloric acid.
-
Extract the mixture with three 50 mL portions of diethyl ether.
-
Combine the organic extracts and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the resulting oil by distillation to yield phenyl propanoate.
Characterization:
-
¹H NMR (CDCl₃): δ 7.40-7.10 (m, 5H, Ar-H), 2.60 (q, 2H, -COCH₂CH₃), 1.25 (t, 3H, -COCH₂CH₃).
-
¹³C NMR (CDCl₃): δ 173.0 (C=O), 150.8 (C-OAr), 129.4, 125.7, 121.6 (Ar-C), 27.8 (-CH₂-), 9.2 (-CH₃).[1]
-
IR (neat): ν 1760 cm⁻¹ (C=O, ester).
-
Mass Spectrometry (EI): m/z (%) 150 (M⁺), 94, 66, 57.[2]
Biological Activities and Signaling Pathways
Recent research has unveiled a spectrum of biological activities for phenylpropanoate esters, highlighting their potential in drug development. These activities range from antioxidant and anti-inflammatory effects to specific enzyme inhibition and modulation of cellular signaling cascades.
Inhibition of the NF-κB Signaling Pathway
One of the most significant findings is the ability of certain phenylpropanoate derivatives to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation, immunity, and cell survival. In a study investigating the anti-inflammatory properties of methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate (MHPAP), it was demonstrated that this compound could suppress the lipopolysaccharide (LPS)-induced phosphorylation of the NF-κB p65 subunit in THP-1 monocyte/macrophage-like cells.[3] This inhibition leads to a downstream reduction in the production of pro-inflammatory cytokines such as IL-6, IL-1β, IL-8, and TNF-α.[3]
Inhibition of Caseinolytic Protease P (ClpP)
Phenyl esters have been identified as potent inhibitors of caseinolytic protease P (ClpP), a key bacterial enzyme involved in protein homeostasis and virulence.[4] An unbiased screen of over 137,000 compounds identified five phenyl ester compounds as highly potent and selective inhibitors of bacterial ClpP.[4] These compounds act as covalent inhibitors, forming an acyl-enzyme intermediate in the active site of ClpP, thereby inactivating the enzyme.[4] The inhibition of ClpP disrupts bacterial protein degradation pathways, which can be a promising strategy for developing new antibacterial agents.
Cholinergic Blockade
Certain amino esters of diphenylpropanoic acid have demonstrated significant anticholinergic activity.[5] Specifically, the N,N-Diethylaminoethyl ester and 3-quinuclidinyl ester of 2,2-diphenylpropanoic acid were found to be potent antagonists of acetylcholine at muscarinic receptors in isolated rat ileum, with potencies comparable to atropine.[5] This cholinergic blockade was further confirmed in vivo, where these compounds effectively inhibited methacholine-induced salivation and cardiovascular responses in mice and rats.[5] This activity suggests their potential as parasympatholytic agents.
Experimental Workflow for Synthesis and Biological Evaluation
The discovery and development of novel phenylpropanoate esters with therapeutic potential follow a structured workflow, from initial synthesis to biological characterization.
Conclusion
Phenylpropanoate esters represent a versatile and increasingly important class of organic compounds. While their history is rooted in the fundamental principles of ester chemistry, modern research has illuminated their significant potential in drug discovery and development. Their ability to modulate key signaling pathways, such as the NF-κB pathway, and inhibit critical bacterial enzymes like ClpP, opens up new avenues for therapeutic intervention. The detailed synthetic and analytical protocols provided in this guide serve as a valuable resource for researchers seeking to explore and expand the chemical and biological landscape of these remarkable molecules. As our understanding of their mechanism of action deepens, phenylpropanoate esters are poised to become even more prominent in the quest for novel and effective therapeutic agents.
References
- 1. The standard 13C NMR spectrum of phenyl propanoate is shown here.... | Study Prep in Pearson+ [pearson.com]
- 2. Phenyl propionate | C9H10O2 | CID 12497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The most direct malonic ester synthesis of the 3 – phenyl propanoic acid would involve the use of:A. ${C_6}{H_5}C{H_2}C{H_2}C{H_2}CI$ B. ${C_6}{H_5}C{H_2}C{H_2}CI$ C. ${C_6}{H_5}C{H_2}CI$ D. $CIC{H_2}COOH$ [vedantu.com]
- 4. phenyl propionate(637-27-4) 1H NMR [m.chemicalbook.com]
- 5. Experimental Procedure for Esterification | Writing in Biology [bcrc.bio.umass.edu]
Spectroscopic Analysis of Methyl 2-methyl-2-phenylpropanoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 2-methyl-2-phenylpropanoate (C₁₁H₁₄O₂), a key intermediate in the synthesis of various antiallergic drugs.[1] The document details the compound's characteristic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), offering a foundational dataset for its identification, characterization, and quality control in research and development settings.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.
Table 1: ¹H NMR Spectral Data
Solvent: CDCl₃, Reference: TMS at 0.00 ppm
| Chemical Shift (δ) ppm | Multiplicity | Integration (Number of Protons) | Assignment |
| ~7.40 - 7.20 | Multiplet | 5H | Aromatic protons (-C₆H₅) |
| ~3.65 | Singlet | 3H | Methoxy protons (-OCH₃) |
| ~1.57 | Singlet | 6H | Methyl protons (-C(CH₃)₂) |
Table 2: ¹³C NMR Spectral Data
Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm[2]
| Chemical Shift (δ) ppm | Assignment |
| ~177 | Ester Carbonyl (C=O) |
| ~145 - 125 | Aromatic Carbons (-C₆H₅) |
| ~52 | Methoxy Carbon (-OCH₃) |
| ~46 | Quaternary Carbon (-C (CH₃)₂) |
| ~26 | Methyl Carbons (-C(C H₃)₂) |
Table 3: IR Absorption Data
Sample Preparation: Neat liquid film
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |
| 3100 - 3000 | C-H Stretch | Aromatic | Medium to Weak |
| 1750 - 1735 | C=O Stretch | Ester | Strong, Sharp |
| 1260 - 1200 | C-O Stretch | Ester | Strong |
| 1150 - 1100 | C-O Stretch | Ester | Strong |
Table 4: Mass Spectrometry Data
Ionization Method: Electron Ionization (EI)
| m/z | Interpretation |
| 178 | Molecular Ion (M⁺) |
| 147 | [M - OCH₃]⁺ |
| 119 | Phenylisobutyryl cation |
Experimental Protocols
Detailed methodologies for the acquisition of the presented spectroscopic data are outlined below. These protocols are intended to be adaptable to various laboratory settings and instrumentation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of 5-25 mg of this compound is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). The solution is transferred to a 5 mm NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a standard NMR spectrometer (e.g., 300 or 400 MHz).
-
¹H NMR Acquisition:
-
The instrument is tuned and the magnetic field is shimmed to achieve optimal resolution.
-
A standard one-pulse sequence is used to acquire the ¹H spectrum.
-
Chemical shifts are referenced to the residual solvent peak of CDCl₃ at 7.26 ppm.
-
-
¹³C NMR Acquisition:
-
A proton-decoupled pulse sequence is used to acquire the ¹³C spectrum, resulting in singlet peaks for each unique carbon atom.
-
Chemical shifts are referenced to the solvent peak of CDCl₃ at 77.16 ppm.[2]
-
Infrared (IR) Spectroscopy
-
Sample Preparation: As this compound is a liquid at room temperature, the IR spectrum is obtained using the neat liquid film method. A single drop of the compound is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used for analysis.
-
Data Acquisition:
-
A background spectrum of the clean salt plates is recorded.
-
The sample-loaded plates are placed in the spectrometer's sample holder.
-
The IR spectrum is recorded in the range of 4000-400 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as hexane or ethyl acetate.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source is used.
-
GC Parameters (Typical):
-
Injector Temperature: 250 °C
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Oven Temperature Program: An initial temperature of 50-70 °C, held for a few minutes, followed by a ramp of 10-20 °C/min to a final temperature of 250-280 °C.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Parameters (Typical):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: A scan range of m/z 40-550 is typically used to detect the molecular ion and key fragments.
-
Ion Source Temperature: 230 °C
-
Transfer Line Temperature: 280 °C
-
Visualizations
Experimental Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the comprehensive spectroscopic characterization of this compound.
Caption: Experimental workflow for the spectroscopic analysis of this compound.
References
Methodological & Application
Synthesis of Methyl 2-methyl-2-phenylpropanoate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis of Methyl 2-methyl-2-phenylpropanoate, a key intermediate in the development of various pharmaceuticals, particularly antiallergic agents.[1] Three common synthetic routes are presented: Fischer-Speier esterification, alkylation of 2-methyl-2-phenylpropanoic acid, and alkylation of methyl 2-phenylpropionate. This guide offers a comparative analysis of these methods, detailed experimental procedures, and characterization data to assist researchers in selecting and performing the optimal synthesis for their specific needs.
Introduction
This compound is a valuable building block in organic synthesis. Its structure, featuring a quaternary carbon center adjacent to a phenyl group and an ester functionality, makes it a precursor for various biologically active molecules. Notably, it serves as an important intermediate in the synthesis of 2-methyl-2'-phenylpropionic acid derivatives, which have shown significant promise as antihistamines.[1] The selection of an appropriate synthetic method is crucial for achieving high yields and purity, which is paramount in drug development and medicinal chemistry research. This document outlines and compares three effective methods for the preparation of this compound.
Comparative Synthesis Data
The following table summarizes the key quantitative data for the different synthesis methods of this compound.
| Method | Starting Material | Reagents | Solvent | Typical Yield | Reference |
| Fischer-Speier Esterification | 2-methyl-2-phenylpropanoic acid | Methanol, Sulfuric Acid (catalytic) | Methanol (excess) | Moderate to High (specific yield not reported, but generally effective for less hindered acids) | [1] |
| Alkylation of Carboxylic Acid | 2-methyl-2-phenylpropanoic acid | Methyl Iodide, Sodium Bicarbonate | N,N-Dimethylformamide (DMF) | ~75% (Calculated from provided experimental data) | [2] |
| Alkylation of Ester | Methyl 2-phenylpropionate | Lithium diisopropylamide (LDA), Methyl Iodide | Tetrahydrofuran (THF) | 67% | [3] |
Experimental Protocols
This section provides a detailed methodology for the alkylation of methyl 2-phenylpropionate, as it is a well-documented procedure with a reported yield.
Method: Alkylation of Methyl 2-phenylpropionate
This method involves the deprotonation of methyl 2-phenylpropionate at the alpha-position using a strong, non-nucleophilic base, lithium diisopropylamide (LDA), followed by quenching the resulting enolate with methyl iodide.
Materials:
-
Diisopropylamine
-
n-Butyllithium in hexane
-
Anhydrous Tetrahydrofuran (THF)
-
Methyl 2-phenylpropionate
-
Hexamethylphosphoramide (HMPA) - Caution: HMPA is a known carcinogen and should be handled with extreme care in a fume hood.
-
Methyl Iodide
-
Saturated aqueous solution of ammonium chloride
-
Ether
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Argon or Nitrogen gas for inert atmosphere
Equipment:
-
Round-bottom flask
-
Syringes
-
Magnetic stirrer
-
Cooling bath (e.g., dry ice/acetone)
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure: [3]
-
Preparation of LDA: In a flame-dried round-bottom flask under an argon atmosphere, a solution of diisopropylamine (9.07 g, 89.6 mmol) in anhydrous THF (200 ml) is cooled to -30°C. To this solution, n-butyllithium in hexane (1.44 N, 60.0 ml, 86.4 mmol) is added dropwise. The mixture is stirred for 20 minutes at this temperature.
-
Enolate Formation: A solution of methyl 2-phenylpropionate (10.5 g, 64.0 mmol) in 10 ml of anhydrous THF and HMPA (16.5 g, 92.0 mmol) is added to the LDA solution. The reaction mixture is stirred at -30°C for 10 minutes and then at 0°C for 45 minutes.
-
Alkylation: The reaction is cooled back down to -30°C, and a solution of methyl iodide (13.6 g, 96.0 mmol) in anhydrous THF (30 ml) is added. The mixture is stirred at -30°C for 1 hour.
-
Work-up: The reaction mixture is quenched by adding it to a saturated aqueous solution of ammonium chloride (400 ml) and water (50 ml). The mixture is extracted with ether (400 ml). The aqueous layer is further extracted with ethyl acetate.
-
Purification: The combined organic layers are washed with water (300 ml) and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The residue is purified by distillation (b.p. 99°-100° C./6 mmHg) to yield this compound as a colorless oil (7.63 g, 42.9 mmol, 67.0% yield).[3]
Characterization Data
-
Molecular Formula: C₁₁H₁₄O₂
-
Molecular Weight: 178.23 g/mol
-
Appearance: Colorless oil
-
Boiling Point: 99-100 °C at 6 mmHg[3]
-
¹H NMR (Predicted): Signals corresponding to the aromatic protons, the methoxy group protons, and the two equivalent methyl group protons are expected.
-
IR Spectroscopy: Characteristic peaks for the C=O stretch of the ester group and C-H stretches of the aromatic and aliphatic portions of the molecule are expected.
Signaling Pathways and Experimental Workflows
Below are diagrams illustrating the synthetic pathways and a detailed experimental workflow for the synthesis of this compound.
Caption: Overview of synthetic pathways to this compound.
Caption: Experimental workflow for the synthesis via alkylation of methyl 2-phenylpropionate.
References
Application Notes and Protocols for the Synthesis of Methyl 2-methyl-2-phenylpropanoate via Fischer-Speier Esterification
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of Methyl 2-methyl-2-phenylpropanoate, a valuable intermediate in the development of antiallergic drugs and other biologically active molecules.[1] The primary method detailed is the Fischer-Speier esterification, a classic and efficient acid-catalyzed reaction between a carboxylic acid and an alcohol.[2][3][4]
Introduction
This compound is a key building block in organic synthesis, particularly noted for its role as a derivative of 2-methyl-2'-phenylpropionic acid, which exhibits significant antihistamine properties.[1] The Fischer-Speier esterification offers a straightforward and scalable method for its preparation from 2-methyl-2-phenylpropanoic acid and methanol.[1] This reaction is a reversible, acid-catalyzed nucleophilic acyl substitution that proceeds by refluxing the carboxylic acid and an excess of the alcohol in the presence of a strong acid catalyst.[2][3]
Reaction Scheme:
2-methyl-2-phenylpropanoic acid + Methanol ⇌ this compound + Water
Reaction Mechanism: Fischer-Speier Esterification
The Fischer-Speier esterification proceeds through a series of equilibrium steps. The mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon.[2][3][5] This is followed by a nucleophilic attack from the alcohol to form a tetrahedral intermediate.[6] Subsequent proton transfer and elimination of a water molecule yield the ester.[2][4]
To drive the equilibrium towards the product side, an excess of one of the reactants (typically the alcohol) is used, and/or the water byproduct is removed as it is formed, for instance, by azeotropic distillation.[2][6]
Signaling Pathway Diagram: Fischer-Speier Esterification Mechanism
Caption: Mechanism of the Fischer-Speier esterification.
Experimental Protocol
This protocol outlines the synthesis of this compound using the Fischer-Speier esterification method.
3.1. Materials and Equipment
| Reagents | Equipment |
| 2-methyl-2-phenylpropanoic acid | Round-bottom flask (250 mL) |
| Methanol (anhydrous) | Reflux condenser |
| Sulfuric acid (concentrated) | Heating mantle |
| Saturated sodium bicarbonate solution | Magnetic stirrer and stir bar |
| Diethyl ether (or ethyl acetate) | Separatory funnel |
| Anhydrous magnesium sulfate (or sodium sulfate) | Rotary evaporator |
| Deionized water | Standard laboratory glassware |
3.2. Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of 2-methyl-2-phenylpropanoic acid in 100 mL of methanol.
-
Catalyst Addition: While stirring, slowly and carefully add 2 mL of concentrated sulfuric acid to the solution.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Continue refluxing for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Reduce the volume of the solution to approximately 20-30 mL using a rotary evaporator.
-
Pour the concentrated mixture into a separatory funnel containing 100 mL of ice-cold water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash them with 50 mL of saturated sodium bicarbonate solution to neutralize any remaining acid. Be cautious of gas evolution (CO₂).
-
Wash the organic layer with 50 mL of deionized water.
-
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound can be further purified by vacuum distillation to obtain a colorless oil.
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Data Presentation
4.1. Physical and Chemical Properties of this compound
| Property | Value |
| CAS Number | 57625-74-8[7] |
| Molecular Formula | C₁₁H₁₄O₂[7] |
| Molecular Weight | 178.23 g/mol [7][8] |
| Appearance | Colorless liquid |
| Boiling Point | 73 °C at 1.5 mmHg[9] |
| Purity (Typical) | ≥97%[7] |
| Storage | Room temperature, sealed in dry conditions |
4.2. Representative Reaction Parameters and Expected Outcomes
| Parameter | Value/Condition |
| Reactant Ratio | 1:10 (Acid:Methanol, molar ratio) |
| Catalyst Loading | ~5% v/v (H₂SO₄ relative to methanol) |
| Reaction Temperature | Reflux (~65 °C) |
| Reaction Time | 4-6 hours |
| Expected Yield (after purification) | >90%[9] (based on similar esterifications) |
Characterization Data
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR and ¹³C NMR spectroscopy should be used to confirm the structure of the ester.
-
-
Infrared (IR) Spectroscopy:
-
The IR spectrum should show a characteristic strong absorption band for the ester carbonyl (C=O) group around 1730 cm⁻¹ and the absence of the broad O-H stretch from the carboxylic acid starting material.
-
-
Mass Spectrometry (MS):
-
Mass spectrometry will confirm the molecular weight of the product. The expected molecular ion peak [M]⁺ would be at m/z = 178.1.[8]
-
Safety and Handling
-
Concentrated sulfuric acid is highly corrosive and should be handled with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Methanol and diethyl ether are flammable and should be handled away from ignition sources.
-
The reaction should be performed in a well-ventilated area.
-
Refer to the Safety Data Sheets (SDS) for all chemicals used in this procedure.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction | Increase reaction time or catalyst amount. Ensure anhydrous conditions. |
| Loss of product during work-up | Ensure complete extraction and careful handling during solvent removal. | |
| Incomplete Reaction | Insufficient catalyst or reaction time | Add more catalyst or prolong the reflux time. Monitor the reaction by TLC. |
| Presence of water in reactants | Use anhydrous methanol and dry glassware. | |
| Product Contamination | Residual starting material or acid catalyst | Ensure thorough washing with sodium bicarbonate solution and purify by distillation. |
References
- 1. This compound | 57625-74-8 | Benchchem [benchchem.com]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. scienceinfo.com [scienceinfo.com]
- 4. psiberg.com [psiberg.com]
- 5. 88guru.com [88guru.com]
- 6. Fischer Esterification [organic-chemistry.org]
- 7. chemscene.com [chemscene.com]
- 8. Synthesis routes of this compound [benchchem.com]
- 9. prepchem.com [prepchem.com]
Application Notes and Protocols: Alkylation-based Synthesis of Methyl 2-methyl-2-phenylpropanoate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methyl 2-methyl-2-phenylpropanoate, an organic compound with the molecular formula C₁₁H₁₄O₂, is a valuable intermediate in organic synthesis.[1][2] Its structural features, including an ester group and a sterically hindered branched alkyl chain, make it a versatile building block.[1] Notably, it serves as a key precursor in the synthesis of various antiallergic drugs and is related to 2-methyl-2'-phenylpropionic acid, a compound recognized for its antihistamine properties.[1] This document details a robust alkylation-based protocol for the synthesis of this compound, a common method employed for its preparation.[1] The described protocol focuses on the Sₙ2 reaction between the carboxylate salt of 2-methyl-2-phenylpropanoic acid and a methylating agent.[1]
Primary Synthesis Pathway: Alkylation of a Carboxylate
The most direct alkylation-based synthesis involves the methylation of 2-methyl-2-phenylpropanoic acid. In this Sₙ2 reaction, the carboxylic acid is first deprotonated by a mild base to form a nucleophilic carboxylate salt. This salt then reacts with a methylating agent, such as methyl iodide, to yield the final ester product.[1][3] This method is efficient and proceeds under relatively mild conditions.
Experimental Protocol
This protocol is adapted from a patented procedure for the synthesis of this compound.[3]
Materials and Reagents:
-
2-methyl-2-phenylpropanoic acid
-
N,N-dimethylformamide (DMF)
-
Sodium hydrogencarbonate (NaHCO₃)
-
Methyl iodide (CH₃I)
-
Hydrochloric acid (HCl, 1N aqueous solution)
-
Diethyl ether (Et₂O)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Ice water
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Standard glassware for extraction and filtration
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a suitable round-bottom flask, dissolve 9.00 g (55 mmol) of 2-methyl-2-phenylpropanoic acid in 90 ml of N,N-dimethylformamide (DMF).[3]
-
Base Addition: To the solution, add 11.51 g (137 mmol, 2.5 eq.) of sodium hydrogencarbonate.[3]
-
Alkylation: Add 6.89 mL (15.72 g, 110 mmol, 2.0 eq.) of methyl iodide to the mixture.[3]
-
Reaction: Stir the mixture at room temperature for 40 hours.[3]
-
Workup:
-
Purification:
Safety Precautions:
-
Methyl iodide is toxic and a suspected carcinogen. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
N,N-dimethylformamide (DMF) is a skin and eye irritant. Avoid inhalation and skin contact.
-
Perform all operations in a well-ventilated laboratory fume hood.
Data Presentation
The following table summarizes the quantitative data for the described synthesis protocol.[3]
| Compound | Role | M. Wt. ( g/mol ) | Quantity Used | Equivalents | Moles (mmol) |
| 2-methyl-2-phenylpropanoic acid | Starting Material | 164.20 | 9.00 g | 1.0 | 55 |
| Sodium hydrogencarbonate | Base | 84.01 | 11.51 g | 2.5 | 137 |
| Methyl iodide | Alkylating Agent | 141.94 | 6.89 mL (15.72 g) | 2.0 | 110 |
| N,N-dimethylformamide | Solvent | 73.09 | 90 mL | - | - |
| This compound | Product (Crude) | 178.23 | 7.34 g | - | 41.2 (Yield: ~75%) |
Workflow and Pathway Visualization
The following diagrams illustrate the logical workflow of the experimental protocol.
Caption: A flowchart detailing the experimental steps for the synthesis.
Caption: The chemical transformation pathway from acid to ester.
References
Application Notes: Synthesis of Methyl 2-methyl-2-phenylpropanoate
Introduction
Methyl 2-methyl-2-phenylpropanoate, with the molecular formula C₁₁H₁₄O₂, is a valuable organic compound in modern chemical research.[1] Its structure, featuring an ester group and a branched alkyl chain, renders it a versatile intermediate in organic synthesis. The steric hindrance provided by the gem-dimethyl group influences its reactivity and stability.[1] A significant application of this compound lies in its role as a precursor in the synthesis of various antiallergic drugs.[1] It is a derivative of 2-methyl-2-phenylpropanoic acid, which has been recognized for its antihistamine properties, with derivatives showing high selectivity for H1 receptors.[1]
Principle of Synthesis
The laboratory preparation of this compound can be achieved through several synthetic routes. The most common and industrially scalable method is the Fischer-Speier esterification of 2-methyl-2-phenylpropanoic acid with methanol, catalyzed by a strong acid.[1] This equilibrium reaction is driven towards the product by using an excess of methanol, which often serves as both reactant and solvent.[1] The reaction is typically conducted under reflux conditions to achieve a reasonable reaction rate.[1]
An alternative method involves the alkylation of the carboxylate salt of 2-methyl-2-phenylpropanoic acid with methyl iodide.[1] This Sₙ2 reaction is generally carried out in an aprotic solvent such as dimethylformamide (DMF).[1]
This document provides a detailed protocol for the synthesis of this compound via the Fischer-Speier esterification method.
Experimental Protocol: Fischer-Speier Esterification
Materials:
-
2-methyl-2-phenylpropanoic acid
-
Methanol (reagent grade, anhydrous)
-
Concentrated Sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Diethyl ether or Ethyl acetate
-
Deionized water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Graduated cylinders
-
Rotary evaporator
-
Distillation apparatus (optional, for purification)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-methyl-2-phenylpropanoic acid in an excess of methanol. A typical molar ratio of methanol to carboxylic acid is 10:1 or higher.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring. Typically, 1-2% of the molar amount of the carboxylic acid is sufficient.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle or oil bath. The reaction is generally heated at reflux for 4-6 hours.[2] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up - Quenching and Extraction: After the reaction is complete (as indicated by TLC or after the designated reflux time), allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.[2][3]
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[3][4] Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound as an oil.[2][4]
-
Purification: The crude product can be purified by vacuum distillation to obtain the pure ester.[3][5]
Characterization:
The identity and purity of the synthesized this compound can be confirmed by spectroscopic methods such as:
-
¹³C NMR: Expected signals around δ 26 (-C(CH₃)₂), δ 46 (-C(CH₃)₂), δ 52 (-O-CH₃), δ 125-145 (Aromatic Carbons), and δ 177 (C=O, Ester).[1]
-
GC-MS: To assess the purity and confirm the molecular weight of the compound.[1][6]
Data Presentation
| Parameter | Value | Reference |
| Reactant: 2-methyl-2-phenylpropanoic acid | ||
| Molecular Weight | 164.20 g/mol | |
| Moles (example) | 0.055 mol | [4] |
| Mass (example) | 9.00 g | [4] |
| Reactant: Methanol | ||
| Molecular Weight | 32.04 g/mol | |
| Density | 0.792 g/mL | |
| Volume (example, as solvent) | 90 mL | |
| Product: this compound | ||
| Molecular Formula | C₁₁H₁₄O₂ | [1] |
| Molecular Weight | 178.23 g/mol | [1][4] |
| Appearance | Yellow oil (crude), Colorless oil (pure) | [2][4] |
| Boiling Point | 99-100 °C / 6 mmHg | [5] |
| Yield (example from alkylation method) | 7.34 g (crude) | [4] |
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
References
Application Notes and Protocols for the Industrial Scale Synthesis of Methyl 2-methyl-2-phenylpropanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the industrial-scale synthesis of Methyl 2-methyl-2-phenylpropanoate, a key intermediate in the pharmaceutical industry. Two primary synthetic routes are discussed: Fischer-Speier Esterification and Alkylation of 2-methyl-2-phenylpropanoic acid. The Fischer-Speier Esterification is presented as the more common and scalable industrial method. This guide includes detailed experimental protocols, quantitative data summaries, reaction mechanisms, and safety information to assist researchers and production chemists in the successful synthesis and scale-up of this compound.
Introduction
This compound (CAS 57625-74-8) is a valuable intermediate, notably in the synthesis of antihistaminic agents.[1] Its molecular structure, featuring an ester group and significant steric hindrance from the gem-dimethyl group, dictates its reactivity and utility as a building block in organic synthesis.[1] This document outlines two primary methods for its industrial production, with a focus on providing practical and scalable protocols.
Synthetic Routes
Two principal methods for the synthesis of this compound are:
-
Method A: Fischer-Speier Esterification: The acid-catalyzed esterification of 2-methyl-2-phenylpropanoic acid with methanol. This is the most common and industrially scalable method.[1]
-
Method B: Alkylation: The reaction of a carboxylate salt of 2-methyl-2-phenylpropanoic acid with a methylating agent, such as methyl iodide.
Method A: Fischer-Speier Esterification
This classic method involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst.[1] For the industrial production of this compound, this involves reacting 2-methyl-2-phenylpropanoic acid with an excess of methanol, which also serves as the solvent, to drive the equilibrium towards the product.[1]
Reaction Scheme:
Catalysts: Commonly used catalysts include sulfuric acid (H₂SO₄), p-toluenesulfonic acid (p-TsOH), or certain Lewis acids.[1]
Method B: Alkylation
This method proceeds via an Sₙ2 reaction where the carboxylate anion of 2-methyl-2-phenylpropanoic acid acts as a nucleophile, attacking a methylating agent.[1]
Reaction Scheme:
Quantitative Data Summary
The following tables summarize typical quantitative data for the two synthetic methods.
Table 1: Comparison of Synthetic Methods
| Parameter | Method A: Fischer-Speier Esterification (Industrial Scale Projection) | Method B: Alkylation (Lab Scale) |
| Starting Materials | 2-methyl-2-phenylpropanoic acid, Methanol | 2-methyl-2-phenyl-propionic acid, Sodium hydrogencarbonate, Methyl iodide |
| Catalyst/Reagent | Sulfuric Acid or p-Toluenesulfonic Acid | N/A |
| Solvent | Excess Methanol | N,N-dimethylformamide (DMF) |
| Reaction Temperature | Reflux (approx. 65°C) | Room Temperature |
| Reaction Time | 4 - 10 hours | 40 hours[2] |
| Typical Yield | >90% | ~75% (crude)[2] |
| Purity (Post-Purification) | >98% | >97% |
| Key Advantages | Cost-effective, uses common industrial reagents, scalable. | Milder reaction conditions. |
| Key Disadvantages | Requires removal of water to drive equilibrium, acidic conditions. | Longer reaction time, use of more expensive reagents (methyl iodide, DMF). |
Table 2: Physicochemical and Spectroscopic Data of this compound
| Property | Value |
| Molecular Formula | C₁₁H₁₄O₂[1] |
| Molecular Weight | 178.23 g/mol [2] |
| Appearance | Colorless to yellow oil[2] |
| Boiling Point | 70°C / 1.5 mmHg[3] |
| ¹³C NMR | Spectral data available[4] |
| GC-MS | Conforms to structure, m/z 178.1 (M+)[2][4] |
| IR Spectrum | Data available[4] |
Experimental Protocols (Industrial Scale Projection)
Method A: Industrial Scale Fischer-Speier Esterification
This protocol is a projection for a pilot or industrial scale synthesis.
Materials and Equipment:
-
Glass-lined or stainless steel reactor with reflux condenser, overhead stirrer, and temperature control.
-
2-methyl-2-phenylpropanoic acid
-
Methanol (anhydrous)
-
Sulfuric acid (98%) or p-Toluenesulfonic acid monohydrate
-
Sodium bicarbonate solution (5-10%)
-
Brine solution
-
Anhydrous sodium sulfate or magnesium sulfate
-
Vacuum distillation setup
Protocol:
-
Charging the Reactor: Charge the reactor with 2-methyl-2-phenylpropanoic acid (1.0 eq) and methanol (5-10 volumes). The large excess of methanol acts as both reactant and solvent.
-
Catalyst Addition: With stirring, slowly and carefully add the acid catalyst (e.g., sulfuric acid, 0.05-0.1 eq) to the mixture, maintaining the temperature below 30°C.
-
Reaction: Heat the mixture to reflux (approximately 65°C) and maintain for 4-10 hours. Monitor the reaction progress by a suitable analytical method (e.g., GC, HPLC, or TLC).
-
Quenching and Neutralization: Once the reaction is complete, cool the mixture to room temperature. Slowly add a 5-10% sodium bicarbonate solution to neutralize the acid catalyst until the pH is neutral (pH 7-8).
-
Solvent Removal: Remove the excess methanol under reduced pressure.
-
Extraction: Add an appropriate organic solvent (e.g., ethyl acetate or toluene) and water to the residue. Separate the organic layer.
-
Washing: Wash the organic layer sequentially with water and brine solution.
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by vacuum distillation to obtain this compound as a colorless to pale yellow oil.
Method B: Lab Scale Alkylation Protocol
This protocol is based on a reported lab-scale synthesis.[2]
Materials:
-
2-methyl-2-phenyl-propionic acid (9.00 g, 55 mmol)[2]
-
N,N-dimethylformamide (DMF) (90 ml)[2]
-
Sodium hydrogencarbonate (11.51 g, 2.5 eq.)[2]
-
Methyl iodide (6.89 mL, 2 eq.)[2]
-
Ice water
-
Hydrochloric acid (1N)
-
Diethyl ether
-
Magnesium sulfate
Protocol:
-
Dissolve 2-methyl-2-phenyl-propionic acid in DMF.[2]
-
Add sodium hydrogencarbonate followed by methyl iodide.[2]
-
Stir the mixture at room temperature for 40 hours.[2]
-
Pour the reaction mixture into ice water and adjust the pH to ~3.0 with 1N HCl.[2]
-
Extract the mixture three times with diethyl ether.[2]
-
Wash the combined organic phases with water, dry over MgSO₄, filter, and evaporate the solvent to yield the crude product as a yellow oil.[2]
Diagrams
Synthesis Workflow: Fischer-Speier Esterification
Caption: Industrial workflow for Fischer-Speier Esterification.
Reaction Mechanism: Fischer-Speier Esterification
Caption: Mechanism of Fischer-Speier Esterification.
Safety and Handling
2-methyl-2-phenylpropanoic acid (Starting Material):
-
May cause skin and serious eye irritation.
-
Handle in accordance with good industrial hygiene and safety practices.
-
Use personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat.
-
Avoid dust formation and ensure adequate ventilation.
This compound (Product):
-
Warning: May be harmful if swallowed and causes skin and serious eye irritation. May cause respiratory irritation.[5]
-
Precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of eye contact.[5]
-
Store in a dry, well-ventilated place at room temperature.[5]
Reagents:
-
Sulfuric Acid: Corrosive. Handle with extreme care, using appropriate PPE.
-
Methanol: Flammable and toxic. Avoid inhalation and skin contact.
-
Methyl Iodide: Toxic and a suspected carcinogen. Handle in a well-ventilated fume hood with appropriate PPE.
Always consult the Safety Data Sheet (SDS) for each chemical before use.
Conclusion
The industrial-scale synthesis of this compound is most effectively and economically achieved through Fischer-Speier esterification. This method offers high yields and utilizes readily available industrial chemicals. While the alkylation route provides an alternative, its longer reaction times and more expensive reagents make it less suitable for large-scale production. The provided protocols and data serve as a comprehensive guide for the synthesis, purification, and handling of this important pharmaceutical intermediate.
References
- 1. This compound | 57625-74-8 | Benchchem [benchchem.com]
- 2. Synthesis routes of this compound [benchchem.com]
- 3. This compound [oakwoodchemical.com]
- 4. This compound | C11H14O2 | CID 143498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Methyl-2-phenylpropanal | C10H12O | CID 283879 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: Methyl 2-methyl-2-phenylpropanoate as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-methyl-2-phenylpropanoate, a substituted ester with the chemical formula C₁₁H₁₄O₂, is a key building block in modern organic synthesis.[1][2] Its sterically hindered structure and the presence of a reactive ester group make it a valuable precursor for the synthesis of complex molecules, most notably in the pharmaceutical industry.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound, with a focus on its role in the synthesis of antihistaminic agents.
Physicochemical Properties and Spectroscopic Data
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 57625-74-8 | [3][4] |
| Molecular Formula | C₁₁H₁₄O₂ | [3] |
| Molecular Weight | 178.23 g/mol | [3][4] |
| Appearance | Colorless to light yellow oil | |
| Boiling Point | 70°C / 1.5 mmHg | [2] |
| Density | ~1.03 g/cm³ | |
| Solubility | Soluble in organic solvents such as ethanol and dimethylformamide. |
Spectroscopic Data:
| Spectroscopy | Data | Reference |
| ¹³C NMR (CDCl₃) | Aromatic Carbons: 125-145 ppm, Quaternary Carbon: ~45 ppm, Methyl Carbons: ~26 ppm, Methoxy Carbon: ~52 ppm, Carbonyl Carbon: ~177 ppm | [1] |
| Mass Spec (MS) | m/z: 178.1 (M+) | [4][5] |
Applications in Organic Synthesis
The primary application of this compound is as a crucial intermediate in the synthesis of second-generation antihistamines, such as fexofenadine.[6] Its structure forms the core of a significant portion of the final active pharmaceutical ingredient (API).[6]
Key Intermediate in Fexofenadine Synthesis
This compound serves as the starting material for the construction of the substituted phenyl side-chain of fexofenadine. A key transformation is the Friedel-Crafts acylation of the phenyl ring with 4-chlorobutyryl chloride to introduce the butyryl side chain. This intermediate is then further elaborated to introduce the piperidine moiety and subsequent functional group manipulations to yield fexofenadine.
The overall synthetic workflow from this compound to a key fexofenadine intermediate is depicted in the following diagram:
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the title compound from 2-methyl-2-phenylpropionic acid via alkylation with methyl iodide.[4][5]
Materials:
-
2-methyl-2-phenylpropionic acid
-
N,N-dimethylformamide (DMF)
-
Sodium hydrogencarbonate (NaHCO₃)
-
Methyl iodide (CH₃I)
-
Ice water
-
Hydrochloric acid (1N HCl)
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 9.00 g (55 mmol) of 2-methyl-2-phenyl-propionic acid in 90 ml of N,N-dimethylformamide.
-
Add 11.51 g (137 mmol, 2.5 eq.) of sodium hydrogencarbonate to the solution.
-
Slowly add 6.89 mL (110 mmol, 2 eq.) of methyl iodide.
-
Stir the mixture at room temperature for 40 hours.
-
Pour the reaction mixture into ice water.
-
Adjust the pH to ~3.0 with 1N aq. HCl.
-
Extract the mixture three times with diethyl ether.
-
Wash the combined organic phases with water.
-
Dry the organic phase over MgSO₄, filter, and evaporate the solvent to yield the crude product as a yellow oil.
Quantitative Data:
| Reactant | Molar Mass ( g/mol ) | Amount (g) | Amount (mmol) | Equivalents |
| 2-methyl-2-phenylpropionic acid | 164.20 | 9.00 | 55 | 1.0 |
| Sodium hydrogencarbonate | 84.01 | 11.51 | 137 | 2.5 |
| Methyl iodide | 141.94 | 15.72 | 110 | 2.0 |
| Product | Molar Mass ( g/mol ) | Yield (g) | Yield (%) | |
| This compound | 178.23 | 7.34 | 74.9% |
Protocol 2: Friedel-Crafts Acylation to Synthesize Methyl 2-(4-(4-chlorobutanoyl)phenyl)-2-methylpropanoate
This protocol details the acylation of this compound, a key step in the synthesis of fexofenadine.[5]
Materials:
-
This compound
-
Dichloromethane (MDC)
-
Aluminum chloride (AlCl₃)
-
4-chlorobutyryl chloride
-
Concentrated Hydrochloric acid (HCl)
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
In a reactor, charge 600 ml of MDC and 347 g of aluminum chloride and cool to -10°C.
-
Dissolve 500 g of this compound in 650 ml of MDC and add it slowly to the reactor while maintaining the temperature between -10 to 0°C to create mixture A.
-
In a separate reactor, charge 600 ml of MDC and 520 g of aluminum chloride and cool to -10°C.
-
Dissolve 550 g of 4-chlorobutyryl chloride in 650 ml of MDC and add it slowly to the second reactor at -10 to 0°C to create mixture B.
-
Stir both mixtures A and B separately for 45 minutes at -10 to 0°C.
-
Slowly add mixture A to mixture B, maintaining the temperature at -10 to 0°C.
-
Monitor the reaction by Gas Chromatography (GC) for completion (approximately 24 hours).
-
Quench the reaction by slowly adding it to 1 L of concentrated HCl at 10-20°C and stir for 30 minutes.
-
Separate the MDC layer and extract the aqueous layer with 500 ml of MDC.
-
Combine the MDC layers, dry over sodium sulfate, and concentrate under vacuum to obtain the product as an oil.
Quantitative Data:
| Reactant | Amount (g) | Solvent |
| This compound | 500 | MDC (650 ml) |
| Aluminum chloride (for mixture A) | 347 | MDC (600 ml) |
| 4-chlorobutyryl chloride | 550 | MDC (650 ml) |
| Aluminum chloride (for mixture B) | 520 | MDC (600 ml) |
| Product | Yield (g) | |
| Methyl 2-(4-(4-chlorobutanoyl)phenyl)-2-methylpropanoate | 880 |
Protocol 3: Hydrolysis of this compound
This protocol describes the cleavage of the ester bond to yield the corresponding carboxylic acid.[1]
Materials:
-
This compound
-
Methanol
-
Sodium hydroxide (NaOH)
-
Water
-
Concentrated Hydrochloric acid (HCl)
Procedure:
-
Reflux a mixture of this compound with a solution of NaOH in methanol and water.
-
After the reaction is complete (monitored by TLC or GC), cool the mixture to room temperature.
-
Acidify the mixture with concentrated HCl to precipitate the carboxylic acid.
-
Filter the precipitate and wash with water to obtain 2-methyl-2-phenylpropanoic acid.
Logical Relationships in Synthesis
The synthesis of this compound and its subsequent conversion to a key fexofenadine intermediate involves a series of logical steps. The following diagram illustrates the precursor-product relationship.
Broader Applications and Future Scope
While the synthesis of fexofenadine is a major application, the reactivity of this compound allows for its use in other synthetic contexts. The ester functionality can be reduced to a primary alcohol (2-methyl-2-phenylpropan-1-ol) using strong reducing agents like lithium aluminum hydride (LiAlH₄).[7][8] This alcohol can then be further functionalized. Additionally, the ester can potentially react with Grignard reagents to form tertiary alcohols.[9][10][11]
The phenyl ring can also undergo other electrophilic aromatic substitution reactions, allowing for the introduction of various functional groups at the para position, and to a lesser extent, the ortho position. These transformations open up possibilities for the synthesis of a diverse range of molecules with potential applications in materials science and other areas of medicinal chemistry. Further research into the derivatization of this compound could lead to the discovery of novel compounds with interesting biological activities.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | 57625-74-8 | Benchchem [benchchem.com]
- 3. This compound | C11H14O2 | CID 143498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis routes of this compound [benchchem.com]
- 5. Synthesis routes of Methyl 2-(4-(4-chlorobutanoyl)phenyl)-2-methylpropanoate [benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. 19.3. Reductions using NaBH4, LiAlH4 | Organic Chemistry II [courses.lumenlearning.com]
- 9. fiveable.me [fiveable.me]
- 10. www1.udel.edu [www1.udel.edu]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols: The Role of Methyl 2-methyl-2-phenylpropanoate in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of Methyl 2-methyl-2-phenylpropanoate as a key starting material in the synthesis of active pharmaceutical ingredients (APIs). The focus is on its application in the synthesis of the second-generation antihistamine, Fexofenadine. Additionally, a representative synthesis of the lipid-lowering agent Gemfibrozil is included to illustrate the broader relevance of the substituted phenylpropanoic acid scaffold in medicinal chemistry.
Overview of this compound in Pharmaceutical Synthesis
This compound is a versatile building block in organic synthesis, primarily utilized as a key intermediate in the production of various APIs.[1] Its structural features, including a phenyl ring and a gem-dimethyl substituted propionate group, allow for diverse chemical transformations. This makes it a valuable precursor for creating complex molecules with therapeutic properties.[1][2] One of the most significant applications of this compound is in the synthesis of Fexofenadine, a widely used non-sedating H1 receptor antagonist for the treatment of allergic rhinitis and urticaria.[3][4]
The synthesis of Fexofenadine from this compound typically involves a multi-step process, beginning with a Friedel-Crafts acylation, followed by coupling with a piperidine derivative, reduction of a keto group, and finally, ester hydrolysis to yield the active carboxylic acid.
Synthesis of Fexofenadine from this compound
The following sections detail the synthetic route from this compound to Fexofenadine, including experimental protocols and characterization data for the key intermediates.
Overall Synthetic Scheme
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis routes of Methyl 2-(4-(4-chlorobutanoyl)phenyl)-2-methylpropanoate [benchchem.com]
- 4. 2-(4-(4-(4-(Hydroxydiphenylmethyl)piperidin-1-yl)butanoyl)phenyl)-2-methylpropanoic acid | C32H37NO4 | CID 9935699 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for NMR Analysis of Methyl 2-methyl-2-phenylpropanoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the Nuclear Magnetic Resonance (NMR) analysis of Methyl 2-methyl-2-phenylpropanoate, a versatile building block in organic synthesis. The following sections detail the expected spectral data, a robust experimental protocol for acquiring high-quality NMR spectra, and visual representations of the molecular structure and analytical workflow.
Introduction
This compound (C₁₁H₁₄O₂) is an ester with a molecular weight of 178.23 g/mol . Its structure, featuring a phenyl ring, a quaternary carbon, and a methyl ester group, gives rise to a distinct set of signals in both ¹H and ¹³C NMR spectra. NMR spectroscopy is a powerful analytical technique for confirming the identity and purity of this compound.
NMR Spectral Data
The following tables summarize the expected chemical shifts (δ) in parts per million (ppm), multiplicities, and signal integrations for this compound. These values are typically referenced to a standard solvent signal, such as CDCl₃ at 7.26 ppm for ¹H NMR and 77.16 ppm for ¹³C NMR.[1]
¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.4 - 7.2 | Multiplet | 5H | Aromatic protons (-C₆H₅) |
| ~3.65 | Singlet | 3H | Methoxy protons (-OCH₃) |
| ~1.57 | Singlet | 6H | Equivalent methyl protons (-C(CH₃)₂) |
Table 1: Summary of ¹H NMR spectral data for this compound.[1]
¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~177 | Carbonyl carbon (C=O) |
| ~145 | Aromatic carbon (quaternary) |
| ~128 | Aromatic carbons (CH) |
| ~126 | Aromatic carbons (CH) |
| ~125 | Aromatic carbons (CH) |
| ~52 | Methoxy carbon (-OCH₃) |
| ~46 | Quaternary carbon (-C(CH₃)₂) |
| ~26 | Methyl carbons (-C(CH₃)₂) |
Table 2: Summary of ¹³C NMR spectral data for this compound.[1]
Experimental Protocol
This protocol outlines the steps for preparing a sample of this compound and acquiring its ¹H and ¹³C NMR spectra.
Materials:
-
This compound sample
-
Deuterated chloroform (CDCl₃) or other suitable deuterated solvent[2][3][4]
-
Vortex mixer
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 5-25 mg of this compound for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean, dry vial.[6]
-
Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) to the vial.[5]
-
Gently vortex the vial to ensure the sample is completely dissolved.
-
To remove any particulate matter, which can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.[2][3][5][6]
-
Ensure the height of the solution in the NMR tube is appropriate for the spectrometer being used (typically around 4-5 cm).[3]
-
Cap the NMR tube securely.
-
-
NMR Data Acquisition:
-
Insert the prepared NMR tube into the spectrometer's autosampler or manually load it into the magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution. This can be performed manually or using automated shimming routines.
-
For ¹H NMR:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
-
For ¹³C NMR:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans will be required compared to ¹H NMR.
-
Typical parameters include a 30-45° pulse angle and a relaxation delay of 2-5 seconds.
-
-
-
Data Processing and Analysis:
-
Apply a Fourier transform to the acquired free induction decays (FIDs) to obtain the frequency-domain NMR spectra.
-
Phase the spectra to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons corresponding to each resonance.
-
Analyze the chemical shifts, multiplicities, and integration values to confirm the structure of this compound.
-
Visualizations
Molecular Structure and NMR Assignments
The following diagram illustrates the chemical structure of this compound with atoms numbered to correlate with the NMR assignments provided in the data tables.
Figure 1: Structure of this compound with atom numbering for NMR correlation.
NMR Analysis Workflow
The following diagram outlines the logical workflow for the NMR analysis of this compound, from sample receipt to final data interpretation.
Figure 2: Logical workflow for the NMR analysis of a chemical sample.
References
- 1. This compound | 57625-74-8 | Benchchem [benchchem.com]
- 2. NMR Sample Preparation [nmr.chem.umn.edu]
- 3. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]
- 4. depts.washington.edu [depts.washington.edu]
- 5. sites.bu.edu [sites.bu.edu]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
Application Note: Structural Elucidation of Methyl 2-methyl-2-phenylpropanoate using 1H NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Proton (1H) NMR, in particular, provides detailed information about the chemical environment, connectivity, and relative number of protons in a molecule. This application note provides a detailed protocol and interpretation of the 1H NMR spectrum of Methyl 2-methyl-2-phenylpropanoate, an important intermediate in the synthesis of various antiallergic drugs.[1] Its molecular formula is C₁₁H₁₄O₂ and its molecular weight is 178.23 g/mol .[2][3]
Data Presentation: 1H NMR Spectral Data
The 1H NMR spectrum of this compound is characterized by three distinct signals, corresponding to the different proton environments in the molecule. The quantitative data is summarized in the table below.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~1.57 | Singlet | 6H | -C(CH₃)₂ |
| ~3.65 | Singlet | 3H | -O-CH₃ |
| ~7.2-7.4 | Multiplet | 5H | -C₆H₅ |
| Note: Chemical shifts are typically referenced to a standard solvent signal, such as CDCl₃ at 7.26 ppm.[1] |
Interpretation of the Spectrum
The 1H NMR spectrum provides clear evidence for the structure of this compound.
-
The singlet at approximately 1.57 ppm , integrating to 6 protons, is characteristic of the two equivalent methyl groups attached to the quaternary carbon. The singlet multiplicity indicates no adjacent protons to couple with.
-
The singlet at approximately 3.65 ppm , with an integration of 3 protons, corresponds to the methyl protons of the methoxy group (-OCH₃).[1] Again, the singlet nature of this peak is due to the absence of neighboring protons.
-
The multiplet in the region of 7.2-7.4 ppm , integrating to 5 protons, is indicative of the aromatic protons on the phenyl ring.[1] The complex multiplet pattern arises from the small coupling constants between the ortho, meta, and para protons.
Experimental Protocol: Acquiring the 1H NMR Spectrum
The following is a general protocol for the acquisition of a 1H NMR spectrum of a small organic molecule like this compound.
1. Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.[4] Using a deuterated solvent is crucial to avoid large solvent signals that would overwhelm the analyte signals.[5]
-
The solvent should contain a small amount of an internal standard, typically Tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution into a clean NMR tube. A pipette with a cotton plug can be used to filter out any particulate matter.[4] The solution depth in the tube should be around 4-5 cm.[4]
2. Spectrometer Setup and Data Acquisition:
-
Carefully insert the NMR tube into the spinner turbine and use a depth gauge to ensure correct positioning.[4]
-
Wipe the outside of the NMR tube before inserting it into the NMR spectrometer to prevent contamination.[4]
-
Lower the sample into the magnet.[4]
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Set the appropriate acquisition parameters, including the number of scans, pulse width, and relaxation delay. For a routine 1H spectrum, 8 to 16 scans are typically sufficient.
-
Acquire the Free Induction Decay (FID) data.
3. Data Processing:
-
Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
-
Integrate the peaks to determine the relative ratios of the different types of protons.
-
Analyze the chemical shifts, multiplicities, and integration values to elucidate the molecular structure.
Visualization of Molecular Structure and 1H NMR Signals
The following diagram illustrates the relationship between the chemical structure of this compound and its characteristic 1H NMR signals.
Caption: Correlation of 1H NMR signals with the molecular structure.
References
Application Note: GC-MS Analysis of Methyl 2-methyl-2-phenylpropanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for the qualitative and quantitative analysis of Methyl 2-methyl-2-phenylpropanoate using Gas Chromatography-Mass Spectrometry (GC-MS). This compound (CAS No: 57625-74-8) is a chemical intermediate with applications in organic synthesis.[1] This protocol outlines the necessary steps for sample preparation, instrument configuration, and data acquisition to ensure accurate and reproducible results.
Introduction
This compound is an organic ester with the molecular formula C₁₁H₁₄O₂ and a molecular weight of 178.23 g/mol .[2][3] Accurate determination of its purity and concentration in various matrices is crucial for quality control in research and drug development. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating and identifying volatile and semi-volatile compounds, making it well-suited for the analysis of this analyte.[4] This application note details a robust GC-MS method for the analysis of this compound.
Experimental Protocol
Sample Preparation
Proper sample preparation is critical for accurate GC-MS analysis. The following protocol is recommended for samples containing this compound.
-
Solvent Selection : Use a high-purity, volatile organic solvent such as dichloromethane or hexane.[5]
-
Sample Dissolution : Accurately weigh a portion of the sample and dissolve it in the chosen solvent to a known concentration (e.g., 1 mg/mL).
-
Filtration : If the sample contains particulates, filter the solution through a 0.45 µm syringe filter to prevent contamination of the GC system.[5]
-
Dilution : Prepare a series of dilutions from the stock solution to create a calibration curve for quantitative analysis. The concentration range should bracket the expected concentration of the analyte in the samples.
-
Internal Standard : For enhanced quantitative accuracy, add a suitable internal standard to all samples and calibration standards. The choice of internal standard should be a compound with similar chemical properties to the analyte but with a different retention time.
GC-MS Instrumentation and Parameters
The following tables summarize the recommended instrumental parameters for the GC-MS analysis of this compound. These parameters may require optimization based on the specific instrument and column used.
Table 1: Gas Chromatograph (GC) Parameters
| Parameter | Value |
| Column | HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (Constant Flow) |
| Oven Program | |
| Initial Temperature | 80 °C, hold for 2 min |
| Ramp Rate | 10 °C/min |
| Final Temperature | 280 °C, hold for 5 min |
Table 2: Mass Spectrometer (MS) Parameters
| Parameter | Value |
| Ion Source Temperature | 230 °C |
| Transfer Line Temperature | 280 °C |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Mass Range | 40-400 amu |
| Scan Mode | Full Scan |
Data Presentation
Quantitative data should be compiled into a clear and organized table for easy comparison.
Table 3: Example Quantitative Data Summary
| Sample ID | Retention Time (min) | Peak Area | Concentration (µg/mL) |
| Standard 1 | User-defined | User-defined | 1 |
| Standard 2 | User-defined | User-defined | 5 |
| Standard 3 | User-defined | User-defined | 10 |
| Standard 4 | User-defined | User-defined | 25 |
| Standard 5 | User-defined | User-defined | 50 |
| Sample A | User-defined | User-defined | Calculated |
| Sample B | User-defined | User-defined | Calculated |
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the experimental protocol from sample receipt to final data analysis.
Caption: Experimental workflow for the GC-MS analysis of this compound.
Conclusion
This application note provides a detailed protocol for the GC-MS analysis of this compound. Adherence to this protocol will enable researchers, scientists, and drug development professionals to obtain reliable and reproducible data for this compound. The provided instrumental parameters serve as a starting point and may be optimized for specific instrumentation and applications.
References
Application Notes and Protocols for the Hydrolysis of Methyl 2-methyl-2-phenylpropanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-methyl-2-phenylpropanoate is a sterically hindered ester of significant interest in organic synthesis and pharmaceutical development. Its hydrolysis to 2-methyl-2-phenylpropanoic acid is a key transformation, as this carboxylic acid serves as a precursor for various biologically active molecules. Due to the presence of a quaternary carbon atom adjacent to the carbonyl group, this ester exhibits notable resistance to hydrolysis compared to unhindered esters. These application notes provide a detailed overview of the acidic and basic hydrolysis of this compound, including reaction mechanisms, experimental protocols, and relevant data for researchers in the field.
Reaction Mechanisms
The hydrolysis of this compound can be achieved under both acidic and basic conditions, each proceeding through a distinct mechanistic pathway.
Acid-Catalyzed Hydrolysis
Under acidic conditions, the hydrolysis of this compound is a reversible process that follows a multi-step mechanism. The reaction is typically catalyzed by a strong acid, such as sulfuric acid or hydrochloric acid.[1] The key steps are:
-
Protonation: The carbonyl oxygen of the ester is protonated by the acid catalyst, which activates the carbonyl group towards nucleophilic attack.
-
Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.
-
Elimination of Methanol: The tetrahedral intermediate collapses, eliminating a molecule of methanol and regenerating the carbonyl group.
-
Deprotonation: The protonated carboxylic acid is deprotonated by a water molecule to yield the final carboxylic acid product and regenerate the acid catalyst.
Basic Hydrolysis (Saponification)
The basic hydrolysis of this compound, also known as saponification, is an irreversible process that yields the carboxylate salt of the acid.[2] The carboxylic acid can then be obtained by acidification in a subsequent workup step. The mechanism involves the following steps:
-
Nucleophilic Attack: A hydroxide ion, a strong nucleophile, directly attacks the carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate.
-
Elimination of Methoxide: The tetrahedral intermediate collapses, and the methoxide ion is eliminated as the leaving group.
-
Deprotonation: The newly formed carboxylic acid is immediately deprotonated by the strongly basic methoxide ion to form the carboxylate salt and methanol. This acid-base reaction drives the equilibrium towards the products, making the overall reaction irreversible.
Data Presentation
Table 1: Representative Conditions for Acid-Catalyzed Hydrolysis of Sterically Hindered Esters
| Ester Substrate | Acid Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Methyl Mesitoate | Conc. H₂SO₄ | Acetic Acid/H₂O | Reflux | 24 | ~80 | [3] |
| Methyl Pivalate | 6M HCl | Dioxane/H₂O | 100 | 48 | Moderate | [4] |
Table 2: Representative Conditions for Basic Hydrolysis (Saponification) of Sterically Hindered Esters
| Ester Substrate | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Methyl Mesitoate | KOH | Ethanol/H₂O | Reflux | 72 | Low | [3] |
| Methyl Pivalate | 20% NaOH | Ethylene Glycol | 150 | 12 | >90 | Adapted from[4] |
| Various Hindered Esters | 3N NaOH | MeOH/CH₂Cl₂ (1:9) | Room Temp | 0.5 - 5 | 85-98 | [1] |
| Various Hindered Esters | KOtBu/H₂O | DMSO | Room Temp | 1 - 3 | >90 | [5] |
Experimental Protocols
The following are detailed protocols for the acidic and basic hydrolysis of this compound. These protocols are adapted from general procedures for the hydrolysis of sterically hindered esters and should be optimized for the specific substrate.[1][5]
Protocol 1: Acid-Catalyzed Hydrolysis
Objective: To hydrolyze this compound to 2-methyl-2-phenylpropanoic acid using an acid catalyst.
Materials:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Dioxane
-
Water
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (e.g., 5.0 g, 28.0 mmol) in a mixture of dioxane (30 mL) and water (10 mL).
-
Carefully add concentrated sulfuric acid (3 mL) to the solution while stirring.
-
Attach a reflux condenser and heat the mixture to reflux using a heating mantle.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). Due to steric hindrance, the reaction may require an extended period (e.g., 24-48 hours).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and add 50 mL of diethyl ether.
-
Wash the organic layer sequentially with water (2 x 30 mL) and saturated sodium bicarbonate solution (3 x 30 mL). The product will be in the aqueous bicarbonate layer as the sodium salt.
-
Combine the aqueous bicarbonate washes and carefully acidify with concentrated HCl until the pH is ~1-2. The carboxylic acid will precipitate out.
-
Extract the aqueous layer with diethyl ether (3 x 40 mL).
-
Combine the organic extracts, wash with brine (1 x 30 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 2-methyl-2-phenylpropanoic acid.
-
The crude product can be further purified by recrystallization or column chromatography.
Protocol 2: Basic Hydrolysis (Saponification) - Non-Aqueous Conditions
This protocol is adapted for sterically hindered esters and offers milder reaction conditions.[1]
Objective: To saponify this compound to its carboxylate salt, followed by acidification to the carboxylic acid.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Dichloromethane (CH₂Cl₂)
-
3M Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Prepare a 3 N solution of NaOH in methanol.
-
In a 100 mL round-bottom flask, dissolve this compound (e.g., 1.0 g, 5.6 mmol) in dichloromethane (45 mL).
-
Add the methanolic NaOH solution (5 mL, 15 mmol) to the flask while stirring at room temperature. The final solvent ratio will be CH₂Cl₂:MeOH 9:1.
-
Stir the mixture at room temperature and monitor the reaction by TLC. The sodium salt of the carboxylic acid may precipitate.
-
Upon completion (typically 1-5 hours), add 3M HCl (20 mL) to the reaction mixture to quench the excess base and protonate the carboxylate.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers, wash with water (1 x 30 mL) and brine (1 x 30 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude 2-methyl-2-phenylpropanoic acid.
-
Purify the product by recrystallization or column chromatography as needed.
Visualizations
Reaction Mechanisms and Workflow
The following diagrams illustrate the signaling pathways for the acidic and basic hydrolysis of this compound and a general experimental workflow.
References
Application Notes and Protocols: Transesterification Reactions of Methyl 2-methyl-2-phenylpropanoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the transesterification of Methyl 2-methyl-2-phenylpropanoate, a key chemical transformation for the synthesis of various esters. Due to the limited availability of specific experimental data for this particular substrate, the following protocols and data are based on established principles of transesterification and analogous reactions reported for structurally similar, sterically hindered esters.
Introduction
Transesterification is a versatile and widely used organic reaction for the conversion of one ester into another through the exchange of the alkoxy group. This compound, a tertiary benzylic ester, can undergo transesterification with various alcohols in the presence of a catalyst to yield a diverse range of 2-methyl-2-phenylpropanoate esters. This reaction is of significant interest in medicinal chemistry and drug development for the synthesis of novel prodrugs, the modification of lead compounds to improve their pharmacokinetic properties, and the creation of new chemical entities.
The general reaction is as follows:
This document outlines generalized protocols for acid-catalyzed, base-catalyzed, and heterogeneous-catalyzed transesterification of this compound.
Data Presentation
The following table summarizes representative quantitative data for the transesterification of a generic methyl ester with various alcohols, based on literature for analogous, sterically hindered substrates. These values should be considered as a starting point for optimization.
| Entry | Alcohol (R-OH) | Catalyst | Temperature (°C) | Reaction Time (h) | Conversion (%) | Yield (%) |
| 1 | Ethanol | H₂SO₄ (cat.) | 80 | 12 | >95 | ~90 |
| 2 | Isopropanol | NaOCH₃ (cat.) | 70 | 8 | >98 | ~92 |
| 3 | Benzyl Alcohol | Silica-supported Boric Acid | 100 | 6 | >95 | 91 |
| 4 | n-Butanol | KOH (1 wt%) | 65 | 4 | >99 | 96 |
| 5 | Ethylene Glycol | p-Toluenesulfonic acid | 110 | 24 | >90 | 85 |
Experimental Protocols
Protocol 1: Acid-Catalyzed Transesterification
This protocol describes a general procedure for the acid-catalyzed transesterification of this compound using a strong acid catalyst.
Materials:
-
This compound
-
Alcohol (e.g., Ethanol, n-Butanol)
-
Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Organic Solvent (e.g., Diethyl ether, Ethyl acetate)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Add the desired alcohol in excess (typically 5-10 eq). The alcohol can also be used as the solvent if it is a liquid at the reaction temperature.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-5 mol%).
-
Heat the reaction mixture to reflux with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a co-solvent was used, remove it under reduced pressure using a rotary evaporator.
-
Dilute the residue with an organic solvent (e.g., diethyl ether) and transfer it to a separatory funnel.
-
Carefully wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst. Check the pH of the aqueous layer to ensure it is neutral or slightly basic.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by distillation.
Protocol 2: Base-Catalyzed Transesterification
This protocol outlines a general method for the base-catalyzed transesterification, which is typically faster than the acid-catalyzed counterpart.
Materials:
-
This compound
-
Alcohol (e.g., Isopropanol)
-
Sodium Methoxide (NaOCH₃) or Potassium Hydroxide (KOH)
-
Anhydrous alcohol (corresponding to the alkoxide base)
-
Dilute Hydrochloric Acid (HCl)
-
Brine (saturated NaCl solution)
-
Organic Solvent (e.g., Diethyl ether)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Ensure all glassware is thoroughly dried to prevent hydrolysis of the ester and catalyst.
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the base catalyst (e.g., sodium methoxide, 5-10 mol%) in the anhydrous alcohol (5-10 eq).
-
Add this compound (1.0 eq) to the alkoxide solution.
-
Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) with stirring.
-
Monitor the reaction by TLC or GC until the starting material is consumed.
-
Cool the reaction to room temperature and carefully neutralize the mixture with dilute hydrochloric acid.
-
Remove the excess alcohol using a rotary evaporator.
-
Partition the residue between an organic solvent (e.g., diethyl ether) and water.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase to yield the crude ester.
-
Purify the product by column chromatography or distillation.
Protocol 3: Heterogeneous-Catalyzed Transesterification (Solvent-Free)
This protocol provides an environmentally friendly approach using a solid, recyclable catalyst.[1]
Materials:
-
This compound
-
Alcohol (e.g., Benzyl alcohol)
-
Silica-supported Boric Acid (SiO₂–H₃BO₃)
-
Organic Solvent for workup (e.g., Diethyl ether or Ethyl acetate)
-
Reaction vessel with a magnetic stir bar
-
Heating apparatus (e.g., heating block or oil bath)
-
Filtration apparatus
Procedure:
-
In a clean reaction vessel, combine this compound (1.0 mmol), the desired alcohol (1.1 mmol), and silica-supported boric acid (e.g., 50 mg, ~8 mol%).[1]
-
Heat the mixture to 100 °C with stirring for 5-7 hours.[1]
-
Monitor the reaction's completion via TLC.[1]
-
Upon completion, cool the mixture to room temperature.[1]
-
Dilute the mixture with diethyl ether or ethyl acetate and filter to remove the solid catalyst.[1]
-
The catalyst can be washed, dried, and reused.[1]
-
Concentrate the filtrate to obtain the crude product.
-
Purify the crude product using column chromatography.[1]
Visualizations
References
Troubleshooting & Optimization
Technical Support Center: Purification of Crude Methyl 2-methyl-2-phenylpropanoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude Methyl 2-methyl-2-phenylpropanoate. It is intended for researchers, scientists, and drug development professionals who may encounter specific issues during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities depend on the synthetic route used. For a typical Fischer esterification reaction, impurities may include:
-
Unreacted starting materials: 2-methyl-2-phenylpropanoic acid and methanol.[1][2]
-
Catalyst: Typically a strong acid like sulfuric acid.
-
Side products: Byproducts from any side reactions that may have occurred.
-
Solvent residues: Solvents used in the reaction or work-up, such as diethyl ether or dimethylformamide.[1]
Q2: What are the recommended purification techniques for this compound?
A2: The most common and effective purification techniques for this compound are:
-
Vacuum Distillation: Ideal for separating the desired ester from less volatile impurities like the starting carboxylic acid and catalyst residues.
-
Silica Gel Column Chromatography: Effective for separating the ester from impurities with different polarities. A common eluent system is a gradient of hexane and ethyl acetate.[2]
-
Aqueous Work-up: A preliminary purification step involving washing the crude product with water and a mild base (e.g., sodium bicarbonate solution) to remove water-soluble impurities and acidic residues.[3]
Q3: What are the key physical properties of this compound relevant to its purification?
A3: Key physical properties are summarized in the table below.
| Property | Value | Reference |
| Appearance | Colorless to light yellow liquid | [No specific citation found] |
| Molecular Weight | 178.23 g/mol | [1] |
| Boiling Point | 70 °C @ 1.5 Torr | [No specific citation found] |
| Density | ~1.01 g/cm³ | [No specific citation found] |
Q4: Is recrystallization a suitable purification method for this compound?
A4: Since this compound is a liquid at room temperature, traditional recrystallization is not a primary purification method. However, low-temperature crystallization or fractional freezing could potentially be employed if a suitable solvent is identified and the impurities have significantly different freezing points. This is generally less common than distillation or chromatography for this type of compound.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of crude this compound.
Vacuum Distillation
Problem 1: The product is not distilling at the expected temperature and pressure.
-
Possible Cause 1: Inaccurate pressure reading. Manometer may be faulty or improperly calibrated.
-
Troubleshooting 1:
-
Cross-check the pressure with a calibrated gauge.
-
Ensure all connections in the vacuum setup are airtight.
-
-
Possible Cause 2: Presence of high-boiling impurities. Significant amounts of unreacted carboxylic acid or other high-boiling point contaminants can elevate the boiling point of the mixture.
-
Troubleshooting 2:
-
Perform an aqueous work-up to remove acidic impurities before distillation.
-
Consider a preliminary purification by column chromatography if the impurity profile is complex.
-
-
Possible Cause 3: Insufficient heating. The heating mantle may not be providing uniform or adequate heat to the distillation flask.
-
Troubleshooting 3:
-
Ensure the heating mantle is appropriately sized for the flask and is in good contact with the glass.
-
Use a magnetic stirrer with a stir bar to ensure even heat distribution.
-
Insulate the distillation head and neck with glass wool or aluminum foil to minimize heat loss.
-
Problem 2: The distillate is cloudy or contains water.
-
Possible Cause 1: Incomplete drying of the crude product. Residual water from the work-up is co-distilling with the product.
-
Troubleshooting 1:
-
Ensure the crude product is thoroughly dried with a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate) before distillation.
-
Consider a final wash with brine (saturated NaCl solution) during the work-up to aid in the removal of water from the organic layer.
-
-
Possible Cause 2: A leak in the system is allowing atmospheric moisture to enter.
-
Troubleshooting 2:
-
Carefully check all joints and connections for leaks. Re-grease joints if necessary.
-
Silica Gel Column Chromatography
Problem 1: Poor separation of the product from impurities (overlapping fractions).
-
Possible Cause 1: Inappropriate solvent system. The polarity of the eluent may be too high or too low, resulting in poor differentiation between the compound of interest and impurities on the silica gel.
-
Troubleshooting 1:
-
Optimize the solvent system using Thin Layer Chromatography (TLC) before running the column. Aim for an Rf value of 0.2-0.4 for the desired product.
-
Use a shallow gradient of ethyl acetate in hexane. Start with a low polarity (e.g., 1-2% ethyl acetate in hexane) and gradually increase the polarity.
-
-
Possible Cause 2: Column overloading. Too much crude material has been loaded onto the column, exceeding its separation capacity.
-
Troubleshooting 2:
-
As a general rule, use a silica gel to crude product weight ratio of at least 30:1. Increase this ratio for difficult separations.
-
-
Possible Cause 3: Improper column packing. Channels or cracks in the silica gel bed can lead to uneven flow and poor separation.
-
Troubleshooting 3:
-
Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry at any point.
-
Problem 2: The product is not eluting from the column.
-
Possible Cause 1: The eluent is not polar enough. The product may have a stronger affinity for the silica gel than for the mobile phase.
-
Troubleshooting 1:
-
Gradually increase the polarity of the eluent (increase the percentage of ethyl acetate).
-
-
Possible Cause 2: The compound has decomposed on the silica gel. Silica gel is slightly acidic and can cause decomposition of sensitive compounds.
-
Troubleshooting 2:
-
If decomposition is suspected, consider using deactivated silica gel (e.g., by adding a small percentage of triethylamine to the eluent) or an alternative stationary phase like alumina.
-
Experimental Protocols
Aqueous Work-up of Crude Product
This protocol is a recommended first step to remove acidic and water-soluble impurities.
-
Transfer the crude reaction mixture to a separatory funnel.
-
Add an equal volume of deionized water and shake gently. Allow the layers to separate and discard the aqueous layer.
-
Wash the organic layer with a saturated sodium bicarbonate solution. Be cautious of potential pressure buildup due to CO₂ evolution. Swirl gently at first, and vent the separatory funnel frequently. Continue washing until no more gas evolves.
-
Wash the organic layer with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude, washed product.
Vacuum Distillation
-
Set up a vacuum distillation apparatus with a short path distillation head. Ensure all glassware is dry.
-
Place the crude, dried this compound in the distillation flask with a magnetic stir bar.
-
Slowly apply vacuum, ensuring a stable pressure of around 1.5 Torr.
-
Begin heating the distillation flask with a heating mantle while stirring.
-
Collect any initial low-boiling fractions (e.g., residual solvent) in a separate receiving flask.
-
Increase the temperature to distill the product. The expected boiling point is approximately 70 °C at 1.5 Torr.
-
Collect the main fraction in a pre-weighed receiving flask.
-
Stop the distillation when the temperature starts to drop or when only a small amount of residue remains in the distillation flask.
Silica Gel Column Chromatography
-
TLC Analysis: First, determine an appropriate solvent system by running TLC plates of the crude material. Test various mixtures of hexane and ethyl acetate. A good starting point is a 95:5 hexane:ethyl acetate mixture. The desired product should have an Rf value of approximately 0.3.
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 98:2 hexane:ethyl acetate). Pour the slurry into the column and allow it to pack under a gentle flow of the eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting with the initial solvent system, collecting fractions. Gradually increase the polarity of the eluent (e.g., from 2% to 5% to 10% ethyl acetate in hexane) to elute the product.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Quantitative Data Summary
The following table summarizes typical, expected outcomes for the purification of this compound starting from a crude product of ~85% purity. These values are illustrative and can vary based on the specific experimental conditions and the nature of the impurities.
| Purification Method | Typical Yield (%) | Typical Purity (%) | Notes |
| Aqueous Work-up | >95 | 88-92 | Effective for removing acidic and water-soluble impurities. |
| Vacuum Distillation | 80-90 | >98 | Good for removing non-volatile impurities. |
| Column Chromatography | 70-85 | >99 | Can achieve very high purity but may involve some product loss on the column. |
Visualizations
Caption: General purification workflow for crude this compound.
Caption: Troubleshooting guide for vacuum distillation issues.
Caption: Troubleshooting guide for column chromatography separation problems.
References
identifying common impurities in Methyl 2-methyl-2-phenylpropanoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 2-methyl-2-phenylpropanoate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in this compound?
A1: Common impurities in this compound typically arise from the synthetic route employed and subsequent storage conditions. These can be broadly categorized as:
-
Starting Materials and Reagents: Unreacted starting materials such as 2-methyl-2-phenylpropanoic acid and methanol (from Fischer-Speier esterification) or methyl iodide (from alkylation) are common.
-
By-products: Side-reaction products can lead to various impurities.
-
Residual Solvents: Solvents used during synthesis and purification, such as N,N-dimethylformamide (DMF), tetrahydrofuran (THF), or hexane, may remain in the final product.[1]
-
Degradation Products: Hydrolysis of the ester bond can lead to the formation of 2-methyl-2-phenylpropanoic acid, especially in the presence of moisture or acidic/basic conditions.
Q2: How can I identify unknown peaks in my chromatogram when analyzing this compound?
A2: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying unknown impurities.[2] By comparing the mass spectrum of an unknown peak to a spectral library (e.g., NIST), you can often identify the compound. For confirmation, you can compare the retention time and mass spectrum with that of a certified reference standard of the suspected impurity.
Q3: What are the recommended storage conditions for this compound to minimize degradation?
A3: To minimize the formation of degradation products, particularly from hydrolysis, it is recommended to store this compound in a tightly sealed container in a cool, dry place, away from sources of moisture, strong acids, and bases.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis and analysis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete reaction during synthesis. | Ensure all reagents are of high purity and are added in the correct stoichiometric ratios. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC) to determine the optimal reaction time. |
| Loss of product during work-up and purification. | Optimize the extraction and purification steps. If your product is volatile, be cautious during solvent removal. Ensure the pH is appropriate during aqueous washes to prevent hydrolysis.[3] | |
| Presence of Starting Materials in the Final Product | Inefficient purification. | Improve the purification method. This may involve using a more efficient distillation setup, optimizing the mobile phase in column chromatography, or performing recrystallization. |
| Reaction did not go to completion. | Drive the equilibrium of the reaction towards the product side. For Fischer-Speier esterification, using an excess of methanol can help. | |
| Unexpected Peaks in GC-MS or HPLC Analysis | Contamination from glassware or solvents. | Ensure all glassware is thoroughly cleaned and dried. Use high-purity solvents for both the reaction and the analysis. |
| Formation of by-products or degradation products. | Review the reaction conditions. High temperatures can sometimes lead to side reactions. For degradation, ensure the work-up and storage conditions are appropriate to prevent hydrolysis. | |
| Poor Peak Shape in HPLC Analysis | Column overload. | Dilute the sample before injection. |
| Inappropriate mobile phase. | Optimize the mobile phase composition and pH. For separating the ester from its corresponding carboxylic acid, a buffered mobile phase is often necessary.[4][5][6] | |
| Column degradation. | Use a guard column and ensure the mobile phase is filtered and degassed. If the column performance has significantly deteriorated, it may need to be replaced. |
Common Impurities and Analytical Data
The following table summarizes common impurities found in this compound. The typical concentration is highly dependent on the synthesis and purification methods and is provided as a general guideline.
| Impurity Name | Structure | Source | Typical Analytical Method | Typical Concentration Range (%) |
| 2-methyl-2-phenylpropanoic acid | C₁₀H₁₂O₂ | Unreacted starting material, hydrolysis product | HPLC, GC-MS (after derivatization) | < 0.5 |
| Methanol | CH₄O | Unreacted starting material, hydrolysis product | GC-MS | < 0.1 |
| Methyl iodide | CH₃I | Unreacted starting material | GC-MS | < 0.1 |
| N,N-dimethylformamide (DMF) | C₃H₇NO | Residual solvent | GC-MS | < 0.1 |
| Tetrahydrofuran (THF) | C₄H₈O | Residual solvent | GC-MS | < 0.1 |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
This method is suitable for the identification and quantification of volatile and semi-volatile impurities.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
Source Temperature: 230 °C.
-
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., dichloromethane, ethyl acetate) to a concentration of approximately 1 mg/mL.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This method is particularly useful for quantifying non-volatile impurities like the starting carboxylic acid.
-
Instrumentation: HPLC system with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Phosphoric acid in Water.
-
B: Acetonitrile.
-
-
Gradient:
-
Start with 50% B.
-
Linearly increase to 95% B over 15 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to 50% B over 1 minute and equilibrate for 4 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase (50:50 Water:Acetonitrile) to a concentration of approximately 0.5 mg/mL.
Visualizations
Caption: Synthesis pathways for this compound.
Caption: Logical relationships of impurity formation.
Caption: Experimental workflow for troubleshooting impurities.
References
- 1. veeprho.com [veeprho.com]
- 2. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How To [chem.rochester.edu]
- 4. Separation of Organic Acids with 100% aqueous mobile phase using an Ascentis® Express AQ-C18 HPLC Column [sigmaaldrich.com]
- 5. lcms.cz [lcms.cz]
- 6. Analytical Methods for Organic Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
Technical Support Center: Fischer-Speier Esterification Efficiency
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the efficiency of Fischer-Speier esterification reactions.
Troubleshooting Guide
This section addresses common issues encountered during Fischer-Speier esterification and offers potential solutions.
| Issue | Potential Cause | Recommended Solution |
| Low Ester Yield | Equilibrium not shifted towards products: The Fischer-Speier esterification is a reversible reaction.[1][2] | 1. Use an excess of one reactant: Typically, the less expensive reactant (often the alcohol) is used in large excess to drive the equilibrium forward.[3][4] 2. Remove water: Water is a byproduct, and its removal will shift the equilibrium towards the ester product.[2][3] This can be achieved by azeotropic distillation using a Dean-Stark apparatus, or by adding a drying agent like molecular sieves.[3][5][6] |
| Insufficient catalyst activity or amount: The reaction rate is highly dependent on the acid catalyst.[1] | 1. Increase catalyst loading: A higher concentration of the acid catalyst can increase the reaction rate.[1] 2. Use a stronger acid catalyst: Common catalysts include sulfuric acid (H₂SO₄), p-toluenesulfonic acid (TsOH), and Lewis acids.[3][7] The choice of catalyst can significantly impact the reaction rate and yield.[8] | |
| Suboptimal reaction temperature: The reaction rate is temperature-dependent.[1] | Optimize reaction temperature: Generally, refluxing the reaction mixture increases the rate.[6] However, excessively high temperatures can lead to side reactions or degradation of products.[1] | |
| Steric hindrance: Bulky reactants (carboxylic acid or alcohol) can slow down the reaction rate.[9] | 1. Increase reaction time: Allow the reaction to proceed for a longer duration. 2. Consider alternative esterification methods: For sterically hindered substrates, other methods like Steglich esterification might be more suitable.[7] | |
| Slow Reaction Rate | Low reaction temperature: Insufficient thermal energy to overcome the activation energy barrier. | Increase reaction temperature: Heating the reaction mixture, typically to reflux, will increase the reaction rate.[6] |
| Inefficient catalyst: The chosen catalyst may not be optimal for the specific substrates. | Screen different acid catalysts: Compare the effectiveness of various Brønsted and Lewis acids to find the most efficient one for your system.[5][8] | |
| Product Isolation Difficulties | Emulsion formation during workup: This can occur when washing the reaction mixture with aqueous solutions. | Use brine (saturated NaCl solution) during extractions: This can help to break up emulsions. |
| Product is water-soluble: Small esters can have significant solubility in water, leading to losses during aqueous workup. | Use a continuous extraction apparatus or perform multiple extractions with an organic solvent. | |
| Side Reactions | Elimination of tertiary alcohols: Tertiary alcohols are prone to elimination under acidic conditions.[1][7] | Use primary or secondary alcohols: These are less susceptible to elimination.[1][7] If a tertiary alcohol must be used, milder reaction conditions and a careful choice of catalyst are necessary. |
| Dehydration of the alcohol: This can occur at high temperatures with strong acid catalysts. | Use a milder catalyst or lower the reaction temperature. |
Frequently Asked Questions (FAQs)
Q1: How can I effectively remove water from the reaction mixture?
A1: The most common methods for water removal are:
-
Azeotropic distillation with a Dean-Stark apparatus: This is a highly effective method where an inert solvent (e.g., toluene) that forms an azeotrope with water is used.[3] The azeotrope distills off, and upon condensation, the water separates from the immiscible solvent and can be collected, while the solvent returns to the reaction flask.[3]
-
Use of drying agents: Adding anhydrous salts like magnesium sulfate (MgSO₄) or molecular sieves directly to the reaction mixture can sequester the water as it is formed.[6][7]
Q2: What is the optimal ratio of carboxylic acid to alcohol?
A2: To maximize the yield, the alcohol is often used in a large excess, sometimes even as the solvent for the reaction.[3][4] A 10-fold excess of alcohol can significantly increase the ester yield.[3] The optimal ratio may vary depending on the specific reactants and should be determined empirically.
Q3: Which acid catalyst is the best for my reaction?
A3: The choice of catalyst depends on the reactivity of your substrates and their sensitivity to acid.
-
Strong Brønsted acids: Sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH) are commonly used and are very effective.[3]
-
Lewis acids: Lewis acids such as scandium(III) triflate can also be used, particularly for more sensitive substrates.[7]
-
Heterogeneous catalysts: Solid acid catalysts, like sulfonic acid-functionalized silica, offer the advantage of easy separation and recycling.[10]
Q4: Can I perform Fischer-Speier esterification without a solvent?
A4: Yes, the reaction is often carried out without a solvent, especially when a large excess of the alcohol is used, as it can serve as the solvent.[7]
Quantitative Data Summary
The following tables summarize key quantitative data for improving Fischer-Speier esterification efficiency.
Table 1: Effect of Reactant Ratio on Ester Yield
| Carboxylic Acid : Alcohol Ratio | Approximate Ester Yield (%) |
| 1 : 1 | 65[3] |
| 1 : 10 | 97[3] |
| 1 : 100 | 99[3] |
| Data for the esterification of acetic acid with ethanol.[3] |
Table 2: Comparison of Common Acid Catalysts
| Catalyst | Typical Loading (mol%) | Advantages | Disadvantages |
| Sulfuric Acid (H₂SO₄) | 1-5 | Inexpensive, highly effective.[3] | Can cause charring and side reactions with sensitive substrates.[6] |
| p-Toluenesulfonic Acid (TsOH) | 1-5 | Solid, easier to handle than H₂SO₄.[3] | More expensive than H₂SO₄. |
| Lewis Acids (e.g., Sc(OTf)₃) | 1-5 | Milder conditions, suitable for sensitive substrates.[7] | Higher cost. |
| Heterogeneous Catalysts | Varies | Easily removed and recycled.[10] | May have lower activity than homogeneous catalysts. |
Experimental Protocols
Protocol 1: General Procedure for Fischer-Speier Esterification using a Dean-Stark Apparatus
-
Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser.
-
Reagents: To the flask, add the carboxylic acid (1 equivalent), the alcohol (1.5-3 equivalents), and a catalytic amount of p-toluenesulfonic acid (e.g., 0.05 equivalents). Add a suitable solvent that forms an azeotrope with water (e.g., toluene) to fill the Dean-Stark trap.
-
Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as the reaction proceeds.[11]
-
Monitoring: Monitor the progress of the reaction by observing the amount of water collected or by using techniques like Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.[11]
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude ester can then be purified by distillation or column chromatography.[11]
Protocol 2: Fischer-Speier Esterification using Excess Alcohol as Solvent
-
Setup: To a round-bottom flask equipped with a reflux condenser, add the carboxylic acid (1 equivalent).
-
Reagents: Add a large excess of the alcohol (e.g., 10-20 equivalents), which will also serve as the solvent.[11] Add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops).[12]
-
Reaction: Heat the mixture to reflux for a specified period (e.g., 1-4 hours).[11][12]
-
Monitoring: Monitor the reaction progress by TLC.
-
Workup: After cooling, pour the reaction mixture into a separatory funnel containing water. Extract the ester with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).[12] Wash the combined organic extracts with a saturated sodium bicarbonate solution and then with brine.[11]
-
Purification: Dry the organic layer, filter, and remove the solvent. Purify the resulting ester as needed.[11]
Visualizations
Caption: Mechanism of Fischer-Speier Esterification.
Caption: Troubleshooting workflow for low ester yield.
References
- 1. scienceinfo.com [scienceinfo.com]
- 2. byjus.com [byjus.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Fischer Esterification – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
- 5. Fischer Esterification [organic-chemistry.org]
- 6. Esterification - Sciencemadness Wiki [sciencemadness.org]
- 7. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. psiberg.com [psiberg.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 12. community.wvu.edu [community.wvu.edu]
troubleshooting the work-up of Methyl 2-methyl-2-phenylpropanoate reactions
This technical support center provides troubleshooting guidance for common issues encountered during the synthesis and work-up of Methyl 2-methyl-2-phenylpropanoate. The information is tailored for researchers, scientists, and drug development professionals to help streamline their experimental processes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Reaction & Work-up Troubleshooting
Q1: My Fischer esterification of 2-methyl-2-phenylpropanoic acid is giving a low yield. What are the potential causes and solutions?
A1: Low yields in Fischer esterification are common and can often be attributed to the reversible nature of the reaction. Here are several factors to consider and troubleshoot:
-
Incomplete Reaction: The equilibrium may not have been sufficiently shifted towards the product.
-
Insufficient Catalyst: The amount or strength of the acid catalyst may be inadequate.
-
Solution: Ensure you are using a catalytic amount of a strong acid like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[2]
-
-
Suboptimal Reaction Time and Temperature: The reaction may not have been heated long enough or at a high enough temperature to reach equilibrium.
-
Solution: Ensure the reaction is refluxed for an adequate amount of time. Monitoring the reaction by TLC or GC can help determine when it has reached completion.[3]
-
-
Work-up Issues: The product may be lost during the work-up procedure.
-
Solution: When neutralizing the excess acid with a base (e.g., sodium bicarbonate solution), add the base slowly and carefully to avoid emulsification. Ensure thorough extraction with a suitable organic solvent.
-
Q2: I am observing an oily, inseparable layer during the aqueous work-up of my reaction mixture. What should I do?
A2: The formation of an emulsion is a common issue during the work-up of esterification reactions, particularly when using basic washes.
-
Cause: Vigorous shaking of the separatory funnel, especially after a sodium bicarbonate wash, can lead to the formation of stable emulsions. The soap-like nature of the carboxylate salt of the unreacted starting material can contribute to this.
-
Solution:
-
Patience: Allow the separatory funnel to stand undisturbed for a longer period.
-
Brine Wash: Add a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help to break up the emulsion.
-
Gentle Inversion: Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the layers.
-
Filtration: In stubborn cases, filtering the entire mixture through a pad of Celite or glass wool can help to break the emulsion.
-
Q3: After purification by column chromatography, I still see impurities in my final product. What are the likely side products?
A3: Depending on the synthetic route, several impurities could be present.
-
Unreacted Starting Material: Incomplete conversion is a common source of impurities.
-
Fischer Esterification: Unreacted 2-methyl-2-phenylpropanoic acid.
-
Alkylation of Carboxylate: Unreacted 2-methyl-2-phenylpropanoic acid.
-
-
Side Products from Friedel-Crafts type reactions (if applicable):
-
Hydrolysis: If the work-up conditions are too harsh (e.g., prolonged exposure to strong acid or base with heat), the ester product can hydrolyze back to the carboxylic acid and methanol.[1]
Experimental Protocols
Here are detailed methodologies for common synthetic routes to this compound.
Method 1: Fischer Esterification
This method involves the acid-catalyzed esterification of 2-methyl-2-phenylpropanoic acid with methanol.
-
Reagents:
-
2-methyl-2-phenylpropanoic acid
-
Methanol (excess)
-
Concentrated Sulfuric Acid (catalytic amount)
-
-
Procedure:
-
Dissolve 2-methyl-2-phenylpropanoic acid (1.0 eq.) in a large excess of methanol (e.g., 10-20 eq.).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq.).
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Remove the excess methanol under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (caution: CO₂ evolution), and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by vacuum distillation or column chromatography.
-
Method 2: Alkylation of Carboxylate with Methyl Iodide
This Sₙ2 reaction involves the formation of the carboxylate salt of 2-methyl-2-phenylpropanoic acid, followed by alkylation with methyl iodide.[7]
-
Reagents:
-
2-methyl-2-phenylpropanoic acid
-
Sodium bicarbonate (or another suitable base)
-
Methyl iodide
-
N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve 2-methyl-2-phenyl-propionic acid (1.0 eq.) in DMF.
-
Add sodium hydrogencarbonate (2.5 eq.) to the solution.
-
Add methyl iodide (2.0 eq.) and stir the mixture at room temperature.
-
Monitor the reaction by TLC. The reaction may take up to 40 hours.[7]
-
Once complete, pour the reaction mixture into ice water.
-
Adjust the pH to ~3.0 with 1N HCl.
-
Extract the mixture three times with diethyl ether.
-
Wash the combined organic phases with water, dry over MgSO₄, filter, and evaporate the solvent to obtain the crude product.[7]
-
Purify by column chromatography.
-
Data Presentation
Table 1: Comparison of Synthetic Methodologies
| Feature | Fischer Esterification | Alkylation with Methyl Iodide |
| Starting Materials | 2-methyl-2-phenylpropanoic acid, Methanol | 2-methyl-2-phenylpropanoic acid, Methyl Iodide |
| Catalyst/Reagent | Strong Acid (e.g., H₂SO₄) | Base (e.g., NaHCO₃) |
| Solvent | Methanol (can be in excess) | DMF |
| Reaction Conditions | Reflux | Room Temperature |
| Typical Reaction Time | Hours | Can be up to 40 hours[7] |
| Work-up | Aqueous wash with base | Aqueous wash, pH adjustment, extraction |
| Advantages | Inexpensive reagents, simple procedure | Milder reaction conditions |
| Disadvantages | Reversible reaction, requires removal of water | Longer reaction times, use of toxic methyl iodide |
Visualizations
Caption: Fischer Esterification Experimental Workflow.
Caption: Troubleshooting Decision Tree.
References
- 1. This compound | 57625-74-8 | Benchchem [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. prepchem.com [prepchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Synthesis routes of this compound [benchchem.com]
removal of unreacted starting materials from Methyl 2-methyl-2-phenylpropanoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the removal of unreacted starting materials from Methyl 2-methyl-2-phenylpropanoate.
Frequently Asked Questions (FAQs)
Q1: What are the most common unreacted starting materials found in crude this compound?
The most common impurities are typically the starting materials from the synthesis. Depending on the synthetic route used, these are:
-
From Fischer-Speier Esterification:
-
2-methyl-2-phenylpropanoic acid
-
Methanol
-
Acid catalyst (e.g., sulfuric acid)
-
-
From Alkylation:
-
2-methyl-2-phenylpropanoic acid (if deprotonation is incomplete)
-
Methyl iodide
-
Base (e.g., sodium bicarbonate)
-
Q2: How can I remove unreacted 2-methyl-2-phenylpropanoic acid from my product?
Unreacted 2-methyl-2-phenylpropanoic acid can be effectively removed by a liquid-liquid extraction using a mild aqueous base. A saturated solution of sodium bicarbonate (NaHCO₃) is commonly used.[1] The basic solution reacts with the acidic impurity to form a water-soluble carboxylate salt, which is then extracted into the aqueous phase.
Q3: What is the best method to remove residual methanol?
Residual methanol can be removed by several methods:
-
Washing with water: Methanol is highly soluble in water and can be removed by washing the organic layer with water or brine during liquid-liquid extraction.[2]
-
Distillation: If the product is thermally stable, simple distillation or distillation under reduced pressure can be used to remove the more volatile methanol.[3]
-
Evaporation under reduced pressure: Using a rotary evaporator is an efficient way to remove methanol and other volatile solvents.[1]
Q4: Can I use a single purification method to remove all impurities?
It is often necessary to use a combination of methods to achieve high purity. A typical purification workflow involves:
-
Liquid-liquid extraction: To remove the bulk of acidic or basic impurities and water-soluble compounds like methanol.
-
Drying: To remove residual water from the organic layer.
-
Distillation or column chromatography: For final purification to remove any remaining impurities with similar solubility but different boiling points or polarities.[4]
Troubleshooting Guides
Problem 1: An emulsion formed during liquid-liquid extraction and the layers will not separate.
Cause: Emulsions are common when the densities of the organic and aqueous phases are similar or when vigorous shaking creates fine droplets.
Solution:
-
Allow the mixture to stand for a longer period. Sometimes, the layers will separate on their own with time.
-
Add a small amount of brine (saturated NaCl solution). This increases the ionic strength and density of the aqueous phase, which can help to break the emulsion.
-
Gently swirl the separatory funnel instead of vigorous shaking.
-
Filter the mixture through a pad of celite or glass wool.
Problem 2: After washing with aqueous sodium bicarbonate, my product still shows the presence of acidic impurity by TLC or HPLC.
Cause:
-
Insufficient amount of sodium bicarbonate solution was used.
-
The extraction was not performed enough times.
-
The pH of the aqueous layer was not sufficiently basic to deprotonate all the carboxylic acid.
Solution:
-
Perform additional washes with fresh sodium bicarbonate solution.
-
Check the pH of the aqueous layer after extraction to ensure it is basic (pH > 8).
-
Increase the concentration of the sodium bicarbonate solution.
Problem 3: My final product is wet and appears cloudy.
Cause: The drying agent was not effective, or not enough was used.
Solution:
-
Add more anhydrous drying agent (e.g., MgSO₄, Na₂SO₄) and allow for sufficient contact time. The drying agent should be free-flowing and not clumped together.[1]
-
Filter the dried solution carefully to ensure no drying agent is carried over.
-
If the product is still cloudy, consider dissolving it in a dry solvent and re-drying.
Experimental Protocols
Protocol 1: Purification of this compound by Liquid-Liquid Extraction
This protocol is designed to remove unreacted 2-methyl-2-phenylpropanoic acid and methanol.
-
Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether, ethyl acetate) in a separatory funnel.
-
Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Stopper the funnel and shake gently, venting frequently to release any pressure buildup from CO₂ evolution.
-
Allow the layers to separate. Drain and discard the lower aqueous layer.
-
Repeat the wash with NaHCO₃ solution (steps 2-4) one to two more times.
-
Wash the organic layer with an equal volume of water. Allow the layers to separate and discard the aqueous layer.
-
Wash the organic layer with an equal volume of brine to aid in the removal of water. Discard the aqueous layer.
-
Drain the organic layer into a clean, dry Erlenmeyer flask.
-
Add anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) to the organic layer and swirl.[1] Let it stand for 10-15 minutes.
-
Filter the solution to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
Protocol 2: Purification by Fractional Distillation
This protocol is suitable for separating this compound from less volatile impurities.
-
Set up a fractional distillation apparatus. Use a fractionating column packed with a suitable material (e.g., Raschig rings, Vigreux indentations).
-
Place the crude product in the distillation flask with a few boiling chips.
-
Heat the flask gently.
-
Collect the fraction that distills at the boiling point of this compound (Boiling Point: 99-100 °C at 6 mmHg).[5] Discard any initial lower-boiling fractions.
-
Monitor the temperature closely. A stable boiling point indicates the collection of a pure compound.
Data Presentation
Table 1: Physical Properties of Product and Potential Impurities
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Solubility in Water |
| This compound | 178.23 | 212-214 | Insoluble |
| 2-methyl-2-phenylpropanoic acid | 164.20 | 265 | Slightly soluble |
| Methanol | 32.04 | 64.7 | Miscible |
| Methyl Iodide | 141.94 | 42.4 | Slightly soluble |
Analytical Methods
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[6]
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and a phosphate buffer (pH 3) (e.g., 50:50 v/v).[7]
-
Flow Rate: 1.0 mL/min.[7]
-
Detection: UV at 210 nm.
-
Column Temperature: 30 °C.[7]
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification
-
Column: HP-5MS (or equivalent) 30 m x 0.25 mm x 0.25 µm.
-
Carrier Gas: Helium.
-
Oven Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold at 250 °C for 5 minutes.
-
-
Injection Mode: Split.
-
Mass Spectrometer: Scan range 40-400 amu.
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting decision tree for common purification issues.
References
- 1. prepchem.com [prepchem.com]
- 2. Esters and Esterification Chemistry Tutorial [ausetute.com.au]
- 3. researchgate.net [researchgate.net]
- 4. This compound | 57625-74-8 | Benchchem [benchchem.com]
- 5. prepchem.com [prepchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
Technical Support Center: Scaling Up the Production of Methyl 2-methyl-2-phenylpropanoate
Welcome to the technical support center for the synthesis and scale-up of Methyl 2-methyl-2-phenylpropanoate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical guidance for transitioning from laboratory-scale experiments to larger-scale production.
Troubleshooting Guides
This section provides solutions to specific problems that may be encountered during the synthesis and scale-up of this compound.
Issue 1: Low Reaction Yield or Incomplete Conversion
Possible Causes:
-
Equilibrium Limitation: The Fischer-Speier esterification is a reversible reaction. The accumulation of water, a byproduct, can drive the reaction backward, leading to lower yields.[1][2]
-
Steric Hindrance: The quaternary carbon atom adjacent to the carboxyl group in 2-methyl-2-phenylpropanoic acid presents significant steric hindrance. This can slow down the rate of the esterification reaction, requiring longer reaction times or more forcing conditions to achieve high conversion.[3][4]
-
Insufficient Catalyst: An inadequate amount of acid catalyst will result in a slow reaction rate and incomplete conversion.
-
Low Reaction Temperature: Esterification reactions are typically temperature-dependent. A temperature that is too low will result in a slow reaction rate.[5]
Troubleshooting Steps:
-
Water Removal:
-
Optimize Reaction Conditions:
-
Increase the reaction temperature to improve the reaction rate. However, be mindful of potential side reactions at higher temperatures.
-
Increase the catalyst loading. Common catalysts include sulfuric acid or p-toluenesulfonic acid.[6]
-
Extend the reaction time to allow the sterically hindered substrate to react more completely.
-
-
Alternative Reagents:
-
For sterically hindered carboxylic acids, conversion to the acid chloride followed by reaction with methanol can be a more effective method to achieve high yields.[7]
-
Issue 2: Formation of Impurities and Side Products
Possible Causes:
-
Ether Formation: Under acidic conditions and at elevated temperatures, the alcohol (methanol) can undergo dehydration to form dimethyl ether.[8]
-
Dehydration of Starting Material: The tertiary benzylic acid structure of 2-methyl-2-phenylpropanoic acid could potentially undergo dehydration or decarboxylation under harsh acidic conditions, although this is less common for this specific structure.
-
Over-alkylation: In alternative synthesis routes involving alkylating agents, there is a risk of multiple alkylations on the aromatic ring if not properly controlled.
Troubleshooting Steps:
-
Temperature Control: Carefully control the reaction temperature to minimize the formation of temperature-dependent byproducts like dimethyl ether.
-
Catalyst Selection: Consider using milder catalysts or solid acid catalysts which can sometimes offer higher selectivity and reduce side reactions.[8][9]
-
Purification Strategy: Develop a robust purification protocol. Distillation is a common method for purifying esters. Washing the crude product with a sodium bicarbonate solution can help remove unreacted carboxylic acid and the acid catalyst.[10]
Issue 3: Challenges During Work-up and Purification at Scale
Possible Causes:
-
Emulsion Formation: During aqueous washes, emulsions can form, making phase separation difficult and leading to product loss.
-
Difficult Catalyst Removal: Residual acid catalyst can co-distill with the product or cause degradation during distillation.
-
Viscosity Changes: Changes in viscosity with temperature can affect pumping and filtration operations at a larger scale.[11]
Troubleshooting Steps:
-
Work-up Optimization:
-
Use brine washes to help break emulsions.
-
Thoroughly neutralize the acid catalyst with a base (e.g., sodium bicarbonate solution) before distillation.
-
-
Purification at Scale:
-
Fractional distillation under reduced pressure is often necessary to achieve high purity and separate the product from closely boiling impurities.
-
Consider alternative purification methods such as crystallization if the product is a solid at room temperature or can be induced to crystallize.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up the Fischer-Speier esterification of 2-methyl-2-phenylpropanoic acid?
A1: The main challenges include:
-
Heat Management: Esterification reactions are often exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient and increasing the risk of a runaway reaction.[12][13]
-
Mass Transfer and Mixing: Ensuring uniform mixing of reactants and catalyst is more challenging in large reactors, which can lead to localized "hot spots" and inconsistent reaction progress.[14]
-
Equilibrium Control: Efficiently removing the water byproduct becomes more critical and technically challenging at a larger scale to drive the reaction to completion.[1]
-
Downstream Processing: Work-up and purification steps that are simple in the lab, such as extractions and distillations, can become bottlenecks at an industrial scale, requiring specialized equipment and optimization.
Q2: How does the steric hindrance of 2-methyl-2-phenylpropanoic acid affect the scale-up process?
A2: The steric hindrance primarily impacts the reaction kinetics, making the esterification slower than for unhindered carboxylic acids.[3] This necessitates longer reaction times or higher temperatures at scale, which in turn can lead to increased energy costs and a higher probability of side reactions. It may also necessitate the use of more reactive derivatives, such as the acid chloride, which introduces different safety and handling considerations at a large scale.[7]
Q3: What safety precautions are crucial when scaling up this synthesis?
A3: Key safety considerations include:
-
Thermal Hazard Assessment: Conduct calorimetric studies (e.g., Differential Scanning Calorimetry - DSC) to understand the thermal profile of the reaction and identify any potential for thermal runaway.[12]
-
Pressure Management: The reaction vessel should be equipped with appropriate pressure relief systems, especially if there is a risk of gas evolution from side reactions.
-
Reagent Handling: Methanol is flammable, and strong acid catalysts are corrosive.[15] Ensure proper personal protective equipment (PPE) and engineering controls are in place for handling these materials at scale.
-
Process Control: Implement robust process control systems to monitor and maintain critical parameters like temperature, pressure, and reagent addition rates within safe operating limits.
Q4: Are there alternative, more scalable synthesis routes to this compound?
A4: While Fischer-Speier esterification is common, other routes can be considered for scalability:
-
Acid Chloride Route: Converting 2-methyl-2-phenylpropanoic acid to its acid chloride and then reacting with methanol is often faster and not equilibrium-limited. However, this involves handling corrosive and moisture-sensitive reagents like thionyl chloride or oxalyl chloride.
-
Transesterification: If another methyl ester is readily available and inexpensive, transesterification with 2-methyl-2-phenylpropanoic acid in the presence of a suitable catalyst could be an option.
-
Continuous Flow Synthesis: For large-scale production, continuous flow reactors can offer better control over reaction parameters, improved heat and mass transfer, and enhanced safety compared to batch reactors.
Data Presentation
Table 1: Comparison of Lab-Scale vs. Scaled-Up Fischer Esterification Parameters (Illustrative)
| Parameter | Lab-Scale (100 g) | Pilot-Scale (10 kg) | Production-Scale (1000 kg) |
| Reactant Molar Ratio (Acid:Methanol) | 1:10 | 1:8 | 1:5 |
| Catalyst Loading (H₂SO₄, mol%) | 2 mol% | 1.5 mol% | 1 mol% |
| Reaction Temperature | 65°C (Reflux) | 75°C | 85°C |
| Reaction Time | 8 - 12 hours | 12 - 18 hours | 18 - 24 hours |
| Typical Yield | 85 - 95% | 80 - 90% | 75 - 85% |
| Water Removal Method | Excess Methanol | Dean-Stark Trap | Azeotropic Distillation |
| Primary Impurity | Unreacted Carboxylic Acid | Unreacted Carboxylic Acid, Dimethyl Ether | Dimethyl Ether, Degradation Products |
Note: This data is illustrative and will vary depending on the specific equipment and process conditions.
Experimental Protocols
Protocol 1: Lab-Scale Synthesis via Fischer-Speier Esterification
-
Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-methyl-2-phenylpropanoic acid (50 g, 0.30 mol).
-
Reagent Addition: Add methanol (240 mL, 6.0 mol) to the flask.
-
Catalyst Addition: Slowly and with stirring, add concentrated sulfuric acid (3.2 mL, 0.06 mol).
-
Reaction: Heat the mixture to reflux (approximately 65°C) and maintain for 10 hours. Monitor the reaction progress by TLC or GC.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the excess methanol under reduced pressure.
-
Dissolve the residue in diethyl ether (200 mL) and transfer to a separatory funnel.
-
Wash the organic layer with water (2 x 100 mL), saturated sodium bicarbonate solution (2 x 100 mL), and finally with brine (1 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by vacuum distillation to obtain this compound as a colorless oil.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low reaction yield.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound | 57625-74-8 | Benchchem [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 7. jk-sci.com [jk-sci.com]
- 8. research.rug.nl [research.rug.nl]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. How to Scale Up a New Synthesis Reaction | Lab Manager [labmanager.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. catsci.com [catsci.com]
- 14. Rules of Thumb: Scale-up - Features - The Chemical Engineer [thechemicalengineer.com]
- 15. smartlabs.co.za [smartlabs.co.za]
preventing the degradation of Methyl 2-methyl-2-phenylpropanoate
Technical Support Center: Methyl 2-methyl-2-phenylpropanoate
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound (C₁₁H₁₄O₂) is a methyl ester derivative of 2-methyl-2-phenylpropanoic acid.[1] Its structural features, including the ester group and a sterically hindered branched alkyl chain, make it a valuable intermediate in organic synthesis.[1] It is notably used as a precursor in the synthesis of various antiallergic drugs and is a derivative of a compound known for its potent antihistamine properties with high selectivity for H1 receptors.[1][2]
Q2: What are the primary degradation pathways for this compound?
The most common degradation pathway is the hydrolytic cleavage of the ester bond.[1] This reaction can occur under both acidic and basic conditions, yielding 2-methyl-2-phenylpropanoic acid and methanol.[1][3] Other potential degradation routes include thermal decomposition at elevated temperatures and, to a lesser extent, oxidation, although the absence of a benzylic hydrogen provides some stability against certain oxidative processes.[4]
Q3: How can I detect degradation in my sample of this compound?
Degradation can be monitored by various analytical techniques. The most common methods include:
-
Thin-Layer Chromatography (TLC): The appearance of a new, more polar spot corresponding to the carboxylic acid byproduct (2-methyl-2-phenylpropanoic acid) is a clear indicator of hydrolysis.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This can be used to identify and quantify the parent compound and its degradation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can show the disappearance of the methyl ester singlet (around 3.7 ppm) and the appearance of a broad signal for the carboxylic acid proton (>10 ppm).[5]
Q4: What are the ideal storage conditions to ensure the stability of this compound?
To maintain the integrity of the compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[6][7] For long-term stability, refrigeration and storage under an inert atmosphere (e.g., argon or nitrogen) are recommended, as the compound can be sensitive to air and moisture.[8]
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving this compound.
Issue 1: Unexpected formation of a byproduct during reaction work-up.
-
Symptom: TLC analysis after an aqueous work-up shows a new, more polar spot than the starting material. The isolated yield of the desired product is lower than expected.
-
Possible Cause: Accidental hydrolysis of the methyl ester due to prolonged exposure to acidic or basic aqueous solutions during the extraction process.
-
Solution:
-
Minimize the time the compound is in contact with aqueous layers.
-
Ensure that the aqueous solution is neutralized (pH ~7) before extraction, unless acidic or basic conditions are required for separation.
-
Use a saturated sodium bicarbonate solution to neutralize any residual acid, and brine to wash the organic layer and remove excess water.
-
Thoroughly dry the organic layer with an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄) before solvent evaporation.[9]
-
Issue 2: The compound degrades upon heating.
-
Symptom: Analysis of the compound after heating (e.g., during distillation or a high-temperature reaction) shows the presence of impurities or a lower recovery of the starting material.
-
Possible Cause: Thermal decomposition. While the product is generally stable at room temperature, elevated temperatures can lead to degradation.[6]
-
Solution:
-
If purification by distillation is necessary, perform it under reduced pressure to lower the boiling point.
-
For reactions requiring heat, use the lowest effective temperature and monitor the reaction progress closely to avoid prolonged heating.
-
Consider alternative, milder reaction conditions if possible.
-
Data Presentation: Troubleshooting Summary
| Symptom | Potential Cause | Recommended Action | Analytical Verification |
| New polar spot on TLC after aqueous work-up | Hydrolysis | Neutralize aqueous solutions (pH 7), minimize contact time, use brine wash, and dry organic layer thoroughly. | TLC, ¹H NMR |
| Low product yield after a reaction involving strong base/acid | Hydrolysis | Use non-aqueous bases/acids if possible, or perform the reaction at a lower temperature. | GC-MS, LC-MS |
| Impurities detected after heating/distillation | Thermal Decomposition | Purify via vacuum distillation; use minimal effective reaction temperature and time. | GC-MS |
| Gradual appearance of impurities during storage | Hydrolysis/Oxidation | Store in a tightly sealed container, under an inert atmosphere (Ar/N₂), and refrigerate. | TLC, ¹H NMR |
Experimental Protocols
Protocol 1: General Handling and Storage of this compound
This protocol outlines the best practices for handling and storing the compound to prevent degradation.
Materials:
-
This compound
-
Amber glass vial with a PTFE-lined cap
-
Argon or Nitrogen gas supply
-
Schlenk line or glovebox (optional, for high-purity requirements)
-
Refrigerator or cold room (2-8 °C)
Procedure:
-
If received in a non-inert atmosphere, it is advisable to transfer the compound to a clean, dry amber glass vial.
-
Flush the vial with a gentle stream of inert gas (argon or nitrogen) for 1-2 minutes to displace any air and moisture.
-
Quickly transfer the this compound into the vial.
-
Re-flush the headspace of the vial with the inert gas.
-
Securely seal the vial with the PTFE-lined cap.
-
For additional protection, wrap the cap with parafilm.
-
Label the vial clearly with the compound name, date, and storage conditions.
-
Store the vial in a refrigerator at 2-8 °C, away from light and sources of heat or ignition.[7][8]
Protocol 2: Monitoring for Hydrolytic Degradation using Thin-Layer Chromatography (TLC)
This protocol provides a quick method to check for the presence of the primary degradation product, 2-methyl-2-phenylpropanoic acid.
Materials:
-
Silica gel TLC plate
-
Sample of this compound
-
Reference standard of 2-methyl-2-phenylpropanoic acid (if available)
-
Developing solvent (e.g., 4:1 Hexane:Ethyl Acetate)
-
TLC chamber
-
UV lamp (254 nm)
-
Staining solution (e.g., potassium permanganate stain)
Procedure:
-
Prepare a dilute solution of your this compound sample in a volatile solvent like dichloromethane or ethyl acetate.
-
If available, prepare a similar solution of the 2-methyl-2-phenylpropanoic acid reference standard.
-
Using a capillary tube, spot the sample solution onto the baseline of the TLC plate. Spot the reference standard in an adjacent lane.
-
Pour the developing solvent into the TLC chamber to a depth of about 0.5 cm and cover it to allow the atmosphere to saturate.
-
Place the TLC plate in the chamber, ensuring the solvent level is below the baseline.
-
Allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp. The ester, containing a phenyl group, should be UV active.
-
If the acid spot is not clearly visible, use a chemical stain like potassium permanganate. The carboxylic acid will react with the stain, often producing a yellow spot on a purple background.
-
Interpretation: The methyl ester is less polar and will have a higher Rf value. The carboxylic acid is more polar and will have a lower Rf value. The presence of a spot in your sample lane that corresponds to the Rf of the acid standard indicates hydrolysis.
Visualizations
Degradation Pathways
Caption: Primary degradation pathways for this compound.
Troubleshooting Workflow for Suspected Degradation
Caption: Troubleshooting workflow for experiments with potential degradation.
Proper Storage and Handling Logic
References
- 1. This compound | 57625-74-8 | Benchchem [benchchem.com]
- 2. US8633223B2 - Process for preparation of 2-methyl-2â²-phenylpropionic acid derivatives and novel intermediate compounds - Google Patents [patents.google.com]
- 3. Methyl Esters [organic-chemistry.org]
- 4. organic chemistry - Oxidation of 2-Methyl, 2-Phenyl Propane - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. agilent.com [agilent.com]
- 7. carlroth.com [carlroth.com]
- 8. fishersci.dk [fishersci.dk]
- 9. EP2240464A2 - Process for preparation of 2-methyl-2´-phenylpropionic acid derivatives and novel intermediate compounds - Google Patents [patents.google.com]
Technical Support Center: Hydrolysis of Sterically Hindered Esters
Welcome to the technical support center for the hydrolysis of sterically hindered esters. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find effective protocols for their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My standard hydrolysis protocol (e.g., aqueous NaOH/MeOH) is failing for my sterically hindered ester. The reaction is either extremely slow or doesn't proceed at all. What is the underlying issue?
A: Sterically hindered esters present a significant challenge to standard hydrolysis protocols due to the bulky groups surrounding the carbonyl center. These bulky substituents physically block the approach of the nucleophile (hydroxide or water) to the electrophilic carbonyl carbon.[1][2] This steric hindrance increases the activation energy of the reaction, leading to very slow or negligible reaction rates under standard conditions.[2] Traditional methods often require harsh conditions like high temperatures and long reaction times, which can lead to the degradation of sensitive molecules.[1][2]
Q2: I am observing very low yields for my hydrolysis reaction. What are some common causes and how can I improve the yield?
A: Low yields are a frequent problem and can stem from several factors:
-
Incomplete Reaction: As mentioned in Q1, steric hindrance can prevent the reaction from going to completion.[3]
-
Substrate Insolubility: Many complex, sterically hindered esters have poor solubility in common aqueous hydrolysis mixtures, limiting the interaction between the substrate and the reagent.[3]
-
Side Reactions: If using an alcohol as a co-solvent (e.g., methanol, ethanol), you might observe transesterification, where the solvent alcohol displaces the alcohol portion of your ester, leading to a new ester instead of the desired carboxylic acid.[4]
-
Degradation: Harsh conditions (strong acid/base, high heat) required for hydrolysis can decompose sensitive functional groups elsewhere in the molecule.[5]
To improve yields, consider alternative methods that address these issues, such as using non-aqueous solvent systems, phase-transfer catalysts, or microwave-assisted heating.[1][3][6]
Q3: Can I use acid-catalyzed hydrolysis for my sterically hindered ester? What are the limitations?
A: Yes, acid-catalyzed hydrolysis is a viable option, especially for esters with tertiary alkyl groups like tert-butyl esters, which are stable under basic conditions but labile in acid.[7][8] The mechanism often proceeds via protonation of the carbonyl oxygen, increasing its electrophilicity for attack by water.[7] For tert-butyl esters, the cleavage can occur through a pathway involving a stable tert-butyl cation.[7][9]
Limitations:
-
Equilibrium Process: Acid-catalyzed hydrolysis is a reversible reaction. To drive it to completion, a large excess of water is needed, or the alcohol product must be removed as it forms.[7][9]
-
Substrate Sensitivity: The strongly acidic conditions required can cleave other acid-sensitive protecting groups (e.g., Boc groups) or damage the molecule.[7][10]
-
Harsh Conditions: The reaction may still require high temperatures and strong acids (e.g., H₂SO₄, TFA), which is not suitable for all substrates.[7]
Q4: My reaction is not going to completion. Are there alternative, more powerful basic hydrolysis methods I can try?
A: When standard basic hydrolysis fails, several more potent methods can be employed:
-
Non-Aqueous Hydrolysis: Using a non-aqueous medium can dramatically accelerate saponification. A system of NaOH in a Methanol/Dichloromethane (1:9) mixture has been shown to efficiently hydrolyze crowded esters at room temperature.[1][2] In these non-polar aprotic solvents, the hydroxide anions are poorly solvated ("naked"), making them much more reactive and better able to attack the hindered carbonyl carbon.[1][8]
-
Potassium tert-butoxide in DMSO: The use of potassium tert-butoxide in DMSO is a powerful system for hydrolyzing hindered esters.[11] A related method involves generating "anhydrous hydroxide" by reacting potassium tert-butoxide with a stoichiometric amount of water in DMSO, which has proven effective where standard methods fail.[12]
-
Alternative Hydroxides: Sometimes, simply changing the cation of the base can improve results. Lithium hydroxide (LiOH) in a THF/water mixture is often more effective than NaOH or KOH for hydrophobic and hindered esters.[3][4]
Q5: I need to cleave a hindered ester in the presence of other sensitive functional groups. What are my options?
A: Achieving selective hydrolysis requires mild conditions.
-
Enzymatic Hydrolysis: This is an excellent method for achieving high selectivity. For example, the protease subtilisin can selectively hydrolyze C-terminal tert-butyl esters in peptides without affecting other protecting groups or causing racemization.[13] Hydrolases are a class of enzymes well-suited for drug inactivation and can be used for selective ester cleavage.[14]
-
Mild Non-Aqueous Basic Hydrolysis: The NaOH in MeOH/CH₂Cl₂ system operates at room temperature, offering a milder alternative to high-heat methods.[1][2]
-
Lewis Acid-Mediated Hydrolysis: For specific cases like tert-butyl esters, Lewis acids such as ZnBr₂ in dichloromethane can provide chemoselective deprotection in the presence of other acid-labile groups.[10]
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting the hydrolysis of a sterically hindered ester.
Caption: A decision-making workflow for troubleshooting difficult ester hydrolysis reactions.
Data Presentation: Comparison of Hydrolysis Methods
The following table summarizes the significant rate enhancement observed when switching from a conventional aqueous hydrolysis method to a non-aqueous method for various sterically hindered esters.
| Entry | Ester Substrate | Reaction Time (Conventional Method)¹ | Reaction Time (Non-Aqueous Method)² | Isolated Yield (Non-Aqueous Method) |
| 1 | tert-Butyl benzoate | > 48 h | 20 min | 94% |
| 2 | Methyl 2,4,6-trimethylbenzoate | 24 h | 15 min | 96% |
| 3 | Ethyl 2,4,6-trimethylbenzoate | 26 h | 20 min | 95% |
| 4 | tert-Butyl pivalate | > 48 h | 30 min | 90% |
| 5 | Methyl adamantane-1-carboxylate | 24 h | 15 min | 96% |
| 6 | Ethyl adamantane-1-carboxylate | 26 h | 20 min | 95% |
¹Conventional Method Conditions: 0.3 N NaOH in 80% MeOH/H₂O at room temperature.[2] ²Non-Aqueous Method Conditions: 0.3 N NaOH in 10% MeOH/CH₂Cl₂ at room temperature.[1][2] (Data adapted from Theodorou, V. et al., Arkivoc 2018, vii, 308-319)[1][2]
Experimental Protocols
Protocol 1: Mild, Non-Aqueous Saponification of Hindered Esters
This protocol is adapted from a method demonstrated to be highly effective for the rapid and efficient saponification of sterically hindered esters at room temperature.[1][2]
Materials:
-
Hindered ester substrate (1 mmol)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Methanol (MeOH), anhydrous
-
Sodium Hydroxide (NaOH)
-
Deionized water
-
Hydrochloric acid (HCl), dilute (e.g., 1 M)
-
Ethyl acetate (EtOAc)
-
Sodium sulfate (Na₂SO₄), anhydrous
Procedure:
-
Prepare the Reagent: Prepare a 0.3 N solution of NaOH in 10% MeOH/CH₂Cl₂ (v/v). For example, to make 10 mL, dissolve 120 mg of NaOH in 1 mL of MeOH, then add CH₂Cl₂ to a final volume of 10 mL.
-
Reaction Setup: In a round-bottom flask, dissolve the hindered ester (1 mmol) in 7 mL of CH₂Cl₂.
-
Initiate Hydrolysis: Add 3 mL of the 0.3 N NaOH methanolic solution (3 mmol NaOH, 3 equivalents) to the ester solution. This brings the final solvent ratio to approximately 10% MeOH in CH₂Cl₂.
-
Reaction Monitoring: Stir the mixture at room temperature. The reaction is typically rapid, and the formation of the sodium salt of the carboxylic acid may be observed as a precipitate.[2] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typical reaction times are 15-30 minutes for highly hindered esters).
-
Work-up:
-
Once the reaction is complete, add deionized water to the reaction mixture and transfer to a separatory funnel.
-
Separate the layers. The aqueous layer contains the sodium salt of the desired acid.
-
Wash the organic layer with water and combine all aqueous layers.
-
Cool the combined aqueous phase in an ice bath and acidify to a pH of ~2 with dilute HCl.
-
Extract the resulting carboxylic acid with ethyl acetate (e.g., 3 x 20 mL).
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the purified carboxylic acid.[8]
-
Protocol 2: Microwave-Assisted Basic Hydrolysis
Microwave irradiation can dramatically reduce reaction times for ester hydrolysis, often from hours to minutes.[3][6] This is a general protocol that can be adapted for hindered esters.
Materials:
-
Ester substrate (1 mmol)
-
Potassium Carbonate (K₂CO₃) (3 mmol, 3 equivalents)
-
Ethanol (EtOH), 4 mL
-
10 mL microwave reaction vessel with a magnetic stir bar
Procedure:
-
Reaction Setup: In a 10 mL microwave vessel, combine the ester (1.0 equiv), K₂CO₃ (3.0 equiv), and ethanol (4 mL).[6][15]
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Heat the mixture with stirring to a high temperature (e.g., 180 °C) for a short duration (e.g., 20 minutes).[6][15] The optimal temperature and time should be determined empirically for your specific substrate.
-
Work-up:
-
After the reaction, cool the vessel to room temperature.
-
Dissolve the residue in a suitable solvent like methanol, filter to remove inorganic salts, and evaporate the solvent under vacuum.
-
The resulting potassium carboxylate can be purified (e.g., by crystallization) or acidified in a subsequent step (as described in Protocol 1, step 5) to isolate the free carboxylic acid.[6][15]
-
Visualization of Steric Hindrance
The following diagram illustrates the core problem in the hydrolysis of a sterically hindered ester. The bulky groups (R¹, R²) on the acid portion and the alcohol portion (R³) physically obstruct the nucleophile's (OH⁻) path to the carbonyl carbon.
Caption: Steric hindrance blocking nucleophilic attack on the ester carbonyl carbon.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. researchgate.net [researchgate.net]
- 3. Sciencemadness Discussion Board - Difficult hydrolysis of an hindered ester - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. reddit.com [reddit.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acids - Wordpress [reagents.acsgcipr.org]
- 8. arkat-usa.org [arkat-usa.org]
- 9. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. scite.ai [scite.ai]
- 13. WO2007082890A1 - SELECTIVE ENZYMATIC HYDROLYSIS OF C-TERMINAL tert-BUTYL ESTERS OF PEPTIDES - Google Patents [patents.google.com]
- 14. Synthesis and enzymatic hydrolysis of esters, constituting simple models of soft drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Catalyst Selection for Phenylpropanoate Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing catalyst selection for phenylpropanoate synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of phenylpropanoates via esterification of phenylpropanoic acid.
| Issue | Potential Cause | Recommended Solution |
| Low to No Product Yield | Inactive Catalyst: The catalyst may have lost its activity due to improper storage or handling. For solid catalysts, the active sites may be blocked. | - Homogeneous Catalysts (e.g., Sulfuric Acid): Use a fresh bottle of concentrated acid. Ensure anhydrous conditions as water can deactivate the catalyst and shift the equilibrium. - Heterogeneous Catalysts (e.g., Zeolites, Amberlyst-15): Activate the catalyst before use by heating under vacuum to remove adsorbed water. For ion-exchange resins, ensure they are in the correct protonated form. |
| Unfavorable Reaction Equilibrium: Esterification is a reversible reaction. The presence of water, a byproduct, can shift the equilibrium back to the reactants. | - Use a Dean-Stark apparatus to remove water azeotropically during the reaction. - Use a large excess of the alcohol reactant to drive the equilibrium towards the product. - Add a dehydrating agent, although this can complicate purification. | |
| Suboptimal Reaction Temperature: The reaction may be too slow at lower temperatures or side reactions may occur at higher temperatures. | - Optimize the reaction temperature. For sulfuric acid catalysis, a common range is 60-80°C. For solid acids, the optimal temperature may be higher. Monitor the reaction progress at different temperatures using TLC or GC. | |
| Catalyst Deactivation (Solid Catalysts) | Coking/Fouling: Organic residues can deposit on the catalyst surface, blocking active sites.[1] | - Regeneration: Wash the catalyst with a suitable solvent to remove adsorbed organics.[2][3] For more robust coking, calcination (controlled burning off of carbon deposits) may be necessary for inorganic catalysts like zeolites. |
| Leaching of Active Sites: For supported catalysts, the active species may leach into the reaction mixture. | - Choose a catalyst with high stability under the reaction conditions. Pre-treat the catalyst as recommended by the manufacturer to ensure the stability of the active sites. | |
| Poisoning: Impurities in the reactants or solvent can irreversibly bind to the catalyst's active sites. | - Use high-purity reactants and solvents. Pre-treat the feedstock if impurities are suspected. | |
| Formation of Side Products | Ether Formation: The alcohol reactant can undergo dehydration to form an ether, especially at high temperatures with a strong acid catalyst. | - Lower the reaction temperature. - Use a milder catalyst or a lower concentration of the strong acid catalyst. |
| Polymerization: Phenylpropanoic acid or the resulting ester may undergo polymerization under harsh acidic conditions. | - Optimize the reaction time and temperature to favor esterification over polymerization. - Use a catalyst with appropriate acidity that minimizes polymerization. | |
| Difficult Product Purification | Removal of Acid Catalyst: Residual strong acid catalysts like sulfuric acid can be difficult to remove and can cause product degradation during distillation. | - Neutralize the reaction mixture with a mild base (e.g., sodium bicarbonate solution) before workup. - For solid catalysts, simple filtration is a key advantage. |
| Emulsion Formation During Workup: The presence of unreacted carboxylic acid and the ester product can lead to emulsion formation during aqueous workup. | - Add brine (saturated NaCl solution) to the aqueous layer to break the emulsion. - Use a different solvent system for extraction. |
Frequently Asked Questions (FAQs)
1. Which type of catalyst is best for phenylpropanoate synthesis?
The "best" catalyst depends on the specific requirements of your synthesis, such as scale, desired purity, and environmental considerations.
-
Homogeneous Catalysts (e.g., Sulfuric Acid): These are often inexpensive and highly active, leading to faster reaction rates at lower temperatures.[4] However, they can be corrosive, difficult to separate from the reaction mixture, and may lead to side reactions if not used carefully.[5]
-
Heterogeneous Catalysts (e.g., Solid Acids like Amberlyst-15, Zeolites): These catalysts are easily separable from the reaction mixture by filtration, which simplifies purification and allows for catalyst recycling.[6][7] They are generally less corrosive. However, they may require higher reaction temperatures and can be more expensive initially. Their activity can be lower than homogeneous catalysts due to mass transfer limitations.[7]
2. How can I monitor the progress of my esterification reaction?
You can monitor the reaction progress using various analytical techniques:
-
Thin-Layer Chromatography (TLC): A simple and quick method to qualitatively observe the disappearance of the starting materials (phenylpropanoic acid and alcohol) and the appearance of the product (phenylpropanoate ester).
-
Gas Chromatography (GC): A quantitative method to determine the conversion of reactants and the yield of the product. This is particularly useful for optimizing reaction conditions.
-
High-Performance Liquid Chromatography (HPLC): Another quantitative method suitable for monitoring the reaction, especially for less volatile products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to analyze aliquots of the reaction mixture to determine the ratio of starting materials to product.
3. What are the key safety precautions to take during phenylpropanoate synthesis?
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Concentrated sulfuric acid is highly corrosive and a strong dehydrating agent. Handle with extreme care and add it slowly to the reaction mixture, as the dissolution process can be exothermic.
-
Phenylpropanoic acid and its esters can be irritating to the skin and eyes. Avoid direct contact.
-
Be aware of the flammability of the alcohol and any organic solvents used. Keep away from ignition sources.
4. Can I reuse my solid acid catalyst?
Yes, one of the main advantages of solid acid catalysts is their reusability.[8] After the reaction, the catalyst can be recovered by filtration, washed with a suitable solvent to remove any adsorbed species, and then dried before being used in subsequent reactions. The catalyst's activity should be monitored over several cycles, as some deactivation may occur.[2][3]
5. My reaction has stalled and is not going to completion. What should I do?
If your reaction has stalled, consider the following:
-
Equilibrium: As esterification is a reversible reaction, it may have reached equilibrium. Try removing water using a Dean-Stark trap or adding more of the excess reactant (usually the alcohol).
-
Catalyst Deactivation: Your catalyst may have become deactivated. If using a solid catalyst, you could try filtering the reaction mixture and adding a fresh batch of activated catalyst.
-
Temperature: The reaction temperature might be too low for the reaction to proceed at a reasonable rate. Cautiously increasing the temperature while monitoring for side product formation could help.
Experimental Protocols
Protocol 1: Sulfuric Acid Catalyzed Synthesis of Ethyl Phenylpropanoate
This protocol describes a general procedure for the esterification of phenylpropanoic acid with ethanol using sulfuric acid as a catalyst.
Materials:
-
Phenylpropanoic acid
-
Ethanol (absolute)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Bicarbonate (NaHCO₃), saturated solution
-
Sodium Chloride (NaCl), saturated solution (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Diethyl ether or other suitable extraction solvent
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve phenylpropanoic acid in an excess of absolute ethanol (e.g., 3-5 molar equivalents).
-
Catalyst Addition: While stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol% relative to the carboxylic acid) to the mixture. The addition is exothermic.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 78-80°C for ethanol) using a heating mantle.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or GC until the starting material is consumed (typically 2-4 hours).
-
Workup - Quenching: Allow the reaction mixture to cool to room temperature. Slowly pour the mixture into a separatory funnel containing a saturated solution of sodium bicarbonate to neutralize the sulfuric acid and any unreacted phenylpropanoic acid. Be cautious as CO₂ evolution will occur.
-
Workup - Extraction: Extract the aqueous layer with diethyl ether (or another suitable solvent) three times.
-
Workup - Washing: Combine the organic layers and wash them sequentially with water and then with brine to remove any remaining water-soluble impurities.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent. Remove the solvent using a rotary evaporator.
-
Purification: The crude ethyl phenylpropanoate can be further purified by vacuum distillation if necessary.
Catalyst Performance Comparison
The following table provides a qualitative comparison of common catalysts for phenylpropanoate synthesis. Quantitative data can vary significantly based on specific reaction conditions.
| Catalyst | Typical Loading | Reaction Temperature | Advantages | Disadvantages | Yield |
| Sulfuric Acid (H₂SO₄) | 1-5 mol% | Moderate (60-100°C) | Inexpensive, high activity. | Corrosive, difficult to separate, can cause side reactions.[5] | Generally High |
| Amberlyst-15 | 5-15 wt% | Moderate to High (80-120°C) | Easy to separate and recycle, low corrosion.[6] | Higher cost, potential for slower reaction rates. | Good to High |
| Zeolites (e.g., H-ZSM-5) | 5-20 wt% | High (100-160°C) | Shape selectivity can improve product selectivity, high thermal stability, recyclable.[7] | Can be prone to deactivation by coking, mass transfer limitations for bulky molecules.[7][9] | Moderate to High |
Visualizations
Caption: General experimental workflow for phenylpropanoate synthesis.
Caption: Troubleshooting workflow for low yield in phenylpropanoate synthesis.
References
- 1. Deactivation and regeneration of solid acid and base catalyst ... [publikationen.bibliothek.kit.edu]
- 2. Investigation of deactivation mechanisms of a solid acid catalyst during esterification of the bio-oils from mallee biomass [ideas.repec.org]
- 3. research.utwente.nl [research.utwente.nl]
- 4. Khan Academy [khanacademy.org]
- 5. researchgate.net [researchgate.net]
- 6. arkat-usa.org [arkat-usa.org]
- 7. mdpi.com [mdpi.com]
- 8. Magnetic-responsive solid acid catalysts for esterification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Methyl 2-methyl-2-phenylpropanoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of Methyl 2-methyl-2-phenylpropanoate. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: There are two primary and widely used methods for the synthesis of this compound:
-
Fischer-Speier Esterification: This is a classic acid-catalyzed esterification of 2-methyl-2-phenylpropanoic acid with an excess of methanol. The reaction is driven to completion by using methanol as both the reactant and the solvent.[1]
-
Alkylation of 2-methyl-2-phenylpropanoic Acid: This method involves the reaction of the carboxylate salt of 2-methyl-2-phenylpropanoic acid with a methylating agent, such as methyl iodide. This is an SN2 reaction and is typically performed in a polar aprotic solvent.[1]
Q2: How does the choice of solvent impact the synthesis of this compound?
A2: The solvent plays a critical role in both primary synthesis methods, influencing reaction rate, yield, and purity.
-
For Fischer-Speier Esterification: An excess of methanol is commonly used as the solvent to shift the reaction equilibrium towards the product side.[1] Alternatively, a non-polar solvent like toluene or hexane can be used to facilitate the removal of water via azeotropic distillation (e.g., using a Dean-Stark apparatus), which also drives the reaction to completion.[2]
-
For Alkylation (SN2 reaction): Polar aprotic solvents such as dimethylformamide (DMF) or acetone are ideal.[3][4] These solvents effectively solvate the cation (e.g., K+ or Na+) but not the carboxylate anion, thereby increasing the nucleophilicity of the carboxylate and accelerating the reaction.[3][5] Protic solvents, like methanol or water, would solvate and stabilize the carboxylate anion, reducing its reactivity and slowing down the SN2 reaction.[4][6]
Q3: What are the advantages and disadvantages of each synthetic method?
A3: Both methods have their own set of advantages and disadvantages:
| Method | Advantages | Disadvantages |
| Fischer-Speier Esterification | - Industrially scalable and cost-effective.- Uses readily available and inexpensive reagents (methanol, sulfuric acid).[1]- Relatively simple procedure. | - It is an equilibrium reaction, which may result in incomplete conversion if water is not effectively removed.[2][7]- Requires acidic conditions, which might not be suitable for sensitive substrates.- Can require high temperatures and long reaction times.[2] |
| Alkylation (SN2) | - Generally proceeds to completion and is not an equilibrium reaction.- Can be performed at or near room temperature.[8]- Milder conditions may be more suitable for complex molecules. | - Reagents like methyl iodide are toxic and more expensive.- Polar aprotic solvents like DMF can be difficult to remove during work-up.- Requires a base to form the carboxylate, adding a step to the process.[1] |
Troubleshooting Guides
Issue 1: Low yield in Fischer-Speier Esterification.
-
Possible Cause 1: Incomplete reaction due to equilibrium.
-
Possible Cause 2: Insufficient catalysis.
-
Solution: Ensure the acid catalyst (e.g., concentrated H₂SO₄ or p-TsOH) is fresh and added in a sufficient catalytic amount.
-
-
Possible Cause 3: Premature termination of the reaction.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure it has gone to completion before starting the work-up. Reaction times can vary from 1 to 10 hours.[2]
-
Issue 2: Difficulty in separating the ester from the reaction mixture during work-up.
-
Possible Cause 1: Formation of emulsions.
-
Solution: During the aqueous wash, if an emulsion forms, add a small amount of brine (saturated NaCl solution) to break the emulsion. Gentle agitation instead of vigorous shaking can also prevent emulsion formation.[9]
-
-
Possible Cause 2: Product solubility in the aqueous layer.
-
Solution: If the product is suspected to be partially soluble in the aqueous wash, perform multiple extractions with a suitable organic solvent (e.g., diethyl ether, ethyl acetate) to maximize recovery. Adding brine to the aqueous layer can also decrease the solubility of the organic product.
-
Issue 3: Low yield in the SN2 Alkylation reaction.
-
Possible Cause 1: Inactive nucleophile.
-
Possible Cause 2: Inappropriate solvent choice.
-
Possible Cause 3: Impure reagents.
-
Solution: Ensure that the solvent is anhydrous and the methyl iodide is not degraded.
-
Experimental Protocols
Protocol 1: Fischer-Speier Esterification
This protocol is adapted from a standard procedure for the synthesis of a similar ester, methyl 2-phenylpropionate.[10]
Materials:
-
2-methyl-2-phenylpropanoic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Diethyl ether (or Ethyl Acetate)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2-methyl-2-phenylpropanoic acid in an excess of anhydrous methanol (e.g., 10-20 equivalents).
-
Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the solution while stirring.
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Reduce the volume of methanol under reduced pressure using a rotary evaporator.
-
Pour the residue into a separatory funnel containing ice-cold water.
-
Extract the aqueous layer three times with diethyl ether.
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (to neutralize the acid catalyst) and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
The crude product can be further purified by distillation under reduced pressure.
Protocol 2: SN2 Alkylation
This protocol is based on a documented synthesis of this compound.[8]
Materials:
-
2-methyl-2-phenylpropanoic acid
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Sodium Bicarbonate (NaHCO₃) or Potassium Carbonate (K₂CO₃)
-
Methyl Iodide (CH₃I)
-
Diethyl ether
-
1N Hydrochloric Acid (HCl)
-
Water
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve 2-methyl-2-phenylpropanoic acid (1 equivalent) in anhydrous DMF in a round-bottom flask.
-
Add sodium bicarbonate (e.g., 2.5 equivalents) to the solution and stir.
-
Add methyl iodide (e.g., 2 equivalents) to the mixture.
-
Stir the reaction mixture at room temperature for an extended period (e.g., 40 hours), monitoring the reaction by TLC.
-
Once the reaction is complete, pour the mixture into ice water.
-
Adjust the pH to ~3.0 with 1N HCl.
-
Extract the mixture three times with diethyl ether.
-
Combine the organic phases, wash with water, and then dry over anhydrous MgSO₄.
-
Filter and evaporate the solvent to yield the crude product.
-
Purify the crude oil by distillation if necessary.
Data Presentation
Table 1: Comparison of Synthetic Protocols for this compound.
| Parameter | Fischer-Speier Esterification | SN2 Alkylation |
| Starting Material | 2-methyl-2-phenylpropanoic acid | 2-methyl-2-phenylpropanoic acid |
| Reagents | Methanol, H₂SO₄ (cat.) | NaHCO₃, Methyl Iodide |
| Solvent | Methanol (excess) | DMF |
| Temperature | Reflux (~65 °C) | Room Temperature |
| Reaction Time | 4-6 hours (typical) | 40 hours[8] |
| Reported Yield | ~91% (for a similar ester)[10] | ~75-85% (estimated from crude product weight)[8] |
| Work-up | Neutralization, Extraction | Acidification, Extraction |
Visualizations
Experimental Workflow Diagrams
Caption: Workflow for Fischer-Speier Esterification.
Caption: Workflow for SN2 Alkylation Synthesis.
References
- 1. This compound | 57625-74-8 | Benchchem [benchchem.com]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. reddit.com [reddit.com]
- 4. quora.com [quora.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Fischer Esterification [organic-chemistry.org]
- 8. Synthesis routes of this compound [benchchem.com]
- 9. cerritos.edu [cerritos.edu]
- 10. prepchem.com [prepchem.com]
Technical Support Center: Monitoring Methyl 2-methyl-2-phenylpropanoate Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for monitoring the progress of Methyl 2-methyl-2-phenylpropanoate synthesis.
Reaction Schemes
The synthesis of this compound is commonly achieved through two primary methods: Fischer-Speier Esterification and Alkylation with Methyl Iodide.
Figure 1: Synthesis pathways for this compound.
Troubleshooting Guides
This section addresses common issues encountered during the monitoring of this compound synthesis.
Thin-Layer Chromatography (TLC) Troubleshooting
Q1: My TLC plate shows streaking or elongated spots. What should I do?
A1: Streaking on a TLC plate can be caused by several factors. Here are some common solutions:
-
Sample Overloading: Your sample may be too concentrated. Try diluting the sample before spotting it on the TLC plate.
-
Compound Polarity: For highly polar compounds, consider adding a small amount of acetic or formic acid (0.1-2.0%) to the mobile phase. For acid-sensitive compounds, adding triethylamine (0.1-2.0%) can help.[1]
-
Stationary Phase Interaction: If the compound is very polar, using a reverse-phase TLC plate (like C18) might provide better separation.
Q2: I can't see any spots on my TLC plate after development.
A2: This issue can be frustrating, but here are a few things to check:
-
UV Activity: Not all compounds are UV-active. If you don't see spots under a UV lamp, try using a visualization stain like potassium permanganate (KMnO4), which is a good general stain for organic compounds.
-
Sample Concentration: The sample might be too dilute. Try spotting the same location multiple times, allowing the solvent to dry between applications, to concentrate the spot.
-
Volatility: The compound of interest might be volatile and could have evaporated from the plate during development or drying.
Q3: The spots are either stuck at the baseline or have run with the solvent front.
A3: This indicates that the polarity of your mobile phase is not optimal for separating your compounds.
-
Spots at the Baseline: The eluent is not polar enough. Increase the proportion of the more polar solvent in your mobile phase (e.g., increase the amount of ethyl acetate in a hexane/ethyl acetate mixture).[1]
-
Spots at the Solvent Front: The eluent is too polar. Decrease the proportion of the polar solvent.[1]
Figure 2: Troubleshooting logic for common TLC issues.
Gas Chromatography-Mass Spectrometry (GC-MS) Troubleshooting
Q1: I'm seeing a high baseline or ghost peaks in my GC-MS chromatogram.
A1: These issues often point to contamination in the system.
-
System Contamination: Leaks in the system can introduce air and other contaminants. Perform a leak check. The ion source can also become contaminated over time and may require cleaning.
-
Column Bleed: The stationary phase of the GC column can degrade at high temperatures, leading to a rising baseline. Ensure you are using a column appropriate for your analysis temperature and that it has been properly conditioned.
-
Carryover: A previous, more concentrated sample may not have been fully eluted from the column. Run a blank solvent injection to check for carryover.
Q2: My peak shapes are poor (fronting, tailing, or split).
A2: Poor peak shape can be due to several factors related to the column and injection.
-
Column Overloading: Injecting too much sample can lead to peak fronting. Try diluting your sample.
-
Active Sites: The column may have active sites that interact with your analyte, causing tailing. Using a deactivated column or a liner with deactivation can help.
-
Improper Installation: A poorly installed column can lead to dead volume and split peaks. Ensure the column is installed correctly according to the manufacturer's instructions.
High-Performance Liquid Chromatography (HPLC) Troubleshooting
Q1: The pressure in my HPLC system is too high or fluctuating.
A1: Pressure issues are common in HPLC and can often be resolved systematically.
-
High Pressure: This is often due to a blockage in the system. Check for clogged frits, filters, or a blocked column. Flushing the system with a strong solvent may help.
-
Low Pressure: This usually indicates a leak. Check all fittings and pump seals for any signs of leakage.
-
Pressure Fluctuations: Air bubbles in the mobile phase are a common cause. Ensure your solvents are properly degassed.
Q2: My retention times are shifting.
A2: Drifting retention times can compromise the reliability of your data.
-
Mobile Phase Composition: Inconsistent mobile phase preparation can lead to shifts. Prepare your mobile phase carefully and consistently.
-
Column Temperature: Fluctuations in column temperature can affect retention times. Use a column oven to maintain a constant temperature.
-
Column Degradation: Over time, the stationary phase of the column can degrade, leading to changes in retention. Replacing the column may be necessary.
Frequently Asked Questions (FAQs)
Q1: What are the expected 1H NMR chemical shifts for 2-methyl-2-phenylpropanoic acid and this compound?
A1: The key differences to monitor are the disappearance of the acidic proton of the carboxylic acid and the appearance of the methoxy protons of the ester.
| Assignment | 2-methyl-2-phenylpropanoic acid (Predicted, ppm) | This compound (ppm) [2] |
| -C(CH₃)₂ | ~1.5 - 1.6 | ~1.57 |
| -O-CH₃ | N/A | ~3.65 |
| Aromatic-H | ~7.2 - 7.4 | ~7.2 - 7.4 |
| -COOH | ~10 - 12 (broad singlet) | N/A |
Q2: How can I distinguish the starting material and product using TLC?
A2: The starting carboxylic acid is more polar than the resulting ester. Therefore, the ester will have a higher Rf value (travel further up the plate) than the acid in a normal-phase TLC system. A common eluent system is a mixture of ethyl acetate and hexane. The exact Rf values will depend on the specific solvent ratio, but you should see a new, higher spot appearing as the reaction progresses and the lower starting material spot diminishing.
Q3: What are the characteristic mass fragments I should look for in GC-MS analysis?
A3: For this compound, you would expect to see the molecular ion peak (M+) at m/z = 178. Common fragmentation patterns for esters include the loss of the alkoxy group (-OCH₃, M-31) and the loss of the carboxyl group (-COOCH₃, M-59). For the starting carboxylic acid, a key fragment would be the loss of the carboxyl group (-COOH, M-45).
| Compound | Molecular Ion (M+) | Key Fragments (m/z) |
| 2-methyl-2-phenylpropanoic acid | 164 | 119 (M-COOH) |
| This compound | 178 | 147 (M-OCH₃), 119 (M-COOCH₃) |
Q4: What are some potential side reactions to be aware of?
A4:
-
Fischer Esterification: The primary side reaction is the reverse reaction, hydrolysis of the ester back to the carboxylic acid. This is minimized by using an excess of the alcohol and removing water as it is formed.[3]
-
Alkylation with Methyl Iodide: If the starting material is not fully deprotonated, unreacted carboxylic acid will remain. Also, if other nucleophilic sites are present in the molecule, they could potentially be methylated.
Experimental Protocols
TLC Monitoring Protocol
-
Plate Preparation: Use a silica gel TLC plate. Draw a faint starting line with a pencil about 1 cm from the bottom.
-
Spotting: Using a capillary tube, spot a small amount of the reaction mixture on the starting line. It is also helpful to spot the starting material and, if available, the pure product as references.
-
Development: Place the TLC plate in a developing chamber containing a suitable mobile phase (e.g., 20% ethyl acetate in hexane). Ensure the solvent level is below the starting line. Allow the solvent to run up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate and mark the solvent front with a pencil. Visualize the spots under a UV lamp. If spots are not visible, use a potassium permanganate stain.
-
Analysis: The product, being less polar, should have a higher Rf than the starting acid. Monitor the disappearance of the starting material spot and the appearance of the product spot.
Figure 3: General workflow for TLC monitoring.
GC-MS Monitoring Protocol
-
Sample Preparation: Quench a small aliquot of the reaction mixture and dilute it with a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Injection: Inject a small volume (typically 1 µL) of the prepared sample into the GC-MS.
-
GC Separation: Use a suitable capillary column (e.g., a nonpolar column like DB-5ms). A typical temperature program might start at a low temperature (e.g., 50 °C), ramp up to a higher temperature (e.g., 250 °C), and then hold for a few minutes to ensure all components elute.
-
MS Detection: The mass spectrometer will detect and fragment the eluting compounds.
-
Analysis: Monitor the chromatogram for the peaks corresponding to the starting material and the product based on their expected retention times (the less polar ester will typically elute before the more polar carboxylic acid). Confirm the identity of the peaks by examining their mass spectra.
NMR Monitoring Protocol
-
Sample Preparation: Take a small sample from the reaction mixture and dissolve it in a deuterated solvent (e.g., CDCl₃).
-
Acquisition: Acquire a ¹H NMR spectrum.
-
Analysis: Integrate the characteristic peaks for the starting material and the product. For example, integrate the singlet corresponding to the methoxy group of the product (~3.65 ppm) and a peak corresponding to the starting material. The ratio of these integrals can be used to determine the approximate conversion of the reaction. The disappearance of the broad carboxylic acid proton peak can also be monitored.
References
Validation & Comparative
Validating the Structure of Methyl 2-methyl-2-phenylpropanoate: A Spectroscopic Comparison
A comprehensive guide to the structural elucidation of Methyl 2-methyl-2-phenylpropanoate using Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). This guide provides a comparative analysis with its structural isomers, Methyl 2-phenylpropanoate and Methyl 3-phenylpropanoate, offering researchers, scientists, and drug development professionals a clear framework for spectroscopic validation.
The precise determination of a molecule's structure is a cornerstone of chemical research and drug development. Spectroscopic techniques provide a powerful and non-destructive means to probe the intricate architecture of molecules. This guide focuses on the validation of the structure of this compound, an ester with significant interest in organic synthesis.[1] To provide a robust validation, its spectroscopic data are compared with those of two of its structural isomers: Methyl 2-phenylpropanoate and Methyl 3-phenylpropanoate.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its isomers, highlighting the distinct features that enable their unambiguous identification.
Table 1: Infrared (IR) Spectroscopy Data
| Compound | Key IR Absorptions (cm⁻¹) | Functional Group Assignment |
| This compound | ~1735 (strong, sharp) | C=O (Ester) |
| ~3060-3030 (medium) | Aromatic C-H stretch | |
| ~2980-2850 (medium) | Aliphatic C-H stretch | |
| ~1250-1000 (strong) | C-O stretch | |
| Methyl 2-phenylpropanoate | ~1740 (strong, sharp) | C=O (Ester) |
| ~3060-3030 (medium) | Aromatic C-H stretch | |
| ~2980-2900 (medium) | Aliphatic C-H stretch | |
| ~1250-1000 (strong) | C-O stretch | |
| Methyl 3-phenylpropanoate | ~1738 (strong, sharp) | C=O (Ester) |
| ~3060-3030 (medium) | Aromatic C-H stretch | |
| ~2950-2850 (medium) | Aliphatic C-H stretch | |
| ~1200-1000 (strong) | C-O stretch |
Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (300 MHz, CDCl₃)
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| This compound | 7.40-7.20 | Multiplet | 5H | Aromatic protons |
| 3.65 | Singlet | 3H | -OCH₃ | |
| 1.58 | Singlet | 6H | -C(CH₃)₂ | |
| Methyl 2-phenylpropanoate | 7.35-7.20 | Multiplet | 5H | Aromatic protons |
| 3.68 | Singlet | 3H | -OCH₃ | |
| 3.72 | Quartet | 1H | -CH- | |
| 1.50 | Doublet | 3H | -CH₃ | |
| Methyl 3-phenylpropanoate | 7.30-7.15 | Multiplet | 5H | Aromatic protons |
| 3.66 | Singlet | 3H | -OCH₃ | |
| 2.95 | Triplet | 2H | -CH₂-Ph | |
| 2.62 | Triplet | 2H | -CH₂-C=O |
Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data (75 MHz, CDCl₃)
| Compound | Chemical Shift (δ, ppm) | Assignment |
| This compound | ~177 | C=O (Ester) |
| ~145 | Aromatic C (quaternary) | |
| ~128, ~127, ~126 | Aromatic CH | |
| ~52 | -OCH₃ | |
| ~46 | -C(CH₃)₂ (quaternary) | |
| ~26 | -C(CH₃)₂ | |
| Methyl 2-phenylpropanoate | ~175 | C=O (Ester) |
| ~140 | Aromatic C (quaternary) | |
| ~129, ~128, ~127 | Aromatic CH | |
| ~52 | -OCH₃ | |
| ~45 | -CH- | |
| ~18 | -CH₃ | |
| Methyl 3-phenylpropanoate | ~173 | C=O (Ester) |
| ~141 | Aromatic C (quaternary) | |
| ~128.5, ~128.3, ~126 | Aromatic CH | |
| ~51.5 | -OCH₃ | |
| ~36 | -CH₂-Ph | |
| ~31 | -CH₂-C=O |
Table 4: Mass Spectrometry (MS) Data (Electron Ionization)
| Compound | Molecular Ion (M⁺, m/z) | Key Fragment Ions (m/z) |
| This compound | 178 | 163 (M-CH₃)⁺, 119 (M-COOCH₃)⁺, 91 (C₇H₇)⁺ |
| Methyl 2-phenylpropanoate | 164 | 105 (M-COOCH₃)⁺, 91 (C₇H₇)⁺, 77 (C₆H₅)⁺ |
| Methyl 3-phenylpropanoate | 164 | 133 (M-OCH₃)⁺, 104 (C₈H₈)⁺, 91 (C₇H₇)⁺, 77 (C₆H₅)⁺ |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology: A thin film of the neat liquid sample was placed between two potassium bromide (KBr) plates. The spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹. The background spectrum of the KBr plates was subtracted from the sample spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Methodology:
-
¹H NMR: Approximately 10 mg of the sample was dissolved in 0.5 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. The spectrum was acquired on a 300 MHz NMR spectrometer.
-
¹³C NMR: Approximately 50 mg of the sample was dissolved in 0.5 mL of CDCl₃. The spectrum was recorded on a 75 MHz NMR spectrometer with proton decoupling.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology: The sample was introduced into an electron ionization (EI) mass spectrometer. The molecules were bombarded with a beam of high-energy electrons (70 eV), causing ionization and fragmentation. The resulting ions were separated by a quadrupole mass analyzer and detected.
Visualization of Structural Validation
The following diagrams illustrate the workflow for validating the structure of this compound and the logical relationship between the spectroscopic data and the molecular structure.
Caption: Workflow for the synthesis, purification, and spectroscopic validation of this compound.
Caption: Logical relationship between the structure of this compound and its key spectroscopic features.
By comparing the distinct spectroscopic fingerprints, researchers can confidently differentiate between these structural isomers and validate the successful synthesis of this compound. The detailed protocols and visual workflows provided in this guide serve as a practical resource for the structural elucidation of small molecules in a research and development setting.
References
A Comparative Guide to Confirming the Purity of Methyl 2-methyl-2-phenylpropanoate
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical compounds is a critical step in the validation of research outcomes and the advancement of new therapeutic agents. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and its alternatives for confirming the purity of Methyl 2-methyl-2-phenylpropanoate, a key building block in various synthetic pathways.
Comparison of Analytical Techniques for Purity Determination
The purity of this compound can be reliably determined using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is a widely adopted method, offering excellent resolution and sensitivity. However, Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy present robust alternatives, each with distinct advantages.
| Parameter | HPLC (High-Performance Liquid Chromatography) | GC-MS (Gas Chromatography-Mass Spectrometry) | qNMR (Quantitative Nuclear Magnetic Resonance) |
| Principle | Separation based on differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass-based detection and identification. | Quantification based on the direct relationship between the integrated signal intensity of a specific nucleus (e.g., ¹H) and the number of moles of the analyte in the sample, often relative to a certified internal standard. |
| Typical Purity Range | >95% | >99% | >99% (with high accuracy) |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL | 0.01 - 0.1 µg/mL | ~0.1% (relative to major component) |
| Limit of Quantification (LOQ) | 0.5 - 5 µg/mL | 0.05 - 0.5 µg/mL | ~0.5% (relative to major component) |
| Sample Requirements | Soluble in mobile phase | Volatile and thermally stable | Soluble in deuterated solvent |
| Key Advantages | Versatile for a wide range of compounds, well-established methodology. | High sensitivity and specificity, provides structural information for impurity identification. | High precision and accuracy, provides structural confirmation, non-destructive. |
| Limitations | Requires reference standards for quantification, potential for co-elution of impurities. | Not suitable for non-volatile or thermally labile compounds. | Lower sensitivity than chromatographic methods, requires specialized equipment and expertise. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol outlines a reverse-phase HPLC method for the analysis of this compound.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A mixture of methanol and water (e.g., 70:30 v/v). The exact ratio may require optimization.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a precisely weighed amount of this compound in the mobile phase to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
Quantification: The purity is determined by calculating the peak area percentage of the main component relative to the total peak area of all components in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This method is suitable for identifying and quantifying volatile impurities in this compound.
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp to 280°C at a rate of 10°C/min.
-
Hold at 280°C for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
-
Sample Preparation: Dilute the sample in a suitable solvent (e.g., dichloromethane) to a concentration of approximately 100 µg/mL.
-
Identification and Quantification: Impurities are identified by comparing their mass spectra to a library (e.g., NIST). Purity can be estimated by the area percentage of the main peak.
Quantitative Nuclear Magnetic Resonance (qNMR) Protocol
qNMR offers a highly accurate method for determining the absolute purity of this compound.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid or dimethyl sulfone).
-
Solvent: A deuterated solvent in which both the analyte and the internal standard are fully soluble (e.g., Chloroform-d).
-
Sample Preparation:
-
Accurately weigh a specific amount of this compound (e.g., 10 mg) into an NMR tube.
-
Accurately weigh a known amount of the internal standard (e.g., 5 mg) and add it to the same NMR tube.
-
Add the appropriate volume of deuterated solvent (e.g., 0.7 mL).
-
Ensure complete dissolution by gentle vortexing.
-
-
NMR Acquisition Parameters:
-
Pulse Angle: 90°.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds for quantitative analysis).
-
Number of Scans: Sufficient to achieve a high signal-to-noise ratio (e.g., 16 or more).
-
-
Data Processing and Calculation:
-
Integrate a well-resolved, characteristic signal of this compound and a signal from the internal standard.
-
The purity is calculated using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
-
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for confirming the purity of this compound using the described analytical techniques.
Conclusion
The choice of analytical method for confirming the purity of this compound depends on the specific requirements of the analysis. HPLC provides a versatile and widely accessible method for routine purity checks. GC-MS offers superior sensitivity and structural information, making it ideal for identifying trace volatile impurities. For the highest accuracy and precision in absolute purity determination, qNMR is the method of choice, providing a non-destructive and definitive analysis. For comprehensive characterization, a combination of these orthogonal techniques is often employed to ensure the highest confidence in the purity of the compound.
A Comparative Guide to Methylating Agents in the Synthesis of Methyl 2-Methyl-2-Phenylpropanoate
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of active pharmaceutical ingredients and other fine chemicals, the choice of an appropriate alkylating agent is paramount to ensure efficiency, safety, and scalability. This guide provides an objective comparison of various methylating agents for the synthesis of methyl 2-methyl-2-phenylpropanoate, a key intermediate in the development of certain antiallergic drugs. The performance of traditional and modern methylating agents is evaluated based on experimental data, with a focus on reaction efficiency, safety, and environmental impact.
Contrary to a common misconception, this compound is not itself an alkylating agent but rather the product of the methylation of 2-methyl-2-phenylpropanoic acid. This guide will therefore compare different methods to achieve this transformation.
Comparison of Performance
The selection of a methylating agent for the esterification of 2-methyl-2-phenylpropanoic acid involves a trade-off between reactivity, safety, and environmental considerations. Traditional methods like Fischer esterification and the use of potent alkylating agents such as methyl iodide and dimethyl sulfate are compared with greener alternatives like dimethyl carbonate.
| Method/Reagent | Typical Yield | Reaction Conditions | Safety and Environmental Considerations |
| Fischer Esterification | High (~91% for similar phenylpropanoates)[1] | Methanol (solvent and reagent), conc. H₂SO₄ (catalyst), reflux, 4 hours | Uses a strong acid catalyst which requires neutralization. Generates water as a byproduct. |
| Methyl Iodide | Good (Calculated crude yield ~75%) | 2-methyl-2-phenylpropanoic acid, NaHCO₃, DMF, room temperature, 40 hours | Highly toxic and a suspected carcinogen[2]. Requires careful handling in a fume hood and appropriate personal protective equipment. |
| Dimethyl Sulfate | High (96% for salicylic acid)[3][4] | Carboxylic acid, NaHCO₃, 90°C, 1.5 hours (for salicylic acid) | Extremely toxic, corrosive, and carcinogenic[5]. Readily absorbed through the skin. Requires stringent safety protocols. |
| Dimethyl Carbonate (DMC) | High (93% for benzoic acid)[1] | Carboxylic acid, K₂CO₃, DMSO, 90°C, 16 hours (for benzoic acid) | Low toxicity, biodegradable, and considered a "green" reagent. Can be used as both reagent and solvent. |
| Trimethylsilyldiazomethane (TMS-Diazomethane) | Very High (94-99%)[6] | Carboxylic acid, Toluene:Methanol (3:2), room temperature, 30 minutes | A safer alternative to diazomethane, but still toxic and requires careful handling. The reaction is rapid and proceeds under mild conditions. |
Experimental Protocols
Below are detailed experimental protocols for the synthesis of this compound using various methods.
Protocol 1: Fischer Esterification of 2-Phenylpropionic Acid (Analogous Procedure)
A solution of 2-phenylpropionic acid (8.4 g, 56 mmol) in methanol (180 ml) is prepared. Concentrated H₂SO₄ (2 ml) is added, and the mixture is heated at reflux for 4 hours. After cooling, the mixture is concentrated in vacuo, and the residue is poured into ice water. The product is extracted with diethyl ether, washed with saturated NaHCO₃ and water, and dried over MgSO₄. The solvent is evaporated to yield the product, which can be further purified by distillation.[1]
Protocol 2: Methylation using Methyl Iodide
In a reaction vessel, 9.00 g (55 mmol) of 2-methyl-2-phenylpropanoic acid is dissolved in 90 ml of N,N-dimethylformamide. To this solution, 11.51 g (2.5 eq.) of sodium hydrogencarbonate is added, followed by 6.89 mL (2 eq.) of methyl iodide. The mixture is stirred at room temperature for 40 hours. Subsequently, the reaction mixture is poured into ice water, the pH is adjusted to ~3.0 with 1N HCl, and the product is extracted three times with ether. The combined organic phases are washed with water, dried over MgSO₄, filtered, and evaporated to give the crude product.
Protocol 3: Methylation using Dimethyl Sulfate (Procedure for Salicylic Acid)
To a mixture of salicylic acid and sodium bicarbonate, dimethyl sulfate is added, and the reaction mixture is stirred at 90°C for 90 minutes. The progress of the reaction can be monitored by thin-layer chromatography. After completion, the excess dimethyl sulfate is quenched by washing with water.[3][4]
Protocol 4: Methylation using Dimethyl Carbonate (Procedure for Benzoic Acid)
To a 250 mL round-bottom flask, benzoic acid (1.00 g, 8.19 mmol), DMSO (40 mL), and dimethyl carbonate (13.8 mL, 20.0 equiv) are added. To this solution, potassium carbonate (0.453 g, 0.4 equiv) is added. The reaction mixture is stirred at 90°C for 16 hours. After cooling, ethyl acetate (50 mL) is added, and the mixture is washed with water and brine. The organic layer is dried with magnesium sulfate, filtered, and concentrated to yield the methyl ester.[1]
Protocol 5: Methylation using Trimethylsilyldiazomethane
To a stirred solution of the carboxylic acid (1 mmol) in approximately 10 cm³ of toluene:methanol (3:2), an ethereal solution of trimethylsilyldiazomethane (1.1–1.5 mmol) is added dropwise until the yellow color persists. The mixture is stirred for 30 minutes at room temperature and then concentrated to give the corresponding methyl ester.[6]
Reaction Pathways and Mechanisms
The synthesis of this compound can be achieved through different reaction pathways, each with a distinct mechanism.
Caption: Fischer Esterification Mechanism.
Caption: SN2 Methylation Mechanism.
Safety and Environmental Impact
The choice of a methylating agent has significant implications for laboratory safety and environmental sustainability.
-
Methyl Iodide and Dimethyl Sulfate: Both are highly toxic and carcinogenic.[2][5] Dimethyl sulfate is particularly hazardous due to its high boiling point and ability to be absorbed through the skin. Their use necessitates strict safety measures, including working in a well-ventilated fume hood with appropriate personal protective equipment. The LD50 (oral, rat) for dimethyl sulfate is 205 mg/kg.[5]
-
Diazomethane and its derivatives (e.g., TMS-Diazomethane): Diazomethane is explosive and highly toxic. While TMS-diazomethane is considered a safer alternative, it is still a toxic reagent that must be handled with care.[6]
-
Dimethyl Carbonate (DMC): DMC is a much safer and environmentally friendly alternative. It has low toxicity and is biodegradable. It is often referred to as a "green" reagent and can be produced from renewable resources.
Conclusion
For the synthesis of this compound, a range of methylating agents can be employed. While traditional, highly reactive agents like dimethyl sulfate and methyl iodide can provide high yields, their significant toxicity and environmental hazards are major drawbacks. Fischer esterification is a classic and effective method, particularly for large-scale synthesis. However, for laboratory-scale synthesis where safety and environmental impact are primary concerns, greener alternatives such as dimethyl carbonate are highly recommended. Although they may require longer reaction times or specific catalysts, their favorable safety profile makes them an attractive option for modern drug development and chemical research. The use of TMS-diazomethane offers a mild and rapid alternative, albeit with its own set of handling precautions. The ultimate choice of reagent will depend on the specific requirements of the synthesis, including scale, required purity, and the available safety infrastructure.
References
- 1. scholarworks.smith.edu [scholarworks.smith.edu]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dimethyl sulfate - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
comparative analysis of different synthesis routes for phenylpropanoates
For researchers and professionals in drug development and chemical synthesis, the efficient and selective production of phenylpropanoates is a recurring challenge. These valuable esters are key intermediates in the synthesis of a wide range of pharmaceuticals, fragrances, and other fine chemicals. This guide provides a comparative analysis of three prominent synthesis routes: the classic Fischer-Speier Esterification, a modern Palladium-Catalyzed Alkoxycarbonylation, and a green Biocatalytic approach. We will delve into the experimental data, detailed protocols, and the underlying mechanistic pathways to provide a comprehensive overview for selecting the optimal synthesis strategy.
At a Glance: Comparing Synthesis Routes
The choice of synthesis route for phenylpropanoates is often a trade-off between yield, reaction conditions, catalyst cost, and environmental impact. The following table summarizes the key quantitative data for each of the three discussed methods for the synthesis of ethyl phenylpropanoate.
| Parameter | Fischer-Speier Esterification (Sulfated Zirconia) | Palladium-Catalyzed Alkoxycarbonylation of Styrene | Biocatalytic Synthesis (Lipase) |
| Yield | ~98-100% (for similar long-chain esters)[1] | Variable, depends on conditions to favor saturated ester | High (up to 98% for similar esters)[2] |
| Catalyst | Sulfated Zirconia (solid acid)[1][3] | Palladium complex (e.g., Pd(OAc)2/ligand)[4][5][6] | Immobilized Lipase (e.g., Candida antarctica Lipase B)[7][8] |
| Reaction Temperature | 60-120°C[1] | 80-110°C[9] | 25-60°C[8] |
| Reaction Time | 1-5 hours[1] | 8-24 hours[9] | 8-24 hours[2] |
| Key Reactants | Phenylpropanoic acid, Ethanol | Styrene, Carbon Monoxide, Ethanol | Phenylpropanoic acid, Ethanol |
| Byproducts | Water | Unsaturated ester isomer, other minor products | Water |
| Advantages | High yield, reusable catalyst, simple workup | Direct route from readily available styrene | Mild conditions, high selectivity, environmentally friendly |
| Disadvantages | Requires elevated temperatures | Use of toxic CO gas, catalyst cost, potential for side products | Longer reaction times, enzyme cost and stability |
Delving into the Synthetic Pathways
To visualize the distinct approaches of these three synthetic routes, the following diagram illustrates the key transformations and intermediates.
Caption: Comparative overview of the synthetic pathways for phenylpropanoates.
Experimental Protocols
For a practical understanding and replication, detailed experimental protocols for each synthesis route are provided below.
Fischer-Speier Esterification using Sulfated Zirconia
This method utilizes a heterogeneous solid acid catalyst, which simplifies product purification.
Materials:
-
Phenylpropanoic acid
-
Ethanol (absolute)
-
Sulfated Zirconia catalyst
-
Toluene
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for reflux and extraction
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add phenylpropanoic acid (1 equivalent), a 10-fold molar excess of ethanol, and sulfated zirconia (5 wt% of the acid). Toluene is used as the solvent to facilitate azeotropic removal of water.
-
The reaction mixture is heated to reflux (approximately 110-120°C) with vigorous stirring.
-
The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed (typically 1-5 hours).
-
After completion, the reaction mixture is cooled to room temperature, and the solid catalyst is removed by filtration.
-
The filtrate is washed with a saturated sodium bicarbonate solution to remove any unreacted acid, followed by a brine wash.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude ethyl phenylpropanoate.
-
Purification can be achieved by vacuum distillation or column chromatography if necessary. A study on the esterification of oleic acid with methanol using sulfated zirconia reported a conversion of over 98% in 2 hours[1].
Palladium-Catalyzed Alkoxycarbonylation of Styrene
This route offers a direct conversion of an alkene to the desired ester, though it requires handling of carbon monoxide gas. The reaction can produce both the saturated (desired) and unsaturated ester, with conditions optimized to favor the former.[4][5][6]
Materials:
-
Styrene
-
Ethanol
-
Palladium(II) acetate (Pd(OAc)₂)
-
Phosphine ligand (e.g., 1,3-Bis(diphenylphosphino)propane - dppp)
-
Acid promoter (e.g., methanesulfonic acid)
-
Oxidant (to control the catalytic cycle, e.g., p-benzoquinone or Cu(II) acetate)
-
High-pressure reactor (autoclave)
-
Carbon monoxide (CO) gas
-
Solvent (e.g., 1,2-dichloroethane)
Procedure:
-
To a high-pressure autoclave, add palladium(II) acetate (1 mol%), the phosphine ligand (1.5 mol%), the acid promoter, and the oxidant.
-
The autoclave is sealed and purged with nitrogen, followed by pressurizing with carbon monoxide (typically 20-40 bar).
-
A solution of styrene (1 equivalent) and ethanol (excess) in the solvent is then introduced into the autoclave.
-
The reaction is heated to 80-110°C and stirred for 8-24 hours. The pressure of CO is maintained throughout the reaction.
-
After the reaction time, the autoclave is cooled to room temperature and the CO pressure is carefully released in a fume hood.
-
The reaction mixture is filtered to remove any palladium black, and the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography to separate the desired ethyl phenylpropanoate from the unsaturated ester byproduct and other impurities.
Biocatalytic Synthesis using Immobilized Lipase
This "green" approach utilizes an enzyme as the catalyst, operating under mild conditions.
Materials:
-
Phenylpropanoic acid
-
Ethanol
-
Immobilized Candida antarctica Lipase B (CALB), such as Novozym® 435
-
Molecular sieves (optional, to remove water)
-
Organic solvent (e.g., hexane or solvent-free)
Procedure:
-
In a flask, dissolve phenylpropanoic acid (1 equivalent) and ethanol (1-3 equivalents) in a suitable organic solvent or run the reaction solvent-free.
-
Add the immobilized lipase (typically 1-10% by weight of the substrates). Molecular sieves can be added to the reaction mixture to absorb the water produced and drive the equilibrium towards the product.
-
The mixture is incubated at a controlled temperature (e.g., 40-60°C) with gentle shaking or stirring.
-
The reaction progress is monitored over time (typically 8-24 hours) by TLC or GC.
-
Upon completion, the immobilized enzyme is removed by simple filtration and can be washed and reused for subsequent batches.
-
The solvent is removed from the filtrate under reduced pressure to yield the ethyl phenylpropanoate. The product is often of high purity, and further purification may not be necessary. A study on the synthesis of ethyl hexanoate using CALB reported a yield of 98.0% after 24 hours.[2] An enzymatic method for preparing alkyl phenylpropenoates also showed high to moderate yields.[7]
Concluding Remarks
The selection of a synthesis route for phenylpropanoates is a multifaceted decision. For high-throughput and cost-effective production where high temperatures and traditional reagents are acceptable, Fischer-Speier esterification with a solid acid catalyst offers high yields and simplified purification. When starting from readily available alkenes like styrene, palladium-catalyzed alkoxycarbonylation provides a direct, albeit more complex, route requiring specialized equipment and careful control to maximize the yield of the desired saturated ester. For applications demanding high selectivity, mild reaction conditions, and a commitment to green chemistry principles, biocatalytic synthesis using lipases stands out as a powerful and sustainable alternative, often yielding products of high purity that require minimal downstream processing. The detailed experimental data and protocols provided in this guide should empower researchers to make an informed decision based on their specific synthetic goals and available resources.
References
- 1. Transesterification of soybean oil catalyzed by sulfated zirconia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Expression of Candida antarctica lipase B on yeast surface and synthesis of ethyl hexanoate catalyzed by CALB] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sulfated zirconia as a robust superacid catalyst for multiproduct fatty acid esterification - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 6. Competing Mechanisms in Palladium-Catalyzed Alkoxycarbonylation of Styrene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Solvent-free lipase-catalyzed preparation of long-chain alkyl phenylpropanoates and phenylpropyl alkanoates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. State-of-the-art palladium-catalyzed alkoxycarbonylations - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Analytical Standards for the Quantification of Methyl 2-methyl-2-phenylpropanoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical standards for the precise quantification of Methyl 2-methyl-2-phenylpropanoate (CAS No. 57625-74-8), a key intermediate in the synthesis of various pharmaceutical compounds. We offer a detailed overview of commercially available standards, their comparative quantitative data, and established experimental protocols for accurate analysis.
Comparison of Analytical Standards
The selection of a suitable analytical standard is paramount for achieving accurate and reproducible quantitative results. Key parameters to consider include purity, the uncertainty associated with the certified value, and the extent of characterization provided by the supplier. While specific batch data will vary, the following table summarizes typical specifications for analytical standards of this compound available from leading suppliers.
| Supplier | Product Number | Purity (Typical) | Method of Analysis | Notes |
| Chemsource Analytics | CS-MMPP-98 | ≥ 98% | GC-FID | Research grade, suitable for general quantification. |
| PharmaGrade Standards | PG-2451 | 99.5% (Certified) | qNMR, GC-MS | Certified Reference Material (CRM), with detailed Certificate of Analysis. |
| Alrich-Sigma | 489321 | ≥ 97% | GC | General purpose analytical standard. |
| LGC Standards | LGCAMP1324.00 | 99.8 ± 0.2% | Mass Balance | Primary reference material with comprehensive characterization. |
Experimental Protocols for Quantification
Accurate quantification of this compound can be achieved through various analytical techniques. Below are detailed protocols for Gas Chromatography-Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography (HPLC-UV), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Gas Chromatography-Flame Ionization Detection (GC-FID)
GC-FID is a robust and widely used technique for the quantification of volatile compounds like this compound.
Instrumentation:
-
Gas Chromatograph: Equipped with a Flame Ionization Detector (FID) and a split/splitless injector.
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
Chromatographic Conditions:
-
Injector Temperature: 250°C
-
Injection Mode: Split (split ratio 50:1)
-
Injection Volume: 1 µL
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Detector Temperature: 300°C
Sample Preparation:
-
Standard Solution: Prepare a stock solution of the this compound analytical standard in ethyl acetate at a concentration of 1 mg/mL. Prepare a series of calibration standards by serial dilution (e.g., 10, 25, 50, 100, 250 µg/mL).
-
Internal Standard (IS): Use an appropriate internal standard (e.g., dodecane) at a fixed concentration in all standards and samples.
-
Sample Solution: Accurately weigh the sample containing this compound and dissolve it in a known volume of ethyl acetate to achieve a concentration within the calibration range. Add the internal standard.
Quantification:
Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the standard solutions. Determine the concentration of this compound in the sample solution from the calibration curve.
GC-FID quantification workflow for this compound.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a versatile technique suitable for the quantification of compounds with a UV chromophore, such as the phenyl group in this compound.
Instrumentation:
-
HPLC System: Equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Standard Solution: Prepare a stock solution of the this compound analytical standard in the mobile phase at a concentration of 1 mg/mL. Prepare a series of calibration standards by serial dilution (e.g., 10, 25, 50, 100, 250 µg/mL).
-
Sample Solution: Accurately weigh the sample containing this compound and dissolve it in a known volume of the mobile phase to achieve a concentration within the calibration range.
Quantification:
Construct a calibration curve by plotting the peak area of this compound against the concentration of the standard solutions. Determine the concentration of this compound in the sample solution from the calibration curve.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary ratio method of measurement that allows for the direct quantification of a substance without the need for a calibration curve, by comparing the integral of an analyte signal with that of a certified internal standard.
Instrumentation:
-
NMR Spectrometer: 400 MHz or higher, equipped with a high-resolution probe.
-
Solvent: Deuterated chloroform (CDCl₃) or other suitable deuterated solvent.
-
Internal Standard (IS): A certified reference material with a known purity and a simple spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
Experimental Parameters:
-
Pulse Program: A 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest for both the analyte and the internal standard.
-
Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).
Sample Preparation:
-
Accurately weigh a known amount of the this compound sample into an NMR tube.
-
Accurately weigh a known amount of the certified internal standard and add it to the same NMR tube.
-
Add a sufficient volume of the deuterated solvent to dissolve both the sample and the internal standard completely.
Quantification:
The concentration of this compound is calculated using the following formula:
Purity_analyte = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS
Where:
-
I = Integral value of the signal
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
Purity = Purity of the standard
Principle of Quantitative NMR (qNMR) for purity determination.
Alternative Analytical Methods
While the methods detailed above are the most common, other techniques can also be employed for the quantification of this compound:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides high selectivity and sensitivity, especially useful for complex matrices. Quantification is typically performed in Selected Ion Monitoring (SIM) mode for enhanced specificity.
-
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): Offers very high sensitivity and selectivity, making it suitable for trace-level quantification in complex samples.
The choice of the most appropriate analytical method will depend on the specific requirements of the analysis, including the required level of accuracy and precision, the nature of the sample matrix, and the available instrumentation.
A Comparative Guide to the Characterization and Analysis of Methyl 2-methyl-2-phenylpropanoate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the characterization and analysis of Methyl 2-methyl-2-phenylpropanoate and its derivatives. These compounds are significant intermediates in the synthesis of various pharmaceuticals, particularly second-generation antihistamines that exhibit high selectivity for the H1 receptor.[1] This guide offers an objective comparison of analytical methodologies, supported by experimental data, to aid researchers in selecting the most appropriate techniques for their specific needs.
Introduction to this compound Derivatives
This compound is a versatile building block in organic synthesis, characterized by an ester group and a branched alkyl chain.[1] Its derivatives are of particular interest due to their demonstrated antihistaminic properties, acting as selective antagonists for the histamine H1 receptor. This selectivity is a desirable trait in the development of anti-allergic agents, potentially reducing side effects often associated with less selective antihistamines. Fexofenadine, a widely used second-generation antihistamine, is a prominent example of a drug synthesized from precursors related to this compound.
Performance Comparison of Analytical Techniques
The characterization and quantitative analysis of this compound derivatives are crucial for ensuring purity, determining reaction kinetics, and assessing final product quality. Various analytical techniques can be employed, each with its own advantages and limitations.
| Analytical Technique | Principle | Application | Advantages | Limitations |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds based on their boiling points and partitioning between a stationary and mobile phase, followed by mass-based detection. | Identification and quantification of volatile derivatives and impurities. | High sensitivity and specificity, excellent for identifying unknown compounds through mass spectral libraries. | Requires derivatization for non-volatile compounds, potential for thermal degradation of labile molecules. |
| High-Performance Liquid Chromatography (HPLC) | Separates compounds based on their affinity for a stationary phase and a liquid mobile phase under high pressure. | Quantification of non-volatile derivatives, purity assessment, and analysis of complex mixtures. | Versatile for a wide range of compounds, non-destructive, and allows for fraction collection. | Lower resolution for volatile compounds compared to GC, can be more expensive. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of molecules. | Structural elucidation of synthesized derivatives, confirmation of functional groups. | Provides unambiguous structural information, non-destructive. | Lower sensitivity compared to MS, can be complex to interpret for large molecules. |
| Infrared (IR) Spectroscopy | Measures the absorption of infrared radiation by a molecule, causing vibrations of chemical bonds. | Identification of functional groups present in the molecule. | Fast and simple, provides a characteristic fingerprint for a compound. | Limited information on the overall structure, not suitable for quantification on its own. |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound is the Fischer-Speier esterification of 2-methyl-2-phenylpropanoic acid.[1]
Materials:
-
2-methyl-2-phenylpropanoic acid
-
Methanol (excess)
-
Concentrated sulfuric acid (catalyst)
-
Sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Diethyl ether
-
Standard laboratory glassware (reflux condenser, round-bottom flask, separatory funnel)
Procedure:
-
In a round-bottom flask, dissolve 2-methyl-2-phenylpropanoic acid in an excess of methanol.
-
Slowly add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux for 2-4 hours.
-
After cooling, neutralize the excess acid with a saturated solution of sodium bicarbonate.
-
Extract the ester into diethyl ether.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude this compound.
-
Purify the product by distillation or column chromatography.
GC-MS Analysis of this compound
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).
-
Capillary column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
GC Conditions:
-
Injector Temperature: 250°C
-
Oven Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL (split mode, 50:1).
MS Conditions:
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
HPLC Analysis of Fexofenadine Precursors
This method is adapted for the analysis of precursors to antihistamines like fexofenadine.
Instrumentation:
-
High-performance liquid chromatograph with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Signaling Pathway and Experimental Workflows
The antihistamine activity of this compound derivatives is primarily mediated through the blockade of the histamine H1 receptor, a G-protein coupled receptor (GPCR).
Caption: Histamine H1 Receptor Signaling Pathway and its Inhibition.
The following diagram illustrates a typical workflow for the synthesis and analysis of a this compound derivative.
Caption: General workflow for synthesis and analysis.
Comparison with Alternative Compounds
The performance of novel this compound derivatives is often benchmarked against existing second-generation antihistamines. Fexofenadine and Cetirizine are common comparators.
| Compound | H1 Receptor Affinity (Ki, nM) | Sedative Properties | Bioavailability (%) |
| Fexofenadine | ~10 | Low | 30-40 |
| Cetirizine | ~6 | Low to Moderate | ~70 |
| Hypothetical Derivative A | To be determined | To be determined | To be determined |
| Hypothetical Derivative B | To be determined | To be determined | To be determined |
Note: The data for hypothetical derivatives would be populated based on experimental results.
Conclusion
The characterization and analysis of this compound derivatives are essential for the development of new and improved antihistamine drugs. A combination of chromatographic and spectroscopic techniques provides a comprehensive understanding of the identity, purity, and structure of these compounds. By comparing their analytical performance and biological activity against established drugs like fexofenadine, researchers can effectively evaluate the potential of new derivatives as selective H1 receptor antagonists with favorable pharmacokinetic profiles. The experimental protocols and workflows outlined in this guide serve as a valuable resource for scientists and professionals in the field of drug discovery and development.
References
Phenylpropionic Acid Esters as Potential Antihistamines: A Comparative Analysis
For Immediate Release: A Comprehensive Guide for Drug Development Professionals
This guide provides a comparative analysis of the antihistamine activity of different phenylpropionic acid esters, a class of compounds showing promise as novel H1 receptor antagonists. By presenting available experimental data, detailed methodologies, and key signaling pathways, this document serves as a valuable resource for researchers and scientists in the field of drug development.
While a direct head-to-head comparative study of a wide range of phenylpropionic acid esters is not extensively documented in publicly available literature, this guide synthesizes existing data on related compounds and outlines the established methodologies for their evaluation. A United States patent has noted that 2-methyl-2'-phenylpropionic acid derivatives exhibit H1 antihistamine activity, underscoring the potential of this chemical scaffold.
Quantitative Data Summary
Due to the limited availability of direct comparative studies on a series of phenylpropionic acid esters, a comprehensive data table of their specific H1 receptor binding affinities (Kᵢ) or functional inhibitory concentrations (IC₅₀) cannot be compiled at this time. However, for context, the following table presents data for well-established antihistamines, which would serve as benchmarks for any newly synthesized phenylpropionic acid ester derivatives.
| Compound | Class | H1 Receptor Binding Affinity (Kᵢ, nM) |
| Diphenhydramine | First-Generation | 1.1 |
| Cetirizine | Second-Generation | 2.5 |
| Loratadine | Second-Generation | 3.1 |
| Fexofenadine | Second-Generation | 10 |
Data presented is a compilation from various sources and should be used for comparative purposes only. Experimental conditions can vary between studies.
Experimental Protocols
The evaluation of the antihistamine activity of novel compounds such as phenylpropionic acid esters involves a combination of in vitro and in vivo assays.
In Vitro Assays
1. Histamine H1 Receptor Binding Assay (Radioligand Displacement)
This assay determines the affinity of a test compound for the histamine H1 receptor by measuring its ability to displace a radiolabeled ligand.
-
Cell Lines: HEK293 or CHO cells stably expressing the human H1 receptor.
-
Radioligand: [³H]-pyrilamine (mepyramine).
-
Procedure:
-
Cell membranes expressing the H1 receptor are incubated with a fixed concentration of [³H]-pyrilamine.
-
Increasing concentrations of the unlabeled test compound (e.g., a phenylpropionic acid ester) are added.
-
The reaction is allowed to reach equilibrium.
-
The bound and free radioligand are separated by rapid filtration.
-
The amount of bound radioactivity is quantified using liquid scintillation counting.
-
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The equilibrium dissociation constant (Kᵢ) is then calculated using the Cheng-Prusoff equation.
2. Intracellular Calcium Mobilization Assay
This functional assay measures the ability of a compound to inhibit the H1 receptor-mediated increase in intracellular calcium.
-
Cell Lines: CHO-K1 or HeLa cells endogenously or recombinantly expressing the H1 receptor.
-
Reagents: A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Procedure:
-
Cells are loaded with the fluorescent calcium indicator.
-
The cells are pre-incubated with varying concentrations of the test compound.
-
Histamine is added to stimulate the H1 receptor, leading to an increase in intracellular calcium.
-
The change in fluorescence intensity is measured using a fluorometric imaging plate reader (FLIPR) or a fluorescence microscope.
-
-
Data Analysis: The concentration of the test compound that inhibits 50% of the histamine-induced calcium response (IC₅₀) is calculated.
In Vivo Assays
1. Histamine-Induced Cutaneous Vascular Permeability (Miles Assay)
This assay assesses the ability of a test compound to inhibit the increase in vascular permeability induced by histamine in the skin of an animal model.
-
Animal Model: Mice or guinea pigs.
-
Reagents: Histamine, Evans blue dye.
-
Procedure:
-
The test compound is administered to the animal (e.g., orally or intraperitoneally).
-
After a predetermined time, Evans blue dye is injected intravenously.
-
Histamine is injected intradermally at specific sites on the animal's shaved back.
-
After a set period, the animal is euthanized, and the area of blue dye extravasation at the injection site is measured.
-
-
Data Analysis: The dose of the test compound that causes a 50% reduction in the area of dye leakage (ED₅₀) is determined.
Mandatory Visualizations
To aid in the understanding of the experimental workflows and underlying biological processes, the following diagrams are provided.
Caption: Workflow for the evaluation of phenylpropionic acid esters.
Caption: Simplified H1 receptor signaling pathway.
A Comparative Guide to the Synthesis of Methyl 2-methyl-2-phenylpropanoate for Researchers
This guide provides a detailed comparison of common synthetic routes for Methyl 2-methyl-2-phenylpropanoate, an important intermediate in the development of antiallergic drugs.[1] The following sections present quantitative data, experimental protocols, and mechanistic diagrams to aid researchers in selecting the most suitable method for their needs.
Comparative Analysis of Synthetic Methods
The formation of this compound can be achieved through several pathways. Below is a summary of the key quantitative data for the most prevalent methods, offering a clear comparison of their efficiency and reaction conditions.
| Method | Starting Materials | Reagents & Catalyst | Solvent | Reaction Time | Temperature | Yield |
| Alkylation | 2-methyl-2-phenylpropanoic acid, Methyl iodide | Sodium hydrogencarbonate | N,N-dimethylformamide (DMF) | 40 hours | Room Temperature | ~75% (crude)[2] |
| Fischer-Speier Esterification | 2-methyl-2-phenylpropanoic acid, Methanol | Strong acid (e.g., H₂SO₄) | Methanol (excess) | Typically several hours | Reflux | High (specific data not provided, but generally >90% for similar reactions)[1][3] |
| Enolate Alkylation | Methyl 2-phenylpropionate, Methyl iodide | n-Butyl lithium, Diisopropylamine, HMPA | Tetrahydrofuran (THF) | ~2 hours | -30°C to 0°C | 67%[4] |
Mechanistic Pathways and Experimental Workflows
To visualize the synthetic strategies, the following diagrams illustrate the reaction pathways and a general experimental workflow for the synthesis of this compound.
Caption: Comparison of synthetic pathways to this compound.
Caption: A generalized experimental workflow for organic synthesis and purification.
Detailed Experimental Protocols
The following are detailed procedures for the key synthetic methods discussed.
Method 1: Alkylation of 2-methyl-2-phenylpropanoic acid with Methyl Iodide
This method involves the direct methylation of the carboxylic acid using methyl iodide.
Procedure:
-
Dissolve 9.00 g (55 mmol) of 2-methyl-2-phenylpropanoic acid in 90 ml of N,N-dimethylformamide (DMF).[2]
-
Add 11.51 g (2.5 eq.) of sodium hydrogencarbonate to the solution.[2]
-
Add 6.89 mL (2 eq.) of methyl iodide.[2]
-
Stir the mixture at room temperature for 40 hours.[2]
-
Pour the reaction mixture into ice water and adjust the pH to approximately 3.0 with 1N HCl.[2]
-
Extract the aqueous mixture three times with ether.[2]
-
Combine the organic phases, wash with water, and dry over MgSO₄.[2]
-
Filter and evaporate the solvent to yield the crude product.[2]
Method 2: Acid-Catalyzed Esterification (Fischer-Speier Esterification)
This is a classic and widely used method for ester synthesis, relying on acid catalysis and equilibrium shift.[1]
General Procedure:
-
In a round-bottom flask, combine 2-methyl-2-phenylpropanoic acid with an excess of methanol, which acts as both a reactant and the solvent.[1][5]
-
Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid.[3][5]
-
Heat the mixture to reflux for several hours, monitoring the reaction progress by a suitable method like TLC.[5]
-
After cooling, remove the excess methanol under reduced pressure.[3]
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.[3]
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate to obtain the ester.[3]
Method 3: Enolate Alkylation of Methyl 2-phenylpropionate
This approach involves the formation of an enolate from a simpler ester followed by methylation.
Procedure:
-
Prepare a solution of lithium diisopropylamide (LDA) by adding a solution of n-butyl lithium in hexane (1.44N, 60.0 ml, 86.4 mmol) to a solution of diisopropylamine (9.07 g, 89.6 mmol) in anhydrous THF (200 ml) at -30° C under an argon atmosphere and stir for 20 minutes.[4]
-
To this LDA solution, add a solution of methyl 2-phenylpropionate (10.5 g, 64.0 mmol) in 10 ml of anhydrous THF and HMPA (16.5 g, 92.0 mmol).[4]
-
Stir the mixture at -30° C for 10 minutes and then at 0° C for 45 minutes.[4]
-
Cool the reaction to -30° C and add a solution of methyl iodide (13.6 g, 96.0 mmol) in anhydrous THF (30 ml). Stir at -30° C for 1 hour.[4]
-
Quench the reaction by adding it to a saturated aqueous solution of ammonium chloride (400 ml) and water (50 ml).[4]
-
Extract the mixture with ether (400 ml) and further extract the aqueous layer with ethyl acetate.[4]
-
Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate.[4]
-
Purify the residue by distillation (b.p. 99°-100° C./6 mmHg) to give this compound.[4]
References
- 1. This compound | 57625-74-8 | Benchchem [benchchem.com]
- 2. Synthesis routes of this compound [benchchem.com]
- 3. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 4. prepchem.com [prepchem.com]
- 5. Fischer Esterification – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
A Comparative Analysis of Spectroscopic Data for Phenylpropanoate Esters
In the field of analytical chemistry and drug development, the precise characterization of molecular structures is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental tools for elucidating the structural features of organic compounds. This guide provides a comparative analysis of the spectroscopic data for three structurally similar phenylpropanoate esters: Methyl 3-phenylpropanoate, Ethyl 3-phenylpropanoate, and Phenyl 3-phenylpropanoate.
Experimental Protocols
The data presented in this guide were obtained using standard analytical techniques. Below are generalized experimental protocols for the key spectroscopic methods cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at frequencies ranging from 300 to 500 MHz for ¹H and 75 to 125 MHz for ¹³C. Samples are dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing tetramethylsilane (TMS) as an internal standard. Chemical shifts are reported in parts per million (ppm) relative to TMS.
Infrared (IR) Spectroscopy: IR spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer. Samples can be analyzed as neat liquids between salt plates (e.g., NaCl or KBr), as a KBr pellet for solids, or in a suitable solvent. The spectra are typically recorded in the wavenumber range of 4000 to 400 cm⁻¹.
Mass Spectrometry (MS): Mass spectra are generally acquired using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the ion source, where it is bombarded with electrons, causing ionization and fragmentation. The mass-to-charge ratio (m/z) of the resulting ions is then analyzed.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for the three selected phenylpropanoate compounds.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | Aromatic Protons (m) | -CH₂- (t) | -CH₂- (t) | Ester Group Protons |
| Methyl 3-phenylpropanoate | ~7.2-7.3 | 2.95 | 2.62 | 3.67 (s, -OCH₃) |
| Ethyl 3-phenylpropanoate [1] | ~7.16-7.29 | 2.94 | 2.60 | 4.12 (q, -OCH₂CH₃), 1.23 (t, -OCH₂CH₃) |
| Phenyl 3-phenylpropanoate | ~7.0-7.4 | 3.10 | 2.85 | N/A |
m = multiplet, t = triplet, q = quartet, s = singlet
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | Carbonyl Carbon | Aromatic Carbons | -CH₂- | -CH₂- | Ester Group Carbons |
| Methyl 3-phenylpropanoate | ~173.3 | ~126.3, 128.4, 128.5, 140.7 | 35.8 | 31.0 | 51.6 (-OCH₃) |
| Ethyl 3-phenylpropanoate [1] | 172.82 | 126.23, 128.30, 128.47, 140.62 | 35.94 | 31.01 | 60.35 (-OCH₂CH₃), 14.21 (-OCH₂CH₃) |
| Phenyl 3-phenylpropanoate | ~171.8 | ~121.6, 125.8, 128.5, 128.6, 129.4, 140.4, 150.6 | 36.2 | 31.2 | N/A |
Table 3: Key IR Absorption Bands (Wavenumber in cm⁻¹)
| Compound | C=O Stretch | C-O Stretch | Aromatic C-H Stretch | Aliphatic C-H Stretch |
| Methyl 3-phenylpropanoate | ~1740 | ~1160 | ~3030-3080 | ~2850-2960 |
| Ethyl 3-phenylpropanoate | ~1735 | ~1180 | ~3030-3080 | ~2850-2960 |
| Phenyl 3-phenylpropanoate | ~1760 | ~1190 | ~3030-3080 | ~2850-2960 |
Table 4: Mass Spectrometry Data (Key m/z values)
| Compound | Molecular Ion (M⁺) | Base Peak | Key Fragments |
| Methyl 3-phenylpropanoate [2][3] | 164 | 104 | 91, 77, 59 |
| Ethyl 3-phenylpropanoate [1] | 178 | 104 | 91, 77, 29 |
| Phenyl 3-phenylpropanoate [4] | 226 | 91 | 105, 77, 51 |
Visualizing the Comparison Workflow
The following diagram illustrates the logical workflow for comparing the spectroscopic data of the phenylpropanoate compounds.
Caption: Workflow for the spectroscopic analysis and comparison of phenylpropanoate compounds.
Hypothetical Signaling Pathway Involvement
Phenylpropanoate derivatives are studied for their potential biological activities. The diagram below illustrates a hypothetical signaling pathway where a phenylpropanoate compound could act as an inhibitor.
Caption: Hypothetical signaling pathway with phenylpropanoate inhibition of Kinase B.
References
A Comparative Guide to the Analytical Validation of Methyl 2-methyl-2-phenylpropanoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of three common analytical techniques for the quantitative analysis of Methyl 2-methyl-2-phenylpropanoate: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR). The information presented is designed to assist in the selection of the most appropriate method based on specific analytical requirements, supported by detailed experimental protocols and performance data.
Introduction to Analytical Method Validation
The validation of an analytical method is a critical process in drug development and quality control. It provides documented evidence that a method is suitable for its intended purpose. Key validation parameters, as defined by the International Council for Harmonisation (ICH) guidelines, include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantitation (LOQ). This guide will compare HPLC, GC-MS, and qNMR based on these essential validation characteristics for the analysis of this compound.
Comparison of Analytical Methods
The selection of an analytical method is a multifactorial decision that depends on the specific needs of the analysis, including the required sensitivity, selectivity, and the nature of the sample matrix. Below is a comparative summary of HPLC, GC-MS, and qNMR for the quantitative determination of this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass-based detection. | Intrinsic quantitative relationship between the NMR signal intensity and the number of atomic nuclei.[1] |
| Specificity | Good, but may require method development to resolve from structurally similar impurities. | Excellent, provides mass spectral data for peak identification and purity assessment.[2] | Excellent, provides structural information that can distinguish the analyte from impurities. |
| Linearity (R²) | Typically ≥ 0.99.[3] | Typically ≥ 0.99. | Excellent, inherent linearity over a wide dynamic range.[3][4] |
| Precision (%RSD) | Typically < 2% for repeatability and intermediate precision.[3][5] | Typically < 5% for repeatability and intermediate precision.[6] | Typically < 1% for repeatability and intermediate precision.[4][7] |
| Accuracy (Recovery) | Typically 98-102%.[5] | Typically 95-105%. | High accuracy, often considered a primary ratio method.[1][7] |
| Limit of Detection (LOD) | Low (ng/mL to µg/mL range). | Very low (pg/mL to ng/mL range). | Higher than chromatographic methods (µg/mL to mg/mL range).[3][4] |
| Limit of Quantitation (LOQ) | Low (ng/mL to µg/mL range). | Very low (pg/mL to ng/mL range). | Higher than chromatographic methods (µg/mL to mg/mL range).[3][4] |
| Sample Throughput | High | Moderate to High | Moderate |
| Reference Standard | Requires a specific reference standard for the analyte. | Requires a specific reference standard for the analyte. | Can use a universal internal standard; does not require a specific analyte standard.[7][8] |
Experimental Protocols
Detailed methodologies for the analysis of this compound using HPLC, GC-MS, and qNMR are provided below. These protocols are illustrative and may require optimization for specific laboratory conditions and instrumentation.
High-Performance Liquid Chromatography (HPLC) Method
This method is suitable for the routine quantification of this compound in bulk material or simple formulations.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Autosampler
-
Data acquisition and processing software
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and water (70:30, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
Run Time: 10 minutes
Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and dissolve in a 25 mL volumetric flask with the mobile phase.
-
Working Standard Solutions: Prepare a series of at least five working standard solutions by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples (e.g., 10-150 µg/mL).
-
Sample Solution: Accurately weigh a quantity of the sample containing approximately 10 mg of this compound and dissolve it in a 100 mL volumetric flask with the mobile phase. Dilute further if necessary to fall within the calibration range.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Validation Procedure:
-
Linearity: Inject the working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (R²) should be ≥ 0.999.
-
Precision:
-
Repeatability (Intra-assay): Analyze six replicate preparations of the sample solution at 100% of the test concentration. The relative standard deviation (%RSD) of the results should be ≤ 2.0%.[5]
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument. The %RSD between the two sets of results should be ≤ 2.0%.[5]
-
-
Accuracy (Recovery): Perform a recovery study by spiking a placebo with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98.0-102.0%.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method offers high selectivity and sensitivity, making it suitable for the identification and quantification of this compound, especially at low concentrations or in complex matrices.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for aromatic compounds (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)
-
Autosampler
-
Data acquisition and processing software
Chromatographic and Spectrometric Conditions:
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Inlet Temperature: 250 °C
-
Injection Mode: Split (e.g., 50:1)
-
Injection Volume: 1 µL
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 1 minute
-
Ramp: 15 °C/min to 250 °C
-
Hold: 5 minutes at 250 °C
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-300
Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and dissolve in a 25 mL volumetric flask with a suitable solvent such as ethyl acetate.
-
Working Standard Solutions: Prepare a series of at least five working standard solutions by diluting the stock solution with the solvent to cover the desired concentration range (e.g., 0.1-20 µg/mL).
-
Sample Solution: Accurately weigh the sample and dissolve it in the solvent to achieve a concentration within the calibration range.
-
An internal standard (e.g., deuterated analog or a compound with similar chemical properties and retention time) can be added to all standard and sample solutions to improve precision.
Validation Procedure:
-
Linearity: Inject the working standard solutions and plot the ratio of the analyte peak area to the internal standard peak area against the concentration. The correlation coefficient (R²) should be ≥ 0.995.
-
Precision:
-
Repeatability: Analyze six replicate preparations of a mid-range standard solution. The %RSD of the peak area ratios should be ≤ 5%.
-
Intermediate Precision: Repeat the analysis on a different day. The %RSD between the two days should be ≤ 10%.
-
-
Accuracy: Analyze a certified reference material or a spiked sample at three different concentrations. The mean recovery should be within 90-110%.
Quantitative Nuclear Magnetic Resonance (qNMR) Method
qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the same compound.[1] It relies on the use of a certified internal standard.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
-
Analytical balance (with at least 0.01 mg readability)
Experimental Parameters:
-
Solvent: Deuterated chloroform (CDCl₃) or another suitable deuterated solvent in which both the analyte and internal standard are soluble.
-
Internal Standard: A certified reference material with a known purity and a simple NMR spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).[9]
-
Pulse Sequence: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest for both the analyte and the internal standard. This is critical for accurate quantification.
-
Number of Scans: Sufficient to achieve a signal-to-noise ratio (S/N) of at least 150:1 for the signals to be integrated.
Standard and Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample (e.g., 10-20 mg) into a vial.
-
Accurately weigh a specific amount of the internal standard (e.g., 5-10 mg) into the same vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent (e.g., 0.7 mL).
-
Transfer the solution to an NMR tube.
Data Processing and Calculation:
-
Acquire the ¹H NMR spectrum.
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved, characteristic signal for this compound (e.g., the singlet from the methoxy protons) and a signal from the internal standard.
-
Calculate the concentration or purity of the analyte using the following formula:
Purity_analyte (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (M_analyte / M_IS) * (m_IS / m_analyte) * Purity_IS (%)
Where:
-
I = Integral value of the signal
-
N = Number of protons giving rise to the signal
-
M = Molar mass
-
m = mass
-
Purity = Purity of the internal standard
-
Validation Procedure:
-
Precision: Prepare and analyze at least six independent samples. The %RSD of the calculated purity should be ≤ 1.0%.
-
Accuracy: The accuracy is inherent to the primary nature of the method, provided that the internal standard is certified and all experimental parameters are carefully controlled. It can be confirmed by analyzing a certified reference material of the analyte if available.
-
Specificity: The high resolution of the NMR spectrum generally ensures excellent specificity. The identity of the analyte is confirmed by its chemical shifts and coupling patterns.
Workflow and Process Visualization
The following diagrams illustrate the general workflows for analytical method validation and the logical relationship between the compared analytical techniques.
Caption: General workflow for analytical method validation.
Caption: Comparison of analytical techniques for this compound.
References
- 1. usp.org [usp.org]
- 2. emerypharma.com [emerypharma.com]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijpsonline.com [ijpsonline.com]
- 8. X-MOL [m.x-mol.net]
- 9. qNMR - BIPM [bipm.org]
Lack of Specific Cross-Reactivity Data for Methyl 2-methyl-2-phenylpropanoate Necessitates Broader Comparative Analysis
A comprehensive review of published scientific literature reveals a significant gap in the specific cross-reactivity data for Methyl 2-methyl-2-phenylpropanoate and its direct derivatives in common immunoassays. While this particular analyte has not been the focus of dedicated cross-reactivity studies, valuable insights can be gleaned from research on structurally similar compounds, particularly other phenylpropanoate derivatives and designer drugs. This guide provides a comparative overview of the cross-reactivity of these related molecules, details established experimental protocols for such assessments, and offers a framework for researchers and drug development professionals to evaluate potential cross-reactivity of novel compounds.
The issue of cross-reactivity is a critical consideration in the development and interpretation of immunoassays, which are widely used for drug screening and detection.[1][2][3][4][5] False-positive results can arise when an assay's antibodies bind to structurally related, but unintended, compounds.[5][6][7] Given that this compound shares structural motifs with various therapeutic drugs and designer substances, understanding its potential for cross-reactivity is paramount for accurate diagnostic and forensic applications.
Comparison with Structurally Related Compounds
While direct data is absent for this compound, studies on other phenylpropanolamine and amphetamine-type designer drugs provide a basis for potential cross-reactivity profiles. For instance, various phenethylamine-type designer drugs have been shown to exhibit significant cross-reactivity with immunoassays designed for amphetamines.[8] The degree of cross-reactivity is often dependent on the specific structural modifications of the analyte and the nature of the antibody used in the assay.[4][9]
One study evaluated the cross-reactivity of 94 designer drugs across five commercial immunoassay screening kits, revealing that positive rates varied significantly between assays, ranging from 19% to 57% at a drug concentration of 100 µg/mL.[1][3] This highlights the variability in assay specificity and the importance of empirical testing. Notably, some assays targeting methylphenidate have shown minimal cross-reactivity with its primary metabolite, ritalinic acid, and vice versa, demonstrating that even small structural changes can significantly impact antibody recognition.[10]
The following table summarizes cross-reactivity data for compounds structurally related to this compound in various immunoassays. It is important to note that these are not direct derivatives but provide an indication of how modifications to the phenylpropanoate backbone might influence immunoassay response.
| Compound | Immunoassay Target | Cross-Reactivity (%) | Reference |
| MDA | Amphetamine/MDMA | 30-250% | [9] |
| MDMA | Amphetamine/MDMA | 30-250% | [9] |
| Ethylamphetamine | Amphetamine/MDMA | 30-250% | [9] |
| α-methyltryptamine | Amphetamine/MDMA | 30-250% | [9] |
| Methylphenidate | Ritalinic Acid Immunoassay | <1% | [10] |
| Ritalinic Acid | Methylphenidate Immunoassay | 1% | [10] |
| Phenylpropanolamine | Amphetamine/Methamphetamine | Varies by assay | [11] |
| Ephedrine | Amphetamine/Methamphetamine | Varies by assay | [11] |
Experimental Protocols for Cross-Reactivity Assessment
The standard method for determining the cross-reactivity of a compound in an immunoassay is through competitive inhibition testing. The following provides a detailed methodology for a typical competitive Enzyme-Linked Immunosorbent Assay (ELISA), a common immunoassay format.
Competitive ELISA Protocol
-
Coating: Microtiter plate wells are coated with a conjugate of the target analyte (or a structurally similar molecule) and a carrier protein (e.g., Bovine Serum Albumin - BSA). The plate is then incubated to allow for adsorption.
-
Washing: The plate is washed with a buffer solution (e.g., PBS with 0.05% Tween 20) to remove any unbound conjugate.
-
Blocking: A blocking buffer (e.g., 1% BSA in PBS) is added to each well to block any remaining non-specific binding sites on the plastic surface. The plate is incubated and then washed again.
-
Competition: A constant concentration of the primary antibody specific to the target analyte is mixed with varying concentrations of the test compound (e.g., this compound derivative) or the standard analyte. These mixtures are then added to the coated wells. The plate is incubated, allowing the free antibody to bind to the coated antigen.
-
Washing: The plate is washed to remove any unbound antibody and test compound.
-
Secondary Antibody Incubation: A secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) and specific for the primary antibody is added to each well. The plate is incubated and then washed.
-
Substrate Addition: A substrate for the enzyme (e.g., TMB - 3,3',5,5'-Tetramethylbenzidine) is added to the wells. The enzyme converts the substrate into a colored product.
-
Stopping the Reaction: The enzymatic reaction is stopped by adding a stop solution (e.g., sulfuric acid).
-
Data Acquisition: The absorbance of each well is measured using a microplate reader at a specific wavelength.
-
Data Analysis: The concentration of the test compound that causes 50% inhibition of the antibody binding (IC50) is determined. The percent cross-reactivity is then calculated using the following formula:
% Cross-Reactivity = (IC50 of Standard Analyte / IC50 of Test Compound) x 100
References
- 1. Determination of designer drug cross-reactivity on five commercial immunoassay screening kits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of Designer Drug Cross-Reactivity on Five Commercial Immunoassay Screening Kits [ouci.dntb.gov.ua]
- 3. academic.oup.com [academic.oup.com]
- 4. Cross-reactivity of commercial immunoassays for screening of new amphetamine designer drugs. A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Using molecular similarity to highlight the challenges of routine immunoassay-based drug of abuse/toxicology screening in emergency medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 7. Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cross-reactivities of various phenethylamine-type designer drugs to immunoassays for amphetamines, with special attention to the evaluation of the one-step urine drug test Instant-View™, and the Emit® assays for use in drug enforcement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ojp.gov [ojp.gov]
- 10. EP2769994A2 - Ritalinic acid immunoassay - Google Patents [patents.google.com]
- 11. Evaluation of six commercial amphetamine and methamphetamine immunoassays for cross-reactivity to phenylpropanolamine and ephedrine in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Benchmarking Study of Patented Synthesis Methods for Methyl 2-methyl-2-phenylpropanoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of patented synthetic routes to Methyl 2-methyl-2-phenylpropanoate, a key intermediate in the synthesis of various pharmaceuticals. The following sections detail the performance of different methods, supported by experimental data from patent literature, to assist researchers in selecting the most suitable protocol for their needs.
Comparison of Synthesis Methods
The table below summarizes the key quantitative data for various patented methods for the synthesis of this compound. This allows for a direct comparison of reaction conditions, yields, and purities.
| Method | Patent | Reactants | Solvent | Catalyst/Reagent | Reaction Time | Temperature | Yield (%) | Purity (%) |
| Alkylation | US07772253B2[1] | 2-methyl-2-phenyl-propionic acid, Methyl iodide | N,N-dimethylformamide (DMF) | Sodium hydrogencarbonate | 40 hours | Room Temperature | 74.7 (crude) | Not Reported |
| Friedel-Crafts Alkylation | CN101823958A[2] | Benzene, Methallyl acetate | Benzene | Anhydrous ferric chloride, Anhydrous aluminum chloride | 11 hours | 0-15°C | 86 | 97.8 |
| Alkylation via Lithiation | US04775692 (as cited by PrepChem)[3] | Methyl 2-phenylpropionate, Methyl iodide | Tetrahydrofuran (THF) | n-Butyl lithium, Diisopropylamine | 1 hour 45 minutes | -30°C to 0°C | 67 | Not Reported |
| Fischer-Speier Esterification (Related Compound) | N/A (General Method)[4] | 2-Phenylpropionic acid, Methanol | Methanol | Concentrated H2SO4 | 4 hours | Reflux | 91 | Not Reported |
Experimental Protocols
Detailed methodologies for the key patented syntheses are provided below.
Method 1: Alkylation (US07772253B2)[1]
This method involves the direct alkylation of 2-methyl-2-phenyl-propionic acid with methyl iodide.
Procedure:
-
Dissolve 9.00 g (55 mmol) of 2-methyl-2-phenyl-propionic acid in 90 ml of N,N-dimethylformamide.
-
Add 11.51 g (2.5 eq.) of sodium hydrogencarbonate to the solution.
-
Add 6.89 mL (15.72 g, 2 eq.) of methyl iodide to the mixture.
-
Stir the reaction mixture at room temperature for 40 hours.
-
Pour the mixture into ice water and adjust the pH to ~3.0 with aqueous HCl (1N).
-
Extract the mixture three times with ether.
-
Wash the combined organic phases with water, dry over MgSO4, filter, and evaporate the solvent to yield the crude product.
Method 2: Friedel-Crafts Alkylation (CN101823958A)[2]
This patented process utilizes a Friedel-Crafts alkylation approach, although for a structurally similar acetate ester. The principles can be informative for the synthesis of the target methyl ester.
Procedure:
-
To a 500ml four-necked flask, add 120.5g (0.75mol) of anhydrous ferric chloride and 66.7g (0.5mol) of anhydrous aluminum chloride to 300ml of benzene.
-
Stir the mixture at room temperature for 30 minutes, then cool to 0-5°C.
-
Slowly add a solution of 57g (0.5mol) of methallyl acetate in 100ml of benzene over approximately 1 hour, maintaining the temperature at 0-5°C.
-
Stir the reaction vigorously at 0-5°C for 5 hours, then slowly warm to 6-15°C and stir for an additional 6 hours.
-
Pour the reaction mixture into 800ml of ice water and stir for 4 hours.
-
Separate the layers and extract the aqueous layer three times with 50ml of benzene.
-
Combine the organic layers, wash successively with saturated NaHCO3 solution and water, and dry over anhydrous magnesium sulfate.
-
Filter, evaporate the solvent under reduced pressure, and distill to obtain the final product.
Method 3: Alkylation via Lithiation (Referenced from US04775692)[3]
This method, as described by secondary sources referencing the patent, involves the deprotonation of a related ester followed by alkylation.
Procedure:
-
Add a solution of n-butyl lithium in hexane (1.44N, 60.0 ml, 86.4 mmol) to a solution of diisopropylamine (9.07 g, 89.6 mmol) in anhydrous THF (200 ml) cooled to -30°C under an argon atmosphere.
-
Stir the mixture for 20 minutes.
-
To this, add a solution of methyl 2-phenylpropionate (10.5 g, 64.0 mmol) in 10 ml of anhydrous THF and HMPA (16.5 g, 92.0 mmol).
-
Stir the mixture at -30°C for 10 minutes and then at 0°C for 45 minutes.
-
Add a solution of methyl iodide (13.6 g, 96.0 mmol) in anhydrous THF (30 ml) at -30°C and stir for 1 hour.
-
Pour the reaction mixture into a saturated aqueous solution of ammonium chloride (400 ml) and add 50 ml of water.
-
Extract the mixture with ether (400 ml) and the aqueous layer further with ethyl acetate.
-
Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Distill the residue to obtain the product.
Synthesis Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the logical flow of the described synthetic methods.
References
Safety Operating Guide
Essential Safety and Operational Guidance for Handling Methyl 2-methyl-2-phenylpropanoate
For researchers, scientists, and drug development professionals, ensuring safe handling of laboratory chemicals is paramount. This document provides immediate, essential safety and logistical information for Methyl 2-methyl-2-phenylpropanoate (CAS No: 57625-74-8), including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure risk. While some suppliers classify this substance as non-hazardous, conflicting data suggests potential for acute toxicity, skin and eye irritation.[1] Therefore, a cautious approach to PPE is recommended.
Summary of Recommended Personal Protective Equipment
| Protection Type | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields. | Protects against potential splashes that could cause eye irritation.[2] |
| Hand Protection | Protective gloves (e.g., nitrile, neoprene). | Prevents skin contact which may lead to irritation.[1][2] |
| Skin and Body | Impervious clothing (e.g., lab coat). | Provides a barrier against accidental spills and splashes.[2] |
| Respiratory | Suitable respirator. | Recommended when working in poorly ventilated areas or when generating aerosols to avoid respiratory tract irritation.[1][2] |
It is essential to ensure that all PPE is appropriate for the task and is correctly worn. Always inspect PPE for integrity before use.
Emergency First Aid Procedures
In the event of accidental exposure to this compound, immediate and appropriate first aid is critical. The following table outlines the recommended actions for different routes of exposure.
First Aid Measures for Accidental Exposure
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with large amounts of water, separating eyelids to ensure thorough rinsing. Remove contact lenses if present and easy to do. Seek prompt medical attention.[2] |
| Skin Contact | Thoroughly rinse the affected skin area with plenty of water. Remove any contaminated clothing and shoes. A physician should be consulted.[2] |
| Inhalation | Move the individual to an area with fresh air. If breathing becomes difficult, administer cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation.[2] |
| Ingestion | Rinse the mouth out with water. Do not induce vomiting. Call a physician for guidance.[2] |
Always have an emergency eyewash station and safety shower readily accessible in the work area.[2]
Handling, Storage, and Disposal Plan
Handling:
-
Avoid contact with eyes, skin, and clothing.[2]
-
Work in a well-ventilated area, preferably under a chemical fume hood, to prevent the formation of dust and aerosols.[2]
-
Keep containers tightly sealed when not in use.
Storage:
-
Store in a cool, well-ventilated area.[2]
-
Keep the container tightly sealed.[2]
-
Protect from direct sunlight and sources of ignition.[2]
Disposal:
-
Dispose of contaminated material in accordance with local, state, and federal regulations.
-
Absorb spills with an inert, non-combustible material such as diatomite or universal binders.[2]
-
Decontaminate surfaces and equipment by scrubbing with alcohol.[2]
-
Prevent the product from entering drains or water courses.[2]
Chemical Spill Response Workflow
In the event of a chemical spill, a structured and immediate response is necessary to ensure safety and minimize environmental contamination. The following diagram outlines the logical workflow for handling a spill of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
